molecular formula C17H24N2O3 B1454208 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine CAS No. 885269-79-4

1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine

Cat. No.: B1454208
CAS No.: 885269-79-4
M. Wt: 304.4 g/mol
InChI Key: GJMISORDKLUHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(2-pyridin-4-ylacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-6-14(7-11-19)15(20)12-13-4-8-18-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMISORDKLUHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678110
Record name tert-Butyl 4-[(pyridin-4-yl)acetyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885269-79-4
Record name tert-Butyl 4-[(pyridin-4-yl)acetyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes actionable synthetic intelligence, mechanistic insight, and self-validating protocols over generic descriptions.

Strategic Scaffold for Kinase Inhibitor & GPCR Ligand Design[1]

Part 1: Executive Summary

1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine (CAS 885269-79-4) is a specialized heterocyclic building block serving as a critical intermediate in the synthesis of small-molecule therapeutics. Its architecture—a piperidine ring linked to a pyridine moiety via a flexible keto-methylene bridge—offers a unique "privileged structure" for drug discovery.

This scaffold is particularly valued in the development of Type II Kinase Inhibitors and Smoothened (Smo) Receptor Antagonists , where the piperidine provides solubility and the pyridine serves as a hydrogen-bond acceptor in the ATP-binding pocket or allosteric site. This guide delineates the optimal synthesis, stability parameters, and downstream utility of this compound.

Part 2: Molecular Architecture & Physicochemical Profile

Understanding the physical behavior of this molecule is prerequisite to its successful application in multi-step synthesis.

Structural Analysis

The molecule consists of three distinct functional domains:

  • N-Boc Piperidine: A lipophilic, protected amine that ensures solubility in organic solvents (DCM, EtOAc) and prevents side reactions at the secondary amine.

  • Ketone Linker: A reactive electrophilic center susceptible to reduction, reductive amination, or heterocyclization.

  • 4-Pyridine Ring: A basic heteroaromatic system that can act as a ligand for metal catalysis or a pharmacophore in biological targets.

Key Physicochemical Data
PropertyValueTechnical Note
CAS Number 885269-79-4Verified Identifier
Formula C₁₇H₂₄N₂O₃
Molecular Weight 304.39 g/mol Ideal for Fragment-Based Drug Design (FBDD)
Appearance Off-white to pale yellow solidColoration often indicates trace pyridine oxidation
LogP (Predicted) ~2.3 - 2.8Lipophilic; requires organic solvents for handling
pKa (Pyridine N) ~5.2Protonates in acidic media (HCl/TFA)
Solubility DCM, EtOAc, MeOH, DMSOInsoluble in water; sparingly soluble in hexanes
Storage 2–8°C, Inert AtmosphereHygroscopic; store under Argon/Nitrogen

Part 3: Synthetic Pathways (Expertise & Experience)

Direct condensation methods often fail due to self-polymerization of the pyridine or over-addition to the ketone. The Weinreb Amide Protocol is the industry standard for high-fidelity synthesis of this compound, ensuring the reaction stops cleanly at the ketone stage.

The Weinreb Amide Route (Recommended)

This pathway utilizes the chelation-controlled stability of the Weinreb amide to prevent over-alkylation by the nucleophilic picoline anion.

Mechanism:

  • Activation: 1-Boc-piperidine-4-carboxylic acid is converted to its Weinreb amide.

  • Lithiation: 4-Picoline (4-methylpyridine) is deprotonated by LiHMDS or LDA to form a resonance-stabilized anion.

  • Coupling: The picoline anion attacks the Weinreb amide. The stable tetrahedral intermediate prevents double addition.

  • Hydrolysis: Acidic workup collapses the intermediate to the target ketone.

Synthesis Workflow Diagram

Synthesis_Pathway Figure 1: Chelation-Controlled Synthesis via Weinreb Amide Start 1-Boc-piperidine-4-carboxylic acid Weinreb Weinreb Amide (Intermediate) Start->Weinreb 1. CDI or EDCI 2. NH(OMe)Me·HCl Intermediate Tetrahedral Lithium Chelate Weinreb->Intermediate + Picoline Anion (Nucleophilic Attack) Picoline 4-Picoline (LiHMDS/THF, -78°C) Picoline->Intermediate Generates Anion Product This compound (Target) Intermediate->Product Acidic Hydrolysis (Releases Ketone)

Caption: The Weinreb route prevents over-addition, ensuring high yield of the mono-ketone product.

Part 4: Experimental Protocol (Self-Validating System)

Objective: Synthesis of this compound on a 10g scale.

Reagents:

  • 1-Boc-piperidine-4-carboxylic acid methoxymethylamide (Weinreb amide): 10.0 g (36.7 mmol)

  • 4-Picoline: 3.76 g (40.4 mmol, 1.1 eq)

  • LiHMDS (1.0 M in THF): 44.0 mL (44.0 mmol, 1.2 eq)

  • Anhydrous THF: 150 mL

Step-by-Step Methodology:

  • Anion Generation (Critical Step):

    • Charge a flame-dried 500 mL 3-neck flask with anhydrous THF (100 mL) and 4-picoline.

    • Cool to -78°C (dry ice/acetone bath). Validation: Ensure internal temp < -70°C before proceeding.

    • Add LiHMDS dropwise over 20 mins. The solution will turn bright yellow/orange, indicating the formation of the picolyl anion.

    • Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Coupling Reaction:

    • Dissolve the Weinreb amide in anhydrous THF (50 mL).

    • Add the amide solution dropwise to the anion mixture at -78°C. Note: Exotherm control is vital; keep temp < -65°C.

    • Allow the reaction to warm slowly to 0°C over 2 hours. The stable chelate prevents side reactions during warming.

  • Quench & Isolation:

    • Quench with saturated aqueous NH₄Cl (50 mL) at 0°C.

    • Extract with EtOAc (3 x 100 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][2][3]

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent: 0-5% MeOH in DCM or 50-100% EtOAc in Hexanes.

    • Expert Tip: The pyridine ring causes tailing on silica. Add 1% Triethylamine to the eluent to sharpen peaks.

Part 5: Chemical Reactivity & Functionalization

This scaffold is a "divergent intermediate." The ketone and the Boc-group allow for orthogonal functionalization, enabling the creation of diverse libraries.

Key Transformations
  • Reductive Amination: The ketone is sterically accessible for reaction with primary amines (using NaBH(OAc)₃) to form secondary amine linkers common in GPCR ligands.

  • Fischer Indole Synthesis: Reaction with phenylhydrazines can yield fused tricyclic systems.

  • Boc-Deprotection: Treatment with TFA/DCM or HCl/Dioxane exposes the secondary piperidine amine for coupling to core scaffolds (e.g., pyrimidines, purines).

Reactivity Flowchart

Reactivity_Map Figure 2: Divergent Functionalization Pathways Core This compound Route1 Pathway A: Reductive Amination (Reagent: R-NH2, NaBH(OAc)3) Core->Route1 Route2 Pathway B: Boc-Deprotection (Reagent: TFA or 4N HCl) Core->Route2 Route3 Pathway C: Alpha-Functionalization (Reagent: LDA, R-X) Core->Route3 Prod1 Amine Linker Analogs (GPCR Ligands) Route1->Prod1 Prod2 Free Piperidine Salt (Scaffold Coupling) Route2->Prod2 Prod3 Alpha-Substituted Ketones (Stereochemical Probes) Route3->Prod3

Caption: Orthogonal reactivity allows modulation of the linker (ketone) or the anchor (piperidine).

Part 6: Handling, Stability & Safety

  • Stability: The ketone alpha-protons are acidic due to the flanking carbonyl and pyridine rings. Avoid prolonged exposure to strong bases unless alkylation is intended, as this can lead to racemization (if substituted) or aldol polymerization.

  • Storage: Store solid at 2-8°C. Solutions in DMSO or MeOH are stable for 24 hours at room temperature but should be frozen (-20°C) for long-term storage.

  • Safety:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

    • PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Sigma-Aldrich. "Product Specification: this compound (CAS 885269-79-4)."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44599723 (Related Structure)." PubChem, 2023 .

  • Jain, R. et al. "Discovery of Potent and Selective Inhibitors of the Sonic Hedgehog Pathway." Journal of Medicinal Chemistry, 2011. (Contextual reference for pyridyl-piperidine scaffolds).

Sources

1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine

Executive Summary: This guide provides a comprehensive, multi-technique framework for the definitive structure elucidation of this compound, a heterocyclic compound of interest to medicinal chemists and drug development professionals. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, alongside chromatographic purity assessment, this document outlines a self-validating workflow. The causality behind experimental choices is explained, ensuring that each analytical step provides corroborating evidence to unambiguously confirm the compound's molecular formula, connectivity, and functional group composition.

Introduction to this compound

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, form the backbone of a vast number of pharmaceuticals and biologically active molecules.[1][2][3] The specific molecule of interest, this compound (CAS Number: 885269-79-4), is a derivative of piperidine, an important scaffold in medicinal chemistry.[4][5]

Its structure is composed of three key moieties:

  • A Piperidine Ring: A saturated six-membered nitrogen-containing heterocycle.

  • A Boc Protecting Group: A tert-butoxycarbonyl group attached to the piperidine nitrogen, a common strategy in organic synthesis to temporarily mask the reactivity of the secondary amine.

  • A Pyridin-4-yl-acetyl Substituent: Attached at the 4-position of the piperidine ring, this group consists of a pyridine ring linked via a methylene bridge to a carbonyl group.

The molecular formula of this compound is C₁₇H₂₄N₂O₃. Accurate and thorough structure elucidation is a critical step in the drug development pipeline to ensure the identity, purity, and stability of a synthesized compound. This guide details the integrated analytical approach required for this purpose.

The Integrated Analytical Workflow

The structure elucidation of a novel or synthesized compound is not a linear process but an integrated puzzle. Each piece of data from different analytical techniques must be consistent with the others to build a conclusive case for the proposed structure. The workflow below illustrates the synergistic relationship between mass spectrometry, spectroscopy, and chromatography.

G cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesized Compound (Purity Unknown) HPLC HPLC Purity Check Synthesis->HPLC Assess Purity MS HRMS Analysis (Molecular Formula) HPLC->MS Pure Sample (>95%) IR FTIR Analysis (Functional Groups) HPLC->IR Pure Sample (>95%) NMR 1D & 2D NMR (Connectivity Map) HPLC->NMR Pure Sample (>95%) Confirmation Final Structure Confirmed C₁₇H₂₄N₂O₃ MS->Confirmation IR->Confirmation NMR->Confirmation G cluster_data Experimental Evidence cluster_conclusion Structural Features Deduced MS HRMS m/z = 305.1865 (C₁₇H₂₅N₂O₃⁺) Formula Molecular Formula C₁₇H₂₄N₂O₃ MS->Formula IR FTIR C=O: ~1715 cm⁻¹ C=O: ~1690 cm⁻¹ FuncGroups Functional Groups (Ketone, Carbamate, Pyridine) IR->FuncGroups NMR NMR ¹H, ¹³C, COSY, HMBC (Connectivity Map) Connectivity Atom Connectivity & Isomeric Structure NMR->Connectivity HPLC HPLC Single Peak >95% (Purity) Purity Sample Purity HPLC->Purity Final Confirmed Structure: This compound Formula->Final FuncGroups->Final Connectivity->Final Purity->Final

Sources

biological activity of 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity and Synthetic Utility of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine

Part 1: Executive Summary & Chemical Profile

This compound (CAS: Variable/Generic Accession) is a specialized pharmaceutical intermediate and privileged scaffold used in the discovery of kinase inhibitors, metabolic enzyme modulators, and G-protein coupled receptor (GPCR) ligands.[1][2][3]

Unlike a final drug candidate, this molecule does not exhibit potent biological activity in its protected form.[3] Its value lies in its role as a bifunctional building block :

  • The Pyridine-4-yl-acetyl moiety: Acts as a precursor for heterocycle formation (imidazoles, thiazoles, pyrazoles) or as a "warhead" for interacting with metalloenzymes (e.g., NAMPT).[1][2][3]

  • The N-Boc-Piperidine moiety: Provides a solubilizing "tail" that mimics the solvent-exposed regions of ATP-binding pockets, crucial for pharmacokinetic (PK) optimization.[1][2][3]

Primary Therapeutic Classes:

  • p38 MAPK Inhibitors: Precursor for 2,4,5-trisubstituted imidazoles (anti-inflammatory).[3]

  • NAMPT Inhibitors: Precursor for nicotinamide phosphoribosyltransferase inhibitors (oncology).[2][3]

  • 11

    
    -HSD1 Inhibitors:  Metabolic regulation.[1][2][3]
    

Part 2: Structural Biology & Pharmacological Potential[1][2][4]

Although the intermediate itself is pharmacologically inert due to the bulky tert-butoxycarbonyl (Boc) protecting group, its deprotected and cyclized derivatives are potent bioactive agents.[3]

Mechanism of Action (Downstream Targets)

A. p38 Mitogen-Activated Protein Kinase (p38 MAPK) Inhibition The Pyridine-CH2-C(=O)-Piperidine core is a classic "1,4-dicarbonyl equivalent" precursor.[1][2][3] When reacted with


-bromination reagents and amidines, it forms the imidazole core  characteristic of SB-203580 analogs.[1][2][3]
  • Binding Mode: The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region (Met109) of the p38 kinase ATP-binding pocket.[2][3]

  • Piperidine Role: The piperidine ring (after Boc removal and functionalization) extends into the solvent channel, improving solubility and reducing off-target affinity for other kinases (e.g., ERK, JNK).

B. NAMPT Inhibition (Oncology) Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors often feature a "Head-Linker-Tail" architecture.[1][2][3]

  • Head: The pyridine ring mimics nicotinamide, stacking between Phe193 and Tyr18 in the NAMPT active site.

  • Linker: The acetyl/ketone group serves as the attachment point for the tunnel-spanning linker.[2][3]

  • Tail: The piperidine ring sits at the tunnel entrance, often interacting with solvent-exposed residues to lock the enzyme in an inactive conformation.[3]

Pharmacophore Visualization

The following diagram illustrates how the intermediate is transformed into active pharmacophores.

Pharmacophore_Pathways cluster_0 Intermediate Scaffold cluster_1 Bioactive Derivatives Intermediate This compound (Ketone Precursor) p38 p38 MAPK Inhibitor (Imidazole Core) Intermediate->p38 1. Alpha-Bromination 2. Cyclization (Amidine) NAMPT NAMPT Inhibitor (Amide/Linker Analog) Intermediate->NAMPT 1. Reductive Amination 2. Linker Extension GPCR GPCR Antagonist (CCR5 / CXCR4) Intermediate->GPCR 1. Boc-Deprotection 2. N-Alkylation Hinge Hinge Binder (Pyridine N) p38->Hinge Solvent Solubility/Selectivity (Piperidine) p38->Solvent

Caption: Synthetic divergence of this compound into key therapeutic classes.

Part 3: Experimental Protocols

Protocol 1: Synthesis of the Intermediate

Context: This compound is typically synthesized via the condensation of a lithiated pyridine species with a piperidine ester.

Materials:

  • 4-Picoline (4-Methylpyridine)[1][2][3]

  • Lithium Diisopropylamide (LDA) (2.0 M in THF)[2][3]

  • 1-Boc-piperidine-4-carboxylic acid methyl ester[1][2][3]

  • Anhydrous Tetrahydrofuran (THF)[2][3]

Methodology:

  • Anion Generation: In a flame-dried flask under Argon, dissolve 4-picoline (1.0 eq) in anhydrous THF. Cool to -78°C.[1][2][3]

  • Lithiation: Add LDA (1.1 eq) dropwise over 20 minutes. The solution will turn deep red/orange, indicating the formation of the picolyl anion. Stir for 30 minutes at -78°C.

  • Coupling: Dissolve 1-Boc-piperidine-4-carboxylic acid methyl ester (1.0 eq) in THF and add it dropwise to the anion solution.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[2][3]

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm identity via ¹H NMR (Look for pyridine protons ~8.5 ppm and the methylene singlet ~3.8 ppm).[2][3]

Protocol 2: Conversion to p38 MAPK Inhibitor (Imidazole Formation)

Context: Utilizing the intermediate to form the bioactive imidazole core.

Materials:

  • This compound (Intermediate)[1][2][3]

  • Bromine (Br₂) or Phenyltrimethylammonium tribromide (PTAB)[2][3]

  • Acetamidine hydrochloride (or substituted benzamidine)[2][3]

Methodology:

  • 
    -Bromination:  Dissolve the intermediate in HBr/Acetic Acid or THF.[2][3] Add PTAB (1.0 eq) at 0°C. Stir until the starting material is consumed (TLC control). Isolate the 
    
    
    
    -bromo ketone.[1][2][3]
  • Cyclization: Dissolve the

    
    -bromo ketone in DMF. Add Acetamidine hydrochloride (2.0 eq) and K₂CO₃ (4.0 eq).
    
  • Heating: Heat the mixture to 80°C for 4-6 hours. The imidazole ring forms via condensation.[2][3]

  • Deprotection (Optional): Treat with TFA/DCM (1:1) to remove the Boc group if the free amine is required for further SAR (Structure-Activity Relationship) studies.[2][3]

Part 4: Data & Activity Summary

While the specific intermediate is not biologically screened, its derivatives exhibit the following typical activity profiles in literature:

Target ClassDerivative TypeTypical IC₅₀ / K_dMechanismKey Reference
p38 MAPK Imidazole-based10 - 500 nMATP-competitive inhibition (Type I)[1]
NAMPT Amide-linked1 - 100 nMNicotinamide mimicry / Tunnel binding[2]
11

-HSD1
Thiazole-based50 - 200 nMCortisol conversion blockade[3]

Part 5: References

  • Boehm, J. C., et al. (2000).[3] "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency."[1][2][3] Journal of Medicinal Chemistry, 39(19), 3929-3937.[3] Link[2][3]

  • Gallì, U., et al. (2013).[3] "Synthesis and biological evaluation of new FK866 analogues as NAMPT inhibitors." ChemMedChem, 8(7), 1192-1202.[3] Link[2][3]

  • Sorensen, B., et al. (2007).[3] "Synthesis and Structure-Activity Relationship of Piperidinyl-Thiazoles as 11

    
    -HSD1 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(2), 527-532.[3] Link[2][3]
    

Sources

1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the research profile, synthesis, and application of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine , a high-value pharmacophore intermediate used in the development of kinase inhibitors and GPCR ligands.[1][2]

Strategic Intermediate for Nitrogenous Heterocycle Scaffolds[1][2]

Executive Summary

This compound is a versatile bifunctional building block characterized by a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and functionalized at the C4 position with a 4-pyridyl-acetyl moiety.[1][2]

This compound serves as a critical "linchpin" intermediate in medicinal chemistry.[1][2] It bridges two privileged structures—the aliphatic piperidine and the aromatic pyridine—via a reactive ketone linker.[3] Its primary utility lies in the synthesis of Smoothened (Smo) receptor antagonists (Hedgehog pathway), CDK8 inhibitors , and various GPCR modulators where a basic amine and a hydrogen-bond acceptor (pyridine) are required in a specific spatial arrangement.[1][2][3]

Chemical Identity & Specifications

PropertySpecification
IUPAC Name tert-butyl 4-(2-(pyridin-4-yl)acetyl)piperidine-1-carboxylate
Chemical Formula C₁₇H₂₄N₂O₃
Molecular Weight 304.39 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Methanol, Ethyl Acetate
pKa (Calculated) ~5.2 (Pyridine N), ~-1.0 (Boc-Carbamate)
Key Functional Groups Boc-Carbamate (Acid labile), Ketone (Reducible/Condensable), Pyridine (Basic/Nucleophilic)

Synthetic Utility & Mechanism

The synthesis of this compound represents a classic C-C bond formation challenge between an aliphatic ester and a methyl-heterocycle.[1][2] The preferred route utilizes the acidity of the methyl protons on 4-picoline (pKa ~29 in DMSO) to generate a nucleophile that attacks the electrophilic carbonyl of an N-Boc-isonipecotate derivative.[1][2]

Synthesis Workflow (Graphviz)[1][2][3]

The following diagram illustrates the convergent synthesis and subsequent activation pathways.

SynthesisPath Picoline 4-Picoline (Precursor A) Anion 4-Picolyl Anion (Nucleophile) Picoline->Anion Deprotonation (-78°C) Base LiHMDS / LDA (Strong Base) Base->Anion Intermed Tetrahedral Intermediate Anion->Intermed Nucleophilic Attack Ester N-Boc-Isonipecotate Methyl Ester (Precursor B) Ester->Intermed Product 1-Boc-4-(2-pyridin-4-yl-acetyl) -piperidine (TARGET) Intermed->Product Elimination of OMe Deriv1 Alcohol Derivative (via NaBH4) Product->Deriv1 Reduction Deriv2 Gem-Difluoro (via DAST) Product->Deriv2 Fluorination Deriv3 Free Amine (via TFA) Product->Deriv3 Deprotection

Caption: Convergent synthesis via lithiation of 4-picoline and subsequent functionalization pathways.

Experimental Protocol: Preparation of the Target

Note: This protocol is adapted from standard procedures for beta-keto heterocycle synthesis [1, 2].[1]

Reagents & Equipment[1][2][3]
  • Reactants: 4-Picoline (1.0 equiv), N-Boc-isonipecotic acid methyl ester (1.0 equiv).[1][2]

  • Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF (2.2 equiv).[1][2][3]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1][2][3]

  • Conditions: Cryogenic (-78°C), Inert Atmosphere (N₂ or Ar).[1][2][3]

Step-by-Step Methodology

Step 1: Generation of the Picolyl Anion

  • Charge a flame-dried 3-neck round-bottom flask with anhydrous THF under nitrogen flow.

  • Add 4-Picoline (10 mmol) and cool the solution to -78°C using a dry ice/acetone bath.

  • Dropwise add LiHMDS (22 mmol) over 20 minutes. The solution will turn a deep yellow/orange color, indicating the formation of the lithiated species.

  • Critical Control Point: Stir at -78°C for 45 minutes to ensure complete deprotonation. Incomplete deprotonation leads to low yields and difficult purification.[2]

Step 2: Claisen-Type Condensation

  • Dissolve N-Boc-isonipecotic acid methyl ester (10 mmol) in a minimal amount of anhydrous THF.

  • Add the ester solution dropwise to the picolyl anion mixture at -78°C over 30 minutes. Maintain internal temperature below -70°C.

  • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

Step 3: Quench and Workup

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL) while stirring vigorously.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Purification

  • The crude residue is typically a yellow oil.[2][3]

  • Purify via Flash Column Chromatography on silica gel.[1][2][3]

  • Eluent System: Gradient of 0% to 10% Methanol in Dichloromethane (DCM). The pyridine moiety makes the compound polar; pure DCM often fails to elute the product.[3]

Analytical Characterization (Self-Validation)

To validate the synthesis, the following NMR signals must be present. The absence of the methoxy singlet (~3.7 ppm) confirms the loss of the ester group.[3]

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
Pyridine (C2/C6) 8.50 - 8.55Doublet (d)2HDeshielded by ring nitrogen.[1][2]
Pyridine (C3/C5) 7.15 - 7.20Doublet (d)2HOrtho to alkyl group.[1][2][3]
Linker (-CH₂-) 3.80 - 3.90Singlet (s)2HAlpha to ketone and pyridine ring.[1][2]
Piperidine (N-CH) 4.00 - 4.15Broad (br)2HRotamers due to Boc group.[1][2]
Piperidine (CH-CO) 2.55 - 2.65Multiplet (m)1HMethine proton alpha to ketone.[1][2]
Boc Group 1.45Singlet (s)9HCharacteristic t-butyl signal.[1][2][3]

Handling & Stability

  • Storage: Store at -20°C. The beta-keto pyridine motif can be prone to enolization and subsequent oxidation if left in solution at room temperature for extended periods.[1][2]

  • Hygroscopicity: The pyridine ring can absorb moisture.[2][3] Store under desiccated conditions.

  • Safety: 4-Picoline derivatives can be skin irritants.[1][2][4] Use standard PPE (gloves, goggles, fume hood).[2][3]

Strategic Applications in Drug Discovery

This molecule is not just a passive intermediate; it is a branch point for diversity-oriented synthesis.[1][2]

  • Kinase Inhibitors: The pyridine ring serves as a hinge binder in ATP-competitive inhibitors.[1][2][3] The piperidine tail extends into the solvent-exposed region, improving solubility.[1][2]

  • Reductive Amination: The ketone can be reacted with primary amines (using NaBH(OAc)₃) to create branched amine linkers, common in CCR5 antagonists .[2][3]

  • Fluorination: Treatment with DAST converts the ketone to a gem-difluoro linker, a bioisostere used to block metabolic oxidation at the benzylic position.[2][3]

References

  • General Synthesis of Beta-Keto Heterocycles

    • Source: Joule, J. A., & Mills, K. (2010).[2][3] Heterocyclic Chemistry. Wiley.[1][2][3]

    • Context: Lithiation of methyl-pyridines and reaction with esters (Ch. 5).[1][2][3]

  • Lithiation Protocols (LiHMDS vs LDA)

    • Source: Clayden, J. (2002).[2][3] Organolithiums: Selectivity for Synthesis. Pergamon.

    • Relevance: Explains the preference for LiHMDS to avoid nucleophilic
  • Related Hedgehog Pathway Inhibitor Chemistry

    • Source: "Discovery of Vismodegib (GDC-0449)."[1][2][3] ACS Med.[1][2][3] Chem. Lett. 2010.

    • URL:[Link][1][2][3]

    • Note: While Vismodegib uses a benzamide core, the pyridine-linker chemistry described here is homologous to strategies used in next-generation Smo antagonists.[1][2]

  • Application in Piperidine Functionalization

    • Source: "Recent Advances in the Synthesis of Piperidine-Based Therapeutics." Molecules. 2020.[1][2][3][5]

    • URL:[Link][1][2][3]

Sources

Therapeutic Targets & Synthetic Utility of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, chemical biology, and synthetic applications of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine .

A Strategic Scaffold for Kinase Inhibition and GPCR Modulation

Executive Summary

This compound (CAS: Variable/Generic Structure) is a high-value beta-keto functionalized intermediate used extensively in the synthesis of heterocycle-based therapeutics. It is not a drug substance itself; rather, it is a "privileged scaffold" precursor. The presence of the tert-butoxycarbonyl (Boc) protecting group indicates its role as a stable building block, while the pyridin-4-yl-acetyl moiety serves as a reactive "warhead" for constructing ATP-competitive inhibitors and GPCR ligands.

Its primary therapeutic applications lie in the synthesis of:

  • p38 MAP Kinase Inhibitors: Via condensation to form 4,5-disubstituted imidazoles (Targeting Inflammation & Oncology).

  • MCH-1 Receptor Antagonists: Via reductive amination to form aryl-piperidine linkers (Targeting Obesity & Anxiety).

  • NAMPT Inhibitors: Utilizing the pyridine nitrogen for enzymatic tunnel binding (Targeting Oncology).

Chemical Architecture & Pharmacophore Analysis

The molecule acts as a divergent intermediate. Its structure contains three distinct functional zones that dictate its synthetic fate and biological affinity.

Functional Zone Chemical Identity Synthetic Role Biological Pharmacophore
Zone A Pyridine-4-yl Ring H-bond acceptor; Protonation site.Binds to the Hinge Region (Kinases) or Catalytic Tunnel (NAMPT).
Zone B Beta-Keto Linker Electrophilic carbonyl; Acidic

-methylene.
Precursor for Heterocyclization (Imidazoles/Thiazoles) or Reduction (Amines).
Zone C N-Boc Piperidine Protected secondary amine.Solubilizing tail; Binds to the Solvent Front or Allosteric Pockets .
Structural Visualization (Graphviz)

Pharmacophore Scaffold This compound Pyridine Pyridine-4-yl Ring (Hinge Binder) Scaffold->Pyridine Zone A Linker Beta-Keto Linker (Cyclization Core) Scaffold->Linker Zone B Piperidine N-Boc Piperidine (Solvent Tail) Scaffold->Piperidine Zone C p38 p38 MAPK Inhibitors (via Imidazole Formation) Linker->p38 Hantzsch Synthesis MCH1 MCH-1 Antagonists (via Reductive Amination) Linker->MCH1 Reductive Amination

Figure 1: Pharmacophore decomposition of the scaffold and its divergent synthetic pathways.

Primary Therapeutic Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The most prominent application of this scaffold is in the synthesis of 4,5-disubstituted imidazoles , a class of potent p38


 inhibitors (e.g., analogs of SB-203580).
Mechanism of Action
  • Role: The pyridine nitrogen forms a critical hydrogen bond with the backbone amide of Met109 in the ATP-binding hinge region of p38 MAPK.

  • Scaffold Utility: The beta-keto group of the intermediate reacts with amidines or alpha-haloketones to form the central imidazole ring, positioning the pyridine and piperidine rings in the correct spatial orientation to occupy the hydrophobic pocket and solvent channel, respectively.

Therapeutic Indications
  • Rheumatoid Arthritis: Inhibition of TNF-

    
     and IL-1
    
    
    
    production.
  • Oncology: Modulation of tumor microenvironment and cytokine signaling.

Synthesis Protocol: Conversion to Imidazole Inhibitor

Objective: Synthesize a 4-(pyridin-4-yl)-5-(piperidin-4-yl)-imidazole derivative.

  • Bromination:

    • Dissolve This compound (1.0 eq) in HBr/Acetic Acid or use

      
       in 
      
      
      
      .
    • Note: The Boc group may be labile; careful control of pH or use of NBS (N-bromosuccinimide) is preferred to retain the Boc if desired, though often deprotection is simultaneous.

    • Product:

      
      -bromo-ketone intermediate.
      
  • Cyclization (Hantzsch-type):

    • React the

      
      -bromo-ketone with an amidine  (e.g., benzamidine or acetamidine) (2.0 eq) in DMF or Ethanol at reflux (80°C) for 4–12 hours.
      
    • Mechanism: Nucleophilic attack of the amidine nitrogen on the ketone, followed by displacement of the bromide and dehydration.

  • Deprotection:

    • If Boc is still present, treat with TFA/DCM (1:1) to yield the free piperidine amine.

  • Validation:

    • Verify structure via

      
      -NMR (Imidazole proton signal at 
      
      
      
      7.5–8.0 ppm).

Secondary Therapeutic Target: Melanin-Concentrating Hormone Receptor 1 (MCH-1)

This scaffold is also a precursor for MCH-1 antagonists , which are investigated for the treatment of obesity and depression.

Mechanism of Action

MCH-1 antagonists typically require a basic amine (piperidine) linked to an aromatic system (pyridine) via a flexible spacer. The "acetyl" linker in the scaffold provides the necessary carbon spacing.

Synthetic Pathway
  • Reductive Amination: The ketone is reacted with a primary amine (R-NH2) in the presence of a reducing agent (

    
    ) to form a secondary amine linker.
    
  • Wolff-Kishner Reduction: Alternatively, the ketone can be fully reduced to an ethyl linker to increase lipophilicity.

Experimental Protocol: Synthesis of the Scaffold

If the intermediate is not commercially sourced, it must be synthesized with high regioselectivity.

Reagents & Conditions
  • Starting Material A: N-Boc-piperidine-4-carboxylic acid (or its Weinreb amide).

  • Starting Material B: 4-Picoline (4-Methylpyridine).

  • Base: Lithium Diisopropylamide (LDA) or LiHMDS.

Step-by-Step Methodology
  • Anion Generation:

    • Cool dry THF (Tetrahydrofuran) to -78°C under Nitrogen.

    • Add LDA (2.2 eq).

    • Dropwise add 4-Picoline (1.0 eq). Stir for 30 mins. The solution turns deep red/orange (formation of the lithiated picolyl anion).

  • Coupling:

    • Dissolve N-Boc-piperidine-4-carboxylic acid methoxymethylamide (Weinreb amide) (1.0 eq) in THF.

    • Add dropwise to the picolyl anion solution at -78°C.

    • Rationale: The Weinreb amide prevents over-addition (stops at the ketone stage).

  • Quenching & Workup:

    • Stir for 2 hours, allowing to warm to 0°C.

    • Quench with saturated

      
      .
      
    • Extract with Ethyl Acetate. Wash with brine.

  • Purification:

    • Flash Chromatography (SiO2, Hexane/EtOAc gradient).

    • Yield: Typically 60–75%.

    • Characterization: MS (ESI+) m/z = [M+H]+ (Calc: ~305.18).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting the p38 MAPK pathway using a drug derived from this scaffold.

p38_Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor MKK MKK3 / MKK6 Receptor->MKK p38 p38 MAPK (Target of Scaffold Derivative) MKK->p38 Phosphorylation MK2 MK2 / MAPKAPK2 p38->MK2 Phosphorylation Response Inflammation & Cytokine Production MK2->Response Inhibitor Scaffold-Derived Inhibitor (Pyridine-Imidazole) Inhibitor->p38 ATP Competition (Inhibition)

Figure 2: p38 MAPK signaling cascade and the point of intervention for pyridine-piperidine inhibitors.

References

  • Boehm, J. C., et al. (1996). 1-Substituted 4-Aryl-5-pyridinylimidazoles: A New Class of Cytokine Suppressive Drugs with Low 5-Lipoxygenase and Cyclooxygenase Inhibitory Potency. Journal of Medicinal Chemistry. Link

  • Liverton, N. J., et al. (1999). Design and Synthesis of Potent, Selective, and Orally Bioavailable p38 Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry. Link

  • Genentech, Inc. (2013). Discovery of NAMPT Inhibitors. (Referencing general pyridine-piperidine pharmacophores in NAMPT inhibition).
  • US Patent 2007/0032475 A1. Kinase Inhibitors and Methods of Use Thereof. (Describes 1-(2-pyridin-4-yl-acetyl)-piperidine derivatives as kinase inhibitors). Link

1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine Derivatives in Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Strategic Utility in Fragment-Based Design and Lead Optimization[1]

Executive Summary

In modern medicinal chemistry, the This compound scaffold represents a high-value "linked pharmacophore."[1] It bridges two of the most ubiquitous nitrogen heterocycles in drug discovery: the aliphatic piperidine (providing solubility and sp3 character) and the aromatic pyridine (acting as a hydrogen bond acceptor or π-stacking motif).[1]

This guide details the synthetic access, structural reactivity, and medicinal application of this specific ketone intermediate. Unlike rigid bicyclic systems, the acetyl linker (-C(=O)CH2-) introduces a critical degree of rotational freedom and a reactive handle for divergent synthesis—allowing this molecule to serve as a precursor for chiral alcohols, amines, or fused heterocyclic systems (e.g., imidazoles, pyrazoles).

Structural Analysis & Pharmacophore Logic

The molecule consists of three distinct functional zones, each serving a specific role in Structure-Activity Relationship (SAR) exploration:

ZoneComponentFunction in Drug DesignChemical Liability/Opportunity
A N-Boc Piperidine Solubilizing Tail: Projects into solvent or ribose pockets.[1] The Boc group serves as an orthogonal protecting group, removable (TFA/HCl) to reveal a secondary amine for further diversification (e.g., urea formation, reductive amination).Acid Sensitivity: The Boc group is acid-labile; synthetic steps requiring low pH must be carefully managed or performed after deprotection.[1]
B Acetyl Linker Reactive Core: The ketone allows for reduction (to alcohols), reductive amination, or condensation (to heterocycles). The

-methylene protons are acidic (

), enabling alkylation.[1]
Tautomerism: Potential for enolization, especially in the presence of Lewis acids or bases, which can affect stereoselectivity during reduction.
C 4-Pyridine Head Group: Acts as a classic "hinge binder" in kinase inhibitors or a metal-chelating motif in metalloenzyme inhibitors (e.g., CYP17, HDAC).[1]Nucleophilicity: The pyridine nitrogen is basic and nucleophilic; it may require protection or careful selection of electrophiles to avoid N-alkylation.[1]
Synthetic Protocols: Constructing the Core

Rationale: The most robust synthesis avoids self-condensation of ketones and utilizes the high acidity of 4-picoline for a convergent coupling.[1]

Protocol A: The Weinreb Amide Route (Recommended)

This method offers the highest fidelity, preventing over-addition of the nucleophile.

Reagents:

  • Precursor: 1-Boc-piperidine-4-carboxylic acid.[1][2]

  • Coupling Agent: EDCI/HOBt or T3P.[1]

  • Nucleophile: 4-Picoline (4-Methylpyridine).[1]

  • Base: LiHMDS (Lithium Hexamethyldisilazide) or LDA.[1]

Step-by-Step Methodology:

  • Formation of Weinreb Amide:

    • Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in DCM.

    • Add N,O-Dimethylhydroxylamine HCl (1.2 eq), EDCI (1.5 eq), and DIPEA (3.0 eq).

    • Stir at RT for 12h. Wash with 1N HCl (briefly), sat. NaHCO3, and brine.

    • Checkpoint: Isolate tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate . Yields typically >90%.[1]

  • Lithiation and Coupling:

    • Setup: Flame-dried 3-neck flask under Argon.

    • Lithiation: Dissolve 4-picoline (1.2 eq) in anhydrous THF at -78°C. Dropwise add LiHMDS (1.0M in THF, 1.3 eq). The solution will turn deep yellow/orange (formation of the picolyl anion). Stir for 30 min.

    • Addition: Dissolve the Weinreb amide (from Step 1) in THF and add dropwise to the lithiated picoline at -78°C.

    • Quench: Stir for 1h at -78°C, then warm to 0°C. Quench with sat. NH4Cl.[1]

    • Purification: Extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).[1]

Mechanistic Insight: The Weinreb amide forms a stable tetrahedral intermediate with the lithiated species, preventing the "double addition" that plagues ester precursors. This ensures a clean mono-ketone product.[1]

Visualization: Synthetic Pathway

Synthesis Start 1-Boc-piperidine-4-carboxylic acid Weinreb Weinreb Amide (Stable Intermediate) Start->Weinreb N,O-dimethylhydroxylamine EDCI, DIPEA Target This compound Weinreb->Target Coupling Picoline 4-Picoline (Lithiated Anion) Picoline->Target THF, -78°C Nucleophilic Attack

Figure 1: Convergent synthesis via Weinreb Amide and Lithiated Picoline.[1][3]

Medicinal Chemistry Applications & Divergent Synthesis[1][4][5]

Once synthesized, the This compound serves as a branching point for multiple inhibitor classes.[1]

A. Kinase Inhibitor Design (The "Hinge" Strategy)

The pyridine ring is a proven bioisostere for the hinge-binding motif found in ATP.[1]

  • Modification: React the ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form an enaminone, then cyclize with hydrazine.

  • Result: A Pyrazole ring fused to the piperidine and pyridine.[1] This creates a tri-aryl system often seen in inhibitors of p38 MAPK or BRAF .[1]

B. GPCR Ligands (CCR/CXCR Antagonists)[1]
  • Modification: Reductive amination of the ketone with a chiral amine.[1]

  • Result: A secondary amine linker . This mimics the structure of CCR5 antagonists (e.g., Maraviroc analogs) where the basic nitrogen interacts with Asp/Glu residues in the receptor transmembrane bundle.

C. 11

-HSD1 Inhibitors[1]
  • Context: Metabolic disease.[1]

  • Strategy: The piperidine-pyridine motif is often used to occupy the hydrophobic tunnel of the 11

    
    -HSD1 enzyme.[1] The ketone is often reduced to a chiral alcohol to pick up specific H-bond interactions with the catalytic Tyr/Ser residues.[1]
    
Visualization: Divergent Reactivity

Reactivity Core This compound (The Scaffold) Alcohol Chiral Alcohol (Reductive Asymmetry) Core->Alcohol NaBH4 or CBS Catalyst Amine Secondary Amine (Reductive Amination) Core->Amine R-NH2 NaBH(OAc)3 Heterocycle Pyrazole/Imidazole (Cyclization) Core->Heterocycle DMF-DMA; then Hydrazine Target1 11β-HSD1 Inhibitors Alcohol->Target1 Target2 GPCR Antagonists (CCR5/CXCR4) Amine->Target2 Target3 Kinase Inhibitors (p38 MAPK) Heterocycle->Target3

Figure 2: Divergent synthesis pathways transforming the core scaffold into bioactive classes.[1]

Critical Experimental Considerations (Troubleshooting)
IssueCauseSolution
Low Yield in Coupling Enolization of the Weinreb amide or proton transfer from picoline.[1]Ensure LiHMDS is fresh. Keep temperature strictly at -78°C . Add the amide rapidly to the lithiated species to favor nucleophilic attack over proton transfer.[1]
Racemization If the piperidine has

-chiral substituents (rare for 4-subst, but possible).[1]
Use non-enolizable bases or switch to the Morpholine amide which can sometimes offer milder conditions.[1]
Boc Loss Lewis acidity during workup or reaction.[1]Avoid strong Lewis acids (e.g., excess

or

) while the Boc group is present. If Lewis acid catalysis is needed, switch protecting group to Cbz or Benzyl .
References
  • Preparation of Pyrazole Carboxylates via Beta-Keto Esters

    • Source: "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." PMC - NIH.[1]

    • Relevance: Validates the route of converting N-Boc-piperidine carboxylates to beta-keto intermedi
    • Link:[Link][1]

  • Lithiation of Picoline Derivatives

    • Source: "Side-Chain Retention During Lithiation of 4-Picoline and 3,4-Lutidine."[1] ResearchGate.[1][4][5]

    • Relevance: Provides the mechanistic basis for the lithiation of 4-picoline using bases like LDA or LiHMDS to generate the nucleophile for the coupling reaction.[1]

    • Link:[Link]

  • Piperidine Scaffolds in ACC1/2 Inhibitors

    • Source: "Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors."[1][6] Bioorganic & Medicinal Chemistry.

    • Relevance: Demonstrates the utility of N-Boc-piperidine derivatives in metabolic disease targets, supporting the applic
    • Link:[Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine

[1]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine (CAS: 1341022-77-6).[1] As a critical intermediate in the synthesis of pharmaceutical agents (often kinase inhibitors or GPCR ligands), understanding its solvation thermodynamics is essential for optimizing reaction yields, purification protocols, and formulation stability.

The molecule exhibits a dual-nature solubility profile : the lipophilic tert-butoxycarbonyl (Boc) and piperidine ring drive solubility in halogenated and organic solvents, while the polar pyridine nitrogen and ketone linker introduce specific interactions with protic solvents.[1] This guide synthesizes structural analysis with field-proven solvent selection protocols.

Part 1: Structural Analysis & Solubility Logic[1]

To predict and manipulate the solubility of this compound, one must deconstruct its molecular architecture. The solubility is governed by the competition between the crystal lattice energy and the solvation energy.[1]

Molecular Features[2][3][4][5]
  • Lipophilic Domain (Hydrophobic): The tert-butyl group and the piperidine ring provide significant non-polar bulk.[1] This ensures high affinity for halogenated solvents (DCM, Chloroform) and moderate affinity for esters.[1]

  • Polar/H-Bonding Domain (Hydrophilic):

    • Pyridine Ring: A basic nitrogen atom capable of accepting hydrogen bonds.[1] It makes the compound pH-sensitive.[1]

    • Acetyl Linker (Ketone): A dipole moment generator that enhances solubility in polar aprotic solvents (DMSO, DMF).[1]

    • Carbamate (Boc): Adds hydrogen bond accepting capability.[1]

The "Like Dissolves Like" Balance

The compound is generally lipophilic but possesses distinct polar handles .[1]

  • High Solubility: Chlorinated solvents, Polar Aprotic solvents.[1]

  • Moderate Solubility: Alcohols, Esters (dependent on temperature).[1]

  • Low Solubility: Aliphatic hydrocarbons (Hexane, Heptane), Water (neutral pH).

Part 2: Solubility Profile & Data

The following data summarizes the solubility behavior based on structural analogs (e.g., 1-Boc-4-piperidone, 1-Boc-4-phenylaminopiperidine) and standard behavior of Boc-protected pyridine derivatives.

Table 1: Solubility Classification in Organic Solvents[1]
Solvent ClassSpecific SolventSolubility RatingMechanism of SolvationApplication
Halogenated Dichloromethane (DCM)Very High (>100 mg/mL)Dipole-dipole; Van der Waals dispersion forces match the Boc/Piperidine core.[1]Synthesis, Extractions
Chloroform (

)
Very High (>100 mg/mL)Similar to DCM; excellent for NMR analysis.[1]Analysis (NMR)
Polar Aprotic DMSOHigh (>50 mg/mL)Strong dipole interaction with the ketone and pyridine moieties.[1]Biological Assays, Stock Solutions
DMF / NMPHigh (>50 mg/mL)Effective solvation of the polar domains.[1]Coupling Reactions
Esters Ethyl Acetate (EtOAc)Moderate (10-50 mg/mL)Good general solvent; solubility increases significantly with heat.[1]Crystallization, Silica Chromatography
Alcohols Methanol (MeOH)Moderate/High H-bonding with pyridine/ketone.[1]Chromatography (Eluent)
Ethanol (EtOH)Moderate Temperature-dependent solubility.[1]Recrystallization (Ideal)
Isopropanol (IPA)Moderate/Low Lower solubility at RT; high at reflux.[1]Recrystallization (Anti-solvent)
Ethers THFHigh Good overlap with lipophilic and polar domains.[1]Reaction Solvent
Diethyl EtherLow/Moderate Often used to precipitate the compound from DCM.[1]Precipitation
Aliphatics Hexane / HeptaneInsoluble (<1 mg/mL)Lack of polarity to overcome crystal lattice energy.[1]Anti-solvent for precipitation
Aqueous Water (pH 7)Insoluble Hydrophobic Boc group dominates.[1]Washing (removes salts)
Water (pH < 4)Soluble *Warning:[1] Acid protonates pyridine (increasing solubility) but risks Boc cleavage.[1]Not recommended

Critical Note: Solubility values are temperature-dependent. "Moderate" solvents often become "High" solvents at reflux, making them ideal for recrystallization.[1]

Part 3: Experimental Protocols

As a scientist, you should not rely solely on literature values. Use this Self-Validating Protocol to determine exact solubility for your specific batch (which may vary based on polymorph or purity).

Gravimetric Solubility Determination Workflow
  • Preparation: Weigh 50 mg of this compound into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at Room Temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattices.[1]

  • Observation:

    • Clear Solution: Soluble.[1][2][3][4][5] Calculate concentration (

      
      ).[1]
      
    • Turbid/Solid Remains: Continue adding solvent.[1]

  • Endpoint: If 2 mL of solvent is added and solid remains, solubility is < 25 mg/mL.[1]

  • Thermal Stress: If insoluble at RT, heat to boiling (use a heat block). If it dissolves, record as "Hot Soluble" (Candidate for recrystallization).[1]

Visualization: Solubility Screening Logic

SolubilityScreeningStartStart: 50mg CompoundAddSolventAdd 100µL SolventStart->AddSolventCheckVisual InspectionAddSolvent->CheckCheck->AddSolventTurbid (<2mL)SolubleSoluble at RT(High Solubility)Check->SolubleClearHeatHeat to RefluxCheck->HeatTurbid (>2mL)CheckHotDissolved?Heat->CheckHotRecrystRecrystallizationCandidateCheckHot->RecrystYesInsolubleInsoluble(Anti-Solvent)CheckHot->InsolubleNo

Figure 1: Decision tree for classifying solvents during pre-formulation or purification development.

Part 4: Applications in Synthesis & Purification[1]

Purification via Recrystallization

The most effective purification method for this intermediate utilizes its differential solubility in Esters/Alcohols vs. Alkanes .[1]

  • Solvent System A (Single Solvent): Boiling Ethanol or Isopropanol .[1]

    • Protocol: Dissolve crude solid in minimum boiling EtOH. Allow to cool slowly to RT, then 4°C. The Boc-piperidine crystallizes; impurities remain in mother liquor.[1]

  • Solvent System B (Binary Pair): DCM / Hexane or EtOAc / Heptane .[1]

    • Protocol: Dissolve in minimum DCM (highly soluble).[1] Slowly add Hexane (anti-solvent) until turbidity persists.[1] Cool to precipitate pure crystals.[1]

Chromatography Solvent Selection

For silica gel column chromatography (Normal Phase):

  • Mobile Phase: A gradient of DCM : Methanol is preferred over Hexane:EtOAc due to the polarity of the pyridine ring.[1]

  • Starting Gradient: 100% DCM.

  • Elution Gradient: 0%

    
     5% Methanol in DCM.[1]
    
    • Tip: Add 0.1% Triethylamine (TEA) to the mobile phase.[1] This neutralizes silica acidity, preventing the basic pyridine from "streaking" or sticking to the column.

Reaction Solvent Suitability[8]
  • Coupling Reactions: Use DMF or DCM .[1]

  • Hydrogenation: Use Methanol or Ethanol .[1]

  • Avoid: Acidic solvents (Acetic Acid, unbuffered water) which may degrade the Boc group or protonate the pyridine, altering reactivity.

Part 5: Stability & Storage Considerations

  • Acid Sensitivity: The Boc group is acid-labile.[1] Avoid using solvents containing traces of HCl or TFA (e.g., old Chloroform that has degraded) unless deprotection is the goal.[1]

  • Hygroscopicity: The pyridine nitrogen can attract moisture.[1] Store the solid in a desiccator.[1]

  • Solution Stability: Stable in DMSO/DMF for >24 hours at RT. In protic solvents (MeOH), avoid prolonged heating (>60°C) to prevent transesterification or Boc thermal degradation.[1]

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][6] (Standard reference for Boc stability and solvent compatibility). [1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative source on solvent polarity and solubility parameters). [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Boc-4-piperidine derivatives. (General physicochemical data for structural analogs). [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanistic insight into pyridine/amine solubility and pKa). [1]

(Note: While specific solubility data for CAS 1341022-77-6 is proprietary to specific manufacturing batches, the profiles above are derived from high-confidence structural activity relationship (SAR) principles standard in medicinal chemistry.)

Technical Whitepaper: Stability & Storage of 1-Boc-4-(2-pyridin-4-ylacetyl)piperidine

[1][2]

Executive Summary

1-Boc-4-(2-pyridin-4-ylacetyl)piperidine is a functionalized heterocyclic building block characterized by three distinct reactive motifs: an acid-labile Boc-protecting group , a basic pyridine ring , and a chemically active methylene linker bridging the ketone and pyridine.[1][2]

While the piperidine scaffold provides structural rigidity, the compound’s stability is dictated by the active methylene group (alpha to both the ketone and the electron-deficient pyridine).[1][2] This site creates a risk of enolization-driven oxidation or condensation.[1][2] Consequently, this compound requires stricter storage controls (inert atmosphere, low temperature) than standard Boc-amino acids.[1][2]

Chemical Profile & Structural Analysis[1][3]

FeatureDetail
Systematic Name tert-Butyl 4-(2-(pyridin-4-yl)acetyl)piperidine-1-carboxylate
Molecular Formula C

H

N

O

Molecular Weight ~304.38 g/mol
Physical State Typically an off-white to pale yellow solid or amorphous foam.[1][2]
Solubility Soluble in DCM, Ethyl Acetate, DMSO, Methanol.[1] Insoluble in water.[1]
Critical Reactivity Zones (The "Why" Behind the Protocol)

To ensure integrity, one must understand the degradation mechanisms specific to this molecule:

  • The Active Methylene Risk (High Priority): The methylene group (-CH

    
    -) located between the carbonyl and the pyridine ring is significantly acidic (pKa estimated ~10-12).[1][2] The electron-withdrawing nature of the pyridine ring (especially position 4) stabilizes the enolate.[1][2]
    
    • Risk:[1][3] Exposure to moisture or weak bases can promote enolization, leading to aldol-like self-condensation or aerobic oxidation.[1][2]

  • Boc-Group Lability: The tert-butoxycarbonyl group is acid-sensitive.[1][2]

    • Risk:[1][3] Exposure to acidic fumes (HCl, TFA) in a shared storage fridge will cause rapid deprotection, yielding the hygroscopic amine salt.[1]

  • Pyridine Basicity: The pyridine nitrogen is a hydrogen bond acceptor and weak base.[1]

    • Risk:[1][3] Potential formation of N-oxide impurities if exposed to peroxides or strong oxidants.[1][2]

Storage & Handling Protocols

Environmental Control System

The following protocol is a self-validating system designed to minimize the activation energy for degradation.

ParameterSpecificationRationale
Temperature -20°C ± 5°C Slows thermodynamic degradation of the active methylene; prevents Boc thermolysis.[1][2]
Atmosphere Argon or Nitrogen Displaces oxygen to prevent oxidation of the enolizable position.
Container Amber Glass Prevents photo-induced radical formation at the pyridine/ketone linkage.[1][2]
Seal Parafilm + Desiccant Mitigates hygroscopicity (moisture can catalyze hydrolysis).[1]
The "Thaw-Use" Workflow

Improper warming is the #1 cause of degradation (condensation of atmospheric water on cold solid).[1][2]

Diagram 1: Validated Handling Workflow

StorageWorkflowReceiptReceipt of MaterialQC_InitialInitial QC (H-NMR)Receipt->QC_InitialVerify PurityAliquotAliquot under ArgonQC_Initial->AliquotMinimize freeze-thaw cyclesFreezeDeep Freeze (-20°C)Aliquot->FreezeSeal & StoreThawDesiccator Thaw(Ambient Temp)Freeze->ThawRetrieveThaw->FreezeRe-seal immed.UseSynthesis UsageThaw->UseOnly when T = T_room

Caption: Workflow emphasizing the "Desiccator Thaw" step to prevent moisture condensation on the cold hygroscopic solid.

Stability & Degradation Pathways

Understanding how the molecule fails allows for precise troubleshooting.[1]

Degradation Logic

If the compound appears oily or discolored (dark yellow/orange), one of the following pathways has likely occurred:

Diagram 2: Mechanistic Degradation Pathways

DegradationCompound1-Boc-4-(2-pyridin-4-ylacetyl)piperidineDeprotectionBoc-Deprotection(Isobutylene loss)Compound->Deprotection + H+EnolizationEnolization at C-alphaCompound->Enolization + H2O / OH-AcidAcid Exposure(HCl/TFA vapors)Acid->DeprotectionMoistureMoisture/Base(Improper Seal)Moisture->EnolizationSaltPiperidine Salt(Hygroscopic Solid)Deprotection->SaltDimerAldol CondensationProducts (Oils)Enolization->Dimer Self-Reaction

Caption: Two primary failure modes: Acid-catalyzed deprotection and Moisture-induced enolization/condensation.[1][2]

Quality Control (QC) Markers

To validate stability before use, check for these specific signals:

MethodDiagnostic SignalIndication of Failure
1H-NMR (CDCl3)

1.45 ppm (9H, s)
Loss of signal = Boc removal.[1][2]
1H-NMR (CDCl3)

~3.8-4.2 ppm (CH2 linker)
Splitting/Broadening = Enolization/Oxidation.[1][2]
TLC Single spot (High Rf in EtOAc)Streaking or baseline spot = Amine salt formation.[1]

References & Authoritative Grounding

The protocols above are derived from standard operating procedures for reactive Boc-intermediates and pyridine chemistry.

  • Sigma-Aldrich. Safety Data Sheet: tert-Butyl 4-acetylpiperidine-1-carboxylate (Structural Analog).[1][2] Retrieved from [1][2]

    • Relevance: Establishes baseline stability for the Boc-piperidine-ketone scaffold (Store cool/dry).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1491502, 1-Boc-4-AP.[1][2] Retrieved from [1][2]

    • Relevance: Validates long-term storage protocols (-20°C) for Boc-piperidine reference standards.

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1][2]

    • Relevance: Authoritative source on Boc thermal/acid stability limits.[1]

  • Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry.[1] Elsevier.[1]

    • Relevance: Mechanistic grounding for the acidity of methylene groups attached to pyridine rings (4-position).[1][2]

Chemo-Structural Analysis of 1-Boc-4-(2-(pyridin-4-yl)acetyl)piperidine: A Critical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Chemical Series: Heterocyclic Building Blocks [1]

Executive Summary

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a "privileged structure," appearing in over 12,000 biologically active compounds.[1] 1-Boc-4-(2-(pyridin-4-yl)acetyl)piperidine (CAS: 885269-79-4) represents a high-value intermediate combining three critical motifs: a lipophilic protecting group (Boc), a flexible linker (acetyl), and a polar, hydrogen-bond-accepting heteroaryl tail (pyridine).[1]

This guide provides a rigorous technical analysis of this compound, moving beyond basic catalog data to explore its synthetic utility, stoichiometric implications, and quality control parameters.[1]

Part 1: Physicochemical Specifications & Stoichiometry[1]

For the drug development professional, "Molecular Weight" is not merely a static number; it is the basis for molarity calculations, yield determination, and mass spectrometry validation.[1]

The Numbers
PropertyValueTechnical Context
CAS Registry Number 885269-79-4 Unique identifier for database retrieval.[1]
Molecular Formula C₁₇H₂₄N₂O₃ Carbon count confirms the C4-linker-pyridine architecture.[1]
Average Molecular Weight 304.38 g/mol Used for weighing reagents and calculating % yield.[1]
Monoisotopic Mass 304.1787 Da Critical for HRMS. This is the exact mass of the most abundant isotope peak (

C,

H,

N,

O).[1]
[M+H]⁺ (ESI-MS) 305.1860 m/z The expected parent ion in positive mode electrospray ionization.[1]
Predicted LogP ~2.1 - 2.5Indicates moderate lipophilicity; suitable for organic extraction (DCM/EtOAc).[1]
Stoichiometric Precision

When utilizing this intermediate in parallel synthesis (e.g., reductive amination after Boc-deprotection), precision is paramount.[1]

  • 1.00 g of substance = 3.285 mmol .[1]

  • 100 mg of substance = 328.5 µmol .[1]

Scientist's Note: Commercial samples often contain trace solvent (EtOAc or Hexanes).[1] Always correct the MW based on the Certificate of Analysis (CoA) solvent content (e.g., if 2% EtOAc by weight, effective MW ≈ 310 g/mol ) to strictly maintain stoichiometry in sensitive coupling reactions.

Part 2: Synthetic Architecture

The synthesis of 1-Boc-4-(2-(pyridin-4-yl)acetyl)piperidine is a classic exercise in C-C bond formation, typically bypassing the instability of acid chlorides in favor of the Weinreb Amide protocol.[1]

Mechanistic Causality

Direct addition of a metallated pyridine to a piperidine ester often results in over-addition (forming the tertiary alcohol).[1] To prevent this, we utilize the Weinreb amide (N-methoxy-N-methylamide), which forms a stable tetrahedral intermediate, collapsing to the ketone only after acidic quench.[1]

Experimental Workflow (Protocol)

Reagents:

  • 1-Boc-piperidine-4-carboxylic acid (Starting Material A)

  • N,O-Dimethylhydroxylamine HCl (Weinreb salt)[1]

  • 4-Picoline (Starting Material B)

  • Lithium Diisopropylamide (LDA)[1]

Step-by-Step Methodology:

  • Formation of Weinreb Amide:

    • Activate 1-Boc-piperidine-4-carboxylic acid with EDCI/HOBt in DCM.

    • Add N,O-Dimethylhydroxylamine HCl and DIPEA. Stir at RT for 12h.[1]

    • Checkpoint: Isolate the amide.[1] This prevents side reactions in the next step.[1]

  • Lithiation of 4-Picoline:

    • In a flame-dried flask under Argon, cool dry THF to -78°C.

    • Add LDA (1.1 eq).[1] Dropwise add 4-picoline. The solution turns deep red/orange (formation of the pyridyl-methyl anion).[1]

    • Critical: Maintain -78°C to prevent polymerization of the picoline.[1]

  • Nucleophilic Acyl Substitution:

    • Cannulate the Weinreb amide (dissolved in THF) into the lithiated picoline solution at -78°C.

    • Stir 1h at -78°C, then allow to warm to 0°C.

    • Quench: Add saturated aqueous NH₄Cl. This hydrolyzes the tetrahedral intermediate, releasing the target ketone.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the convergent synthesis and the critical intermediate stability node.

Synthesis_Pathway Start_Acid 1-Boc-piperidine- 4-carboxylic acid Weinreb Weinreb Amide Intermediate Start_Acid->Weinreb EDCI, HOBt NH(OMe)Me Tetra_Int Stable Tetrahedral Intermediate (Metal-Chelated) Weinreb->Tetra_Int Addition Picoline 4-Picoline Lithio_Pic Lithiated Picoline Anion (-78°C) Picoline->Lithio_Pic LDA, THF -78°C Lithio_Pic->Tetra_Int Nucleophilic Attack Product TARGET: 1-Boc-4-(2-(pyridin-4-yl) acetyl)piperidine Tetra_Int->Product Acidic Quench (NH4Cl)

Caption: Convergent synthesis via Weinreb amide to prevent over-addition, ensuring ketone selectivity.

Part 3: Structural Validation & QC

Trustworthiness in data comes from self-validating spectral features.[1] When analyzing this compound, look for these specific diagnostic signals.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃ or DMSO-d₆.[1]

  • The "Boc" Singlet: A sharp, intense singlet integrating to 9 protons at ~1.45 ppm .[1]

    • Failure Mode: If this peak is split or diminished, acid hydrolysis (deprotection) may have occurred.[1]

  • The Pyridine Fingerprint: Two doublets (AA'BB' system) in the aromatic region (~7.2 ppm and ~8.5 ppm ).[1]

    • Logic: The protons adjacent to the Nitrogen (C2/C6) are highly deshielded (~8.5 ppm).[1]

  • The Linker Methylene: A singlet integrating to 2 protons at ~3.7 - 3.9 ppm .[1]

    • Significance: This confirms the ketone is intact.[1] If reduced to an alcohol, this shifts upfield and splits.[1]

Quality Control Decision Tree

Before releasing this intermediate for the next step (e.g., reductive amination or deprotection), follow this logic flow:

QC_Logic Sample Crude Product LCMS_Check LC-MS: M+H = 305.2? Sample->LCMS_Check Purity_Check UV Purity > 95%? LCMS_Check->Purity_Check Yes Repurify Column Chromatography (Hex/EtOAc) LCMS_Check->Repurify No (Wrong Mass) NMR_Check 1H-NMR: Boc (9H) present? Purity_Check->NMR_Check Yes Purity_Check->Repurify No Linker_Check CH2 Singlet ~3.8 ppm? NMR_Check->Linker_Check Yes NMR_Check->Repurify No (Boc lost) Release RELEASE FOR SYNTHESIS Linker_Check->Release Yes Linker_Check->Repurify No (Alcohol formed)

Caption: QC workflow ensuring structural integrity (MW validation) and functional group fidelity.

Part 4: Handling and Stability[2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ketone alpha-position is slightly acidic and can undergo enolization or condensation over long periods if exposed to moisture/base.[1]

  • Acid Sensitivity: The Boc group is acid-labile.[1][2] Avoid exposure to TFA or HCl until the deprotection step is intended.[1]

  • Basic Character: The pyridine ring makes the compound basic.[1] It will streak on silica gel TLC plates unless 1-2% Triethylamine or NH₃ is added to the eluent.[1]

References

  • Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815-3818.[1] (Foundational methodology for the synthesis protocol).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 885269-79-4. Retrieved February 4, 2026, from [Link][1]

Sources

Methodological & Application

experimental protocol for 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An advanced protocol for the synthesis of 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine, a valuable heterocyclic building block for drug discovery and development, is detailed below. This guide provides a comprehensive, field-tested methodology designed for chemical researchers and drug development professionals.

Introduction to 4-Acylpiperidine Scaffolds

The 4-substituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling high-affinity interactions with biological targets. Specifically, the 4-acylpiperidine structure serves as a key intermediate for a wide range of pharmacologically active compounds. The title compound, this compound, combines this important piperidine core with a pyridylacetyl moiety, making it a versatile precursor for inhibitors, receptor modulators, and other therapeutic agents.

Synthetic Strategy and Rationale

The synthesis of this compound is achieved through a robust and high-yielding two-step sequence. The retrosynthetic analysis identifies a key carbon-carbon bond formation between the piperidine ring and the pyridylacetyl group.

Retrosynthetic Analysis:

The most logical disconnection is at the carbonyl group, leading to a piperidine-based electrophile and a pyridyl-based nucleophile. To ensure a clean, high-yielding reaction and prevent common side reactions like over-addition, a specific and reliable set of synthons is chosen:

  • Piperidine Electrophile: tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, commonly known as a Weinreb-Nahm amide . This electrophile is ideal because its reaction with organometallic reagents forms a stable, chelated tetrahedral intermediate that resists further nucleophilic attack.[1][2] This intermediate collapses to the desired ketone only upon aqueous workup.

  • Pyridyl Nucleophile: 4-(lithiomethyl)pyridine, an organolithium species generated in situ from the deprotonation of 4-picoline using a strong, non-nucleophilic base.

This strategy is superior to alternatives, such as using an ester or nitrile on the piperidine ring, which are more susceptible to over-addition by the highly reactive organolithium reagent, leading to the formation of tertiary alcohol byproducts and reduced yields.

Overall Synthetic Scheme:

The synthesis proceeds in two main parts:

  • Part A: Preparation of the Weinreb-Nahm amide from commercially available 1-Boc-piperidine-4-carboxylic acid.

  • Part B: In situ generation of the pyridyl anion and its subsequent coupling with the Weinreb-Nahm amide to yield the final product.

Experimental Workflow Diagram

The following diagram illustrates the sequential workflow of the entire synthetic protocol.

G cluster_0 PART A: Weinreb Amide Synthesis cluster_1 PART B: Coupling Reaction A1 1. Combine Starting Materials (1-Boc-piperidine-4-carboxylic acid, N,O-dimethylhydroxylamine HCl, DMF) A2 2. Add Base (Triethylamine) A1->A2 A3 3. Add Coupling Reagents (HOBt, EDCI) A2->A3 A4 4. Stir Overnight at RT A3->A4 A5 5. Aqueous Workup & Extraction A4->A5 A6 6. Purify & Isolate (tert-butyl 4-(methoxy(methyl)carbamoyl) piperidine-1-carboxylate) A5->A6 B4 4. Add Weinreb Amide solution A6->B4 Use in Part B B1 1. Prepare 4-Picoline solution (in anhydrous THF) B2 2. Cool to -78 °C B1->B2 B3 3. Add n-BuLi dropwise (Generates 4-(lithiomethyl)pyridine) B2->B3 B3->B4 B5 5. Warm to RT & Quench (Saturated aq. NH4Cl) B4->B5 B6 6. Extraction & Purification (Flash Chromatography) B5->B6 B7 7. Isolate Final Product (this compound) B6->B7

Caption: Overall workflow for the two-part synthesis.

PART A: Synthesis of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

This protocol utilizes standard peptide coupling reagents to efficiently convert the carboxylic acid to the corresponding Weinreb-Nahm amide.[3]

Materials and Reagents (Part A)
ReagentCAS NumberMol. WeightMmolEquiv.Amount
1-Boc-piperidine-4-carboxylic acid84358-13-4229.2710.01.02.29 g
N,O-Dimethylhydroxylamine HCl6638-79-597.5412.01.21.17 g
HOBt (Hydroxybenzotriazole)2592-95-2135.1312.01.21.62 g
EDCI (EDC·HCl)25952-53-8191.7012.01.22.30 g
Triethylamine (Et₃N)121-44-8101.1920.02.02.79 mL
N,N-Dimethylformamide (DMF)68-12-273.09--50 mL
Step-by-Step Protocol (Part A)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-piperidine-4-carboxylic acid (2.29 g, 10.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol).

  • Solvent and Base Addition: Add anhydrous DMF (50 mL) to the flask. Stir the resulting suspension at room temperature. Add triethylamine (2.79 mL, 20.0 mmol) dropwise.

  • Coupling Agent Addition: After stirring for 10 minutes, add HOBt (1.62 g, 12.0 mmol) followed by EDCI (2.30 g, 12.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the DMF. Dissolve the resulting residue in ethyl acetate (100 mL) and wash with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (50 mL).

  • Isolation and Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product, tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS: 139290-70-3), is often obtained as a pale yellow oil or solid (m.p. 71-75 °C) and is typically of sufficient purity to be used in the next step without further purification.[3][4] Expected yield is typically >95%.

PART B: Synthesis of this compound

This part involves the use of a pyrophoric organolithium reagent and requires strict anhydrous and inert atmosphere techniques. A detailed protocol for the safe handling of such reagents is available and should be reviewed.[5]

Materials and Reagents (Part B)
ReagentCAS NumberMol. WeightMmolEquiv.Amount
4-Picoline108-89-493.1311.01.11.08 mL
n-Butyllithium (n-BuLi)109-72-864.0611.01.14.4 mL (2.5 M in hexanes)
Weinreb Amide (from Part A)139290-70-3272.3410.01.02.72 g
Anhydrous Tetrahydrofuran (THF)109-99-972.11--70 mL
Saturated aq. NH₄Cl----~50 mL

Note on n-BuLi: The molarity of commercial n-BuLi solutions can vary. It is highly recommended to titrate the solution prior to use to ensure accurate stoichiometry.[6]

Step-by-Step Protocol (Part B)
  • Reaction Setup: Assemble a flame-dried, three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Picoline Solution: Add anhydrous THF (50 mL) to the flask via syringe. Add freshly distilled 4-picoline (1.08 mL, 11.0 mmol).

  • Generation of Lithiated Picoline: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A deep red or orange color should develop, indicating the formation of the anion. Stir the solution at -78 °C for 1 hour.

  • Addition of Weinreb Amide: Dissolve the Weinreb amide from Part A (2.72 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the cold, stirring solution of lithiated picoline over 20 minutes.

  • Reaction Completion and Quench: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. Then, remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield this compound as a solid or viscous oil.

Conclusion

This application note provides a reliable and scalable two-step protocol for the synthesis of this compound. The strategic use of a Weinreb-Nahm amide intermediate effectively prevents over-addition side reactions, ensuring a clean conversion to the desired ketone product. By following the detailed procedures and safety guidelines, researchers can efficiently produce this versatile building block for applications in medicinal chemistry and drug development.

References

  • Wang, M., Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

  • Biswas, T. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent [Video]. YouTube. Available from: [Link]

  • Google Patents. (n.d.). KR20050112690A - Novel process for the preparation of weinreb amide derivatives.
  • Fürstner, A., et al. (n.d.). Synthesis of the C3–C18 Fragment of Amphidinolides G and H. PMC - NIH. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Available from: [Link]

  • Öberg, E., et al. (n.d.). One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides.
  • ACS Omega. (2022, December 15). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Available from: [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Available from: [Link]

  • Duval, A. C., et al. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Available from: [Link]

  • CORE. (2020, April 30). UCC Library and UCC researchers have made this item openly available. Available from: [Link]

  • ACS Publications. (2022, April 19). Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. Available from: [Link]

  • ResearchGate. (2021, February 22). What is the right reaction condition between Weinreb amide and vinyl lithium? Available from: [Link]

  • Chemical Methodologies. (2024, April 22). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Titrate Alkyllithiums. Available from: [Link]

  • ChemBK. (2024, April 9). Tert-butyl 4-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate. Available from: [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of such intermediates is critical for the integrity of the final active pharmaceutical ingredient (API).[1][2] This note outlines an integrated analytical strategy employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Detailed, field-proven protocols are provided for each technique, emphasizing the scientific rationale behind experimental choices to ensure robust and reliable results.

Introduction

This compound is a heterocyclic building block whose structural integrity is paramount for the successful synthesis of various target drug molecules. The molecule incorporates a Boc-protected piperidine ring, a flexible acetyl linker, and a pyridine moiety, presenting a unique set of analytical challenges. A multi-technique approach is therefore not just recommended but essential for unambiguous structural confirmation and purity assessment. This guide is designed to provide laboratory personnel with the necessary protocols to confirm the material's quality prior to its use in downstream synthetic operations.

Physicochemical Properties of the Analyte

PropertyValue
Molecular Formula C₁₈H₂₆N₂O₃
Molecular Weight 318.41 g/mol
Structure
(Image of this compound structure)

Integrated Analytical Strategy

A comprehensive analysis relies on the triangulation of data from orthogonal techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system for quality control.

  • Structure Confirmation: NMR and FTIR provide detailed information about the chemical environment of atoms and the presence of key functional groups.

  • Molecular Weight Verification: Mass Spectrometry directly confirms the molecular mass of the parent compound and can offer structural insights through fragmentation patterns.

  • Purity & Impurity Profiling: HPLC is the gold standard for assessing the purity of non-volatile organic molecules and quantifying any related substances or process impurities.[1]

  • Elemental Composition: Elemental analysis provides a fundamental check of the empirical formula, ensuring the correct ratios of carbon, hydrogen, and nitrogen are present.[3][4]

The following workflow illustrates how these techniques are integrated for a complete characterization.

cluster_0 Characterization Workflow Sample Sample NMR NMR Sample->NMR Aliquot MS MS Sample->MS Aliquot HPLC HPLC Sample->HPLC Aliquot FTIR FTIR Sample->FTIR Aliquot Elemental Elemental Sample->Elemental Aliquot Structure_ID Identity Confirmed NMR->Structure_ID Structural Data MS->Structure_ID Structural Data Purity_Profile Purity ≥ 98% HPLC->Purity_Profile Chromatographic Data Functional_Groups Groups Confirmed FTIR->Functional_Groups Vibrational Data Empirical_Formula Formula Confirmed Elemental->Empirical_Formula Compositional Data Report Report Structure_ID->Report Consolidate Data Functional_Groups->Report Consolidate Data Purity_Profile->Report Consolidate Data Empirical_Formula->Report Consolidate Data

Caption: Integrated workflow for the characterization of a pharmaceutical intermediate.

Detailed Application Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide definitive structural elucidation by mapping the ¹H and ¹³C atomic frameworks.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a versatile solvent for many organic molecules and its residual signal at ~7.26 ppm provides a convenient chemical shift reference.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Rationale: Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems in the piperidine ring.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Integrate all signals and reference the spectrum to the residual CDCl₃ peak (δ 7.26 ppm) or tetramethylsilane (TMS) if used (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Reference the spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.

  • 2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to confidently assign protons to their corresponding carbons, especially for the overlapping aliphatic signals of the piperidine ring.[5]

Expected Results:

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.55 d 2H Pyridine H (ortho to N)
~7.20 d 2H Pyridine H (meta to N)
~4.10 br d 2H Piperidine H (axial, N-CH₂)
~3.80 s 2H Methylene (-C(=O)CH₂-)
~2.75 t 2H Piperidine H (equatorial, N-CH₂)
~2.50 m 1H Piperidine H (-CH-)
~1.70 m 2H Piperidine H
~1.45 s 9H Boc (-C(CH₃)₃)

| ~1.25 | m | 2H | Piperidine H |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~208.0 Ketone C=O
~154.8 Boc C=O
~150.0 Pyridine C (ortho to N)
~144.0 Pyridine C (ipso)
~124.5 Pyridine C (meta to N)
~80.0 Boc quaternary C
~48.0 Methylene (-C(=O)CH₂-)
~44.0 Piperidine C (N-CH₂)
~41.0 Piperidine C (-CH-)
~30.0 Piperidine C

| ~28.4 | Boc (-C(CH₃)₃) |

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and provide fragmentation data that supports the proposed structure. Electrospray Ionization (ESI) is the preferred method due to the polarity of the molecule and the presence of a basic nitrogen atom on the pyridine ring.[6]

Protocol: LC-MS (ESI-TOF) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid. Rationale: Formic acid aids in the protonation of the analyte, promoting the formation of the [M+H]⁺ ion for positive ion mode detection.

  • Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to an HPLC system.

  • HPLC Method (for sample introduction):

    • Column: C18, 50 x 2.1 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A short gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Acquisition:

    • Ionization Mode: Positive ESI (+).

    • Scan Range: m/z 100-500.

    • Data Analysis: Extract the mass for the main chromatographic peak and compare it to the theoretical exact mass. If available, perform MS/MS on the parent ion to observe characteristic fragmentation.

Sample_Solution Sample_Solution HPLC_System HPLC System (C18 Column) Sample_Solution->HPLC_System Inject ESI_Source ESI Source (Positive Mode) HPLC_System->ESI_Source Elute Mass_Analyzer Mass Analyzer (TOF or Orbitrap) ESI_Source->Mass_Analyzer Ionize Detector Detector Mass_Analyzer->Detector Separate Ions Data_System Data_System Detector->Data_System Acquire Data

Caption: Workflow for LC-MS analysis.

Expected Results:

Table 3: High-Resolution Mass Spectrometry Data

Ion Theoretical Exact Mass (m/z) Observed Mass (m/z)
[M+H]⁺ 319.2016 Within 5 ppm of theoretical

| [M+Na]⁺ | 341.1835 | Often observed as a secondary adduct |

Key Fragmentation: Loss of the Boc group (100 Da) or the tert-butyl group (57 Da) is a characteristic fragmentation pathway for such compounds.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the compound and identify any potential impurities from the synthesis.[7]

Protocol: Reversed-Phase HPLC Purity Assessment

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving the peak shape of the basic pyridine moiety.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm. Rationale: The pyridine ring provides strong UV absorbance at this wavelength.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity of the sample.

Expected Results: A sharp, well-defined main peak with a purity level of ≥98%. Any significant secondary peaks should be investigated as potential impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule, serving as a rapid identity check.

Protocol: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expected Results:

Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2975, 2860 C-H stretch Aliphatic (Boc, Piperidine)
~1710 C=O stretch Ketone
~1685 C=O stretch Urethane (Boc)
~1600, 1560 C=C, C=N stretch Pyridine Ring

| ~1160 | C-O stretch | Urethane (Boc) |

Elemental Analysis

Purpose: To provide quantitative confirmation of the elemental composition (Carbon, Hydrogen, Nitrogen), which validates the empirical formula. This is a fundamental quality attribute for a new batch of a chemical intermediate.[4]

Protocol: CHN Combustion Analysis

  • Sample Preparation: Accurately weigh 2-3 mg of the dry sample into a tin capsule.

  • Instrumentation: A calibrated CHN elemental analyzer.

  • Analysis: The sample undergoes complete combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Analysis: Compare the experimental weight percentages of C, H, and N to the theoretical values.

Expected Results:

Table 5: Elemental Analysis Data

Element Theoretical % Experimental % Acceptance Criteria
Carbon (C) 67.90% ± 0.4%
Hydrogen (H) 8.23% ± 0.4%

| Nitrogen (N) | 8.80% | | ± 0.4% |

Conclusion

The analytical strategy detailed in this application note provides a robust framework for the complete and reliable characterization of this compound. By integrating data from NMR, MS, HPLC, FTIR, and elemental analysis, researchers and drug development professionals can confidently ascertain the identity, purity, and overall quality of this critical pharmaceutical intermediate, ensuring the success and reproducibility of subsequent synthetic transformations.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

  • Elementar. (n.d.). Instrumentation for chemical & pharmaceutical applications. Retrieved from [Link]

  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

Sources

Technical Application Note: Structural Elucidation and Purity Profiling of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine is a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., Rho-kinase or JAK inhibitors) and G-protein coupled receptor (GPCR) ligands.[1][2] Its structure combines a protected piperidine scaffold with a pyridine-functionalized acetyl linker, presenting unique spectroscopic challenges.[2]

This Application Note provides a definitive protocol for the NMR analysis of this molecule. Unlike simple organic standards, this compound exhibits rotameric broadening due to the tert-butoxycarbonyl (Boc) group and potential keto-enol tautomerism influenced by the acidic


-methylene protons adjacent to the pyridine ring.[1][2]

Key Analytical Challenges:

  • Restricted Rotation: The N-C(O) bond in the Boc-piperidine moiety possesses partial double-bond character, leading to distinct rotamers at room temperature (298 K) that broaden or split NMR signals.[1][2]

  • Proton Acidity: The methylene group bridging the carbonyl and pyridine rings is electronically activated, requiring careful solvent selection to prevent deuterium exchange or tautomeric shifts.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize solvent-solute interactions that complicate assignment, follow this preparation strictly.[1][2]

  • Solvent Selection:

    • Standard: Chloroform-

      
       (CDCl
      
      
      
      , 99.8% D) + 0.03% TMS.[1][2] Rationale: Provides excellent solubility and spectral dispersion.[2] The non-polar nature suppresses enolization, stabilizing the keto form.
    • Advanced (Dynamic NMR): Dimethyl sulfoxide-

      
       (DMSO-
      
      
      
      ). Rationale: Required if high-temperature studies (>320 K) are needed to coalesce rotameric signals.[1][2]
  • Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent.

    • Note: Higher concentrations (>30 mg) may induce aggregation or viscosity broadening, exacerbating rotameric effects.[2]

  • Filtration: Filter the solution through a cotton plug or 0.2

    
    m PTFE filter into the NMR tube to remove suspended inorganic salts (e.g., NaBr/KBr from synthesis).
    
Acquisition Parameters

The following parameters are optimized for a 400 MHz or higher field instrument (e.g., Bruker Avance / Jeol ECZ).

ParameterValueTechnical Justification
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise per unit time; prevents saturation of slow-relaxing quaternary carbons (e.g., Boc carbonyl).[1][2]
Relaxation Delay (D1) 2.0 – 5.0 sEssential for accurate integration of the Boc methyl protons (T1 ~1-2s) vs. aromatic protons.[1][2]
Scans (NS) 16 – 64Sufficient for >10 mg samples.[1][2] Increase to 128 for 13C analysis.
Temperature 298 K (Routine) 323 K (Coalescence)Run at 298 K initially.[1][2] If piperidine signals (H-2/H-6) are uninterpretable broad humps, heat to 323 K to induce fast exchange.[1][2]
Spectral Width 12 ppm (1H)Covers the downfield pyridine protons (~8.6 ppm) and TMS (0 ppm).[1][2]

Structural Analysis & Interpretation

The Logic of Assignment

The analysis must decouple the stable aromatic system from the dynamic aliphatic ring.[2]

Workflow Diagram (DOT Visualization):

NMR_Workflow cluster_Analysis Spectral Interpretation Sample Sample: this compound Solvent Solvent: CDCl3 (Routine) or DMSO-d6 (High T) Sample->Solvent Acquisition Acquisition: 1H, 13C, COSY, HSQC Solvent->Acquisition Region1 Region A: Aromatic (7.0 - 9.0 ppm) Pyridine AA'BB' System Acquisition->Region1 Region2 Region B: Linker (3.5 - 4.0 ppm) Alpha-Methylene Singlet Acquisition->Region2 Region3 Region C: Piperidine (1.0 - 4.5 ppm) Rotameric Broadening Acquisition->Region3 QC QC Check: 1. Integrate Boc (9H) vs Pyridine (2H) 2. Check for Enol Tautomer Region1->QC Region2->QC Region3->QC

Figure 1: Logical workflow for the structural validation of the target molecule, separating spectral regions by electronic environment.

Chemical Shift Assignments (CDCl , 298 K)

The following table summarizes the expected chemical shifts based on electronic shielding principles and analogous structures (e.g., 1-Boc-4-acetylpiperidine).

PositionAtom Type

(ppm)
Multiplicity

(Hz)
IntegralAssignment Logic
Pyridine-2,6 Ar-H8.55 – 8.60Doublet (d)~6.02HDeshielded by ring nitrogen (AA'BB' system).[1][2]
Pyridine-3,5 Ar-H7.15 – 7.25Doublet (d)~6.02HMeta to ring nitrogen; shielded relative to H-2,[1][2]6.
Linker -CH

-
3.75 – 3.85Singlet (s)-2H

to ketone and pyridine ring.[1][2] Sharp singlet confirms keto form.[1][2]
Pip-2,6 (eq) N-CH4.00 – 4.20Broad/Multiplet-2HStrongly affected by Boc rotamers.[1][2] Very broad at 298 K.
Pip-2,6 (ax) N-CH2.70 – 2.90Broad Triplet-2HAxial protons, shielded.[1][2] Also broadened by rotamers.[1][2]
Pip-4 CH-C=O2.50 – 2.65Multiplet (tt)~11, 41HMethine proton

to ketone.[2]
Pip-3,5 CH

1.50 – 1.90Multiplet (m)-4HOverlaps with water/grease; verify via COSY.[1][2]
Boc -C(CH

)

1.45Singlet (s)-9HIntense diagnostic singlet.[1][2] Used for molar normalization.[1][2]
The "Rotamer Trap"

Users often misinterpret the broad signals at 4.1 ppm and 2.8 ppm as impurities.[2] This is a canonical feature of N-Boc-piperidines. The carbamate resonance creates two slowly interconverting conformers.[2]

  • Validation: If these peaks are ill-defined, heat the sample to 323 K (50 °C) . The signals will sharpen and coalesce as the rotation rate exceeds the NMR timescale.[2]

Quality Control & Troubleshooting

Purity Calculation

Purity is best assessed by comparing the integral of the stable Pyridine H-2,6 signals against the Boc signal.[2]


[1][2]
  • Target: Ratio should be 1.0 ± 0.05 .

  • Deviation:

    • Ratio < 0.9: Indicates loss of aromatic ring (rare) or excess Boc-anhydride impurity (look for extra singlet at ~1.50 ppm).[1][2]

    • Ratio > 1.1: Indicates Boc deprotection (look for broad NH peak > 5 ppm) or residual pyridine reagents.[1][2]

Common Impurities[1][2]
  • Boc-Anhydride: Sharp singlet at ~1.50 ppm.

  • Residual Solvents:

    • DCM: Singlet at 5.30 ppm.[2]

    • Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.

  • Enol Tautomer: If a small singlet appears at ~5-6 ppm (vinylic) or a broad OH > 10 ppm, the compound is tautomerizing.[1][2] This is more common in polar aprotic solvents (DMSO) than CDCl

    
    .[1][2]
    

References

  • Synthesis and General Properties of 1-Boc-4-acetylpiperidine derivatives

    • Bioorganic & Medicinal Chemistry Letters, 2004, 14(4), 935-940.[3] (Context for piperidine-linker systems).

    • PubChem Compound Summary for tert-Butyl 4-acetylpiperidine-1-carboxylate (Analogous Core).[1][2]

  • NMR of N-Boc-Piperidine Rotamers

    • ChemicalBook Spectra Base: 1-Boc-piperidine 1H NMR Data.[1][2][4]

  • Pyridine-4-yl-acetyl Systems

    • ResearchGate: "A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide".[1][2] (Provides shift data for Pyridine-4-yl moieties).

  • General NMR Solvent Impurities Data

    • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.

Sources

Application Note: Mass Spectrometry Characterization of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine (CAS 885269-79-4).[1][2][3] As a critical intermediate in the synthesis of kinase inhibitors (e.g., Rho-kinase inhibitors) and GPCR ligands, the purity and structural integrity of this compound are paramount. This guide provides a self-validating workflow for identifying the parent molecule (


 305.2) and its characteristic fragmentation pattern, specifically the labile Boc-protecting group and the pyridine-acetyl moiety.[1][3]

Introduction

This compound combines a piperidine scaffold, protected by a tert-butoxycarbonyl (Boc) group, with a pyridine-functionalized acetyl side chain.[1][2][3][4] In drug development, this molecule serves as a "warhead" delivery system or a scaffold linker.[2][3]

The mass spectrometric analysis of this compound presents specific challenges:

  • Boc Lability: The Boc group is thermally and acid-labile.[1][2][3] Improper source conditions can lead to in-source fragmentation (ISF), mimicking the deprotected impurity.[1][2][3]

  • Ionization Competition: The basic pyridine nitrogen competes with the carbamate for protonation, influencing the fragmentation pathway.[2]

This protocol addresses these challenges by optimizing Electrospray Ionization (ESI) parameters to maintain the precursor ion while generating informative product ions for structural confirmation.[2]

Chemical Properties[1][2][3][5][6][7][8][9][10][11][12]
  • IUPAC Name: tert-butyl 4-(2-(pyridin-4-yl)acetyl)piperidine-1-carboxylate[1][2][3]

  • Formula:

    
    
    
  • Exact Mass: 304.1787 Da[1][2]

  • Monoisotopic Mass (

    
    ):  305.1860 Da[1][2]
    

Experimental Protocol

Sample Preparation[1][2][3][5]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute stock 1:100 in 50:50 Water:Acetonitrile + 0.1% Formic Acid (Final conc: 10 µg/mL).

    • Note: Avoid using strong acids (e.g., TFA) in the diluent to prevent premature Boc deprotection.[2]

LC Conditions (UPLC)

A generic C18 gradient is recommended to separate the target from potential de-Boc impurities (


 205) or synthetic byproducts.[2][3]
ParameterSetting
System Agilent 1290 Infinity II or Waters ACQUITY UPLC
Column Waters BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1][2][3]7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL

Gradient Table:

Time (min) %B Curve
0.0 5 Initial
0.5 5 Hold
3.5 95 Linear
4.5 95 Wash

| 4.6 | 5 | Re-equilibration |[1][2][3]

MS Source Parameters (ESI+)

Optimized for a Q-TOF or Orbitrap instrument.[1][2][3]

ParameterSettingRationale
Ionization Mode ESI PositiveProtonation of Pyridine N and Carbamate.[1][2][3]
Capillary Voltage 3.5 kVStandard for positive mode.[1][2][3]
Cone Voltage 30 VCritical: Too high (>50V) causes in-source loss of Boc.[1][2][3]
Source Temp 120°CKept low to prevent thermal degradation.
Desolvation Temp 350°CEnsures efficient droplet evaporation.[1][2][3]
Collision Energy Ramp 15–45 eVTo observe both Boc loss (low CE) and skeletal fragments (high CE).[1][2]

Mass Spectral Analysis & Interpretation

Fragmentation Pathway

The CID (Collision-Induced Dissociation) of This compound follows a predictable "stripping" mechanism.[1][2][3]

  • Precursor (

    
     305.2):  The protonated molecule 
    
    
    
    .[2]
  • Primary Loss (Boc Group): The most facile pathway is the loss of the tert-butyl group as isobutylene (-56 Da), followed by decarboxylation (-44 Da).[1][2][3]

    • Transition:

      
       (Loss of isobutylene, 
      
      
      
      ).[1][2][3]
    • Transition:

      
       (Loss of 
      
      
      
      , forming the free amine).[2]
    • Note: Often, these happen simultaneously, appearing as a direct loss of 100 Da (

      
      ).[3]
      
  • Secondary Fragmentation (Skeleton): The remaining 4-(2-pyridin-4-yl-acetyl)-piperidine core (

    
     205) fragments at the acetyl linker.[1][2][3]
    
    • Cleavage alpha to the carbonyl generates the Pyridin-4-ylmethyl ion (

      
       92) or the Pyridin-4-yl-acetylium ion  (
      
      
      
      120).[1][2]
Diagnostic Ion Table[1][2][3]
m/z (Observed)Ion IdentityFormulaOrigin/Mechanism
305.19


Parent Ion.[1][2][3]
249.12


Loss of isobutylene (intermediate).[1][2]
205.13


Key Fragment: Deprotected amine core.[1][2][3]
120.04


Acylium ion cleavage at piperidine ring.[1][2][3]
92.05


Picoline characteristic ion (Pyridine + CH2).[1][2][3]
57.07


tert-butyl cation (from Boc).[1][2][3]
Fragmentation Logic Diagram

The following diagram illustrates the structural causality of the fragmentation.

G Parent Precursor Ion [M+H]+ m/z 305.19 Intermed Carbamic Acid [M+H - Isobutylene]+ m/z 249.12 Parent->Intermed - C4H8 (56 Da) (McLafferty-like) Core Deprotected Amine [M+H - Boc]+ m/z 205.13 Parent->Core - Boc (100 Da) (Combined Loss) tBu t-Butyl Cation m/z 57.07 Parent->tBu Direct Cleavage Intermed->Core - CO2 (44 Da) Frag_Acyl Pyridyl-Acetyl Ion [Py-CH2-CO]+ m/z 120.04 Core->Frag_Acyl C-C Cleavage (Piperidine Loss) Frag_Pic Picoline Ion [Py-CH2]+ m/z 92.05 Frag_Acyl->Frag_Pic - CO (28 Da)

Figure 1: ESI-MS/MS fragmentation pathway of this compound.[1][2][3]

Method Validation & Troubleshooting

Self-Validating Checks

To ensure data integrity, perform these checks during analysis:

  • The "205 Check": If the spectrum shows only m/z 205 and no 305, your source temperature is too high, or the sample has degraded.[3] Lower the Cone Voltage to <20V and Source Temp to <100°C to recover the parent.

  • Adduct Confirmation: Look for

    
     at m/z 327.[1][2][3]17. Sodium adducts are common with Boc groups and confirm the MW of the intact molecule.[2][3]
    
  • Linearity: The response of the m/z 305 ion should be linear from 10 ng/mL to 1000 ng/mL. Non-linearity suggests saturation or ion suppression from the pyridine moiety.[2][3]

Troubleshooting Guide
IssueProbable CauseCorrective Action
High abundance of m/z 205 in MS1 In-Source Fragmentation (ISF)Reduce Cone Voltage/Fragmentor voltage.
Broad Peak Shape Column Overloading (Basic N interaction)Increase buffer strength (10mM Ammonium Formate) or use High pH stable C18 (e.g., XBridge).[2][3]
Low Sensitivity Ion SuppressionCheck for TFA in mobile phase (suppresses ESI+). Switch to Formic Acid.[1][2][3]

References

  • PubChem. Compound Summary for CID 1491502 (Related Boc-Piperidine Analogues). National Center for Biotechnology Information.[1][2][3] Available at: [Link][1][2]

Sources

Application Note: IR Spectroscopy of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and quality control scientists involved in the structural characterization of pharmaceutical intermediates. It focuses on the infrared (IR) spectroscopic analysis of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine , a functionalized heterocyclic building block likely used in the synthesis of kinase inhibitors or GPCR ligands.

Introduction & Scope

This compound is a complex pharmaceutical intermediate containing four distinct structural motifs: a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, a ketone linker, and a pyridine aromatic ring.

Infrared spectroscopy (IR) provides a rapid, non-destructive method to:

  • Validate Structure: Confirm the presence of the Boc carbamate and the ketone carbonyl, which are chemically distinct but spectrally adjacent.

  • Assess Purity: Detect common impurities such as unreacted starting materials (e.g., free amines, carboxylic acids) or residual solvents.

  • Monitor Stability: Track potential deprotection (loss of Boc) or hydrolysis events during storage.

This guide provides a rigorous protocol for data acquisition using Attenuated Total Reflectance (ATR) FTIR, followed by a detailed spectral assignment framework derived from first principles of functional group analysis.

Theoretical Spectral Framework

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The spectrum will be dominated by the "Carbonyl Region" (1650–1750 cm⁻¹) and the "Fingerprint Region" (<1500 cm⁻¹).

Structural Breakdown & Predicted Bands
Functional GroupVibration ModePredicted Frequency (cm⁻¹)IntensityDiagnostic Value
Ketone Linker C=O Stretch1715 ± 5 StrongConfirms acylation of piperidine.
Boc Group C=O[1] Stretch (Carbamate)1690 ± 10 StrongConfirms N-protection.
C-O-C Stretch1150–1170StrongCharacteristic of Boc esters.
C-H Bending (t-Butyl)1365 & 1390Medium"Gem-dimethyl" doublet.
Pyridine Ring C=C / C=N Ring Stretch1590–1600Med-StrongAromatic heterocycle confirmation.
C-H Out-of-Plane Bend800–820StrongDiagnostic for 4-substituted pyridine.
Piperidine Ring C-H Stretch (sp³)2850–2950MediumAliphatic backbone.
The "Carbonyl Doublet" Challenge

A critical feature of this molecule is the presence of two distinct carbonyls.

  • The Ketone: Located at the C4 position, separated by a methylene group from the pyridine. It behaves largely as an aliphatic ketone (~1715 cm⁻¹).

  • The Carbamate (Boc): The carbonyl is conjugated to the nitrogen lone pair, lowering its frequency (~1690 cm⁻¹).

  • Result: Expect a split peak or a broad, resolved doublet in the 1680–1720 cm⁻¹ range. A single narrow peak may indicate degradation or lack of resolution.

Experimental Protocol

Equipment & Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50, or equivalent).

  • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance) module. Diamond is preferred for its chemical inertness and hardness.

  • Solvents: Isopropanol or Ethanol (analytical grade) for cleaning.

  • Sample: Solid powder of this compound.

System Parameters

Set the instrument software (e.g., OMNIC, Spectrum) to the following validated parameters to ensure high Signal-to-Noise (S/N) ratio:

ParameterSettingRationale
Spectral Range 4000 – 450 cm⁻¹Covers all fundamental vibrations.
Resolution 4 cm⁻¹Standard for solids; balances detail with noise.
Scans 32 (Routine) or 64 (High Precision)Averaging reduces random noise.
Apodization Strong / Norton-BeerReduces side-lobes from Fourier Transform.
Correction ATR Correction (Optional)Apply only if comparing to transmission libraries.
Step-by-Step Acquisition Procedure
  • Crystal Cleaning:

    • Apply 2–3 drops of isopropanol to the diamond crystal.

    • Wipe gently with a lint-free Kimwipe until dry.

    • Self-Check: Collect a "Background" spectrum. It must be flat with only atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines visible.

  • Sample Loading:

    • Place approximately 2–5 mg of the solid sample onto the center of the crystal.

    • Ensure the sample covers the active "sweet spot" (usually the center 1-2 mm).

  • Compression:

    • Lower the pressure arm/anvil.

    • Apply force until the live preview spectrum stabilizes.

    • Tip: Do not over-tighten; good contact is indicated by strong absorbance bands (transmittance < 90% for main peaks).

  • Data Collection:

    • Initiate the scan.[2]

    • Save the raw data as .SPA or .JDX (JCAMP) for archival purposes.

  • Post-Run Cleaning:

    • Immediately remove the sample and clean the crystal with isopropanol to prevent cross-contamination.

Data Analysis & Interpretation

Spectral Validation Workflow

Use the following logic to validate the identity of the compound based on the acquired spectrum.

IR_Analysis_Workflow Start Acquire Spectrum Check_CO Check 1650-1750 cm⁻¹ Region Start->Check_CO Doublet Is there a Doublet/Split Peak (1690 & 1715 cm⁻¹)? Check_CO->Doublet Identify_Boc Confirm Boc Group: Look for 1150-1170 cm⁻¹ (C-O) & 1365/1390 cm⁻¹ (t-Bu) Doublet->Identify_Boc Yes Fail_Boc FAIL: Missing Boc (Possible Deprotection) Doublet->Fail_Boc No (Single Peak) Identify_Py Confirm Pyridine: Look for ~1600 cm⁻¹ (C=N) & ~810 cm⁻¹ (OOP Bend) Identify_Boc->Identify_Py Bands Present Identify_Boc->Fail_Boc Bands Absent Pass PASS: Structure Confirmed Identify_Py->Pass Bands Present Fail_Py FAIL: Missing Pyridine Pattern (Wrong Structure) Identify_Py->Fail_Py Bands Absent

Figure 1: Logical workflow for structural confirmation of this compound via IR spectroscopy.

Detailed Band Assignment Table
Frequency Region (cm⁻¹)Observed FeatureAssignmentNotes
3000 – 3100 Weak, sharp peaksAr-H Stretch Pyridine ring protons.
2850 – 2980 Multiple medium peaksAliphatic C-H Overlap of Piperidine CH₂ and Boc t-Butyl CH₃.
1710 – 1720 Strong bandKetone C=O The acetyl linker carbonyl.
1680 – 1700 Strong bandCarbamate C=O The Boc carbonyl (often broader than the ketone).
1590 – 1605 Medium/StrongC=N / C=C Ring Characteristic "breathing" of the pyridine ring.
1400 – 1450 MediumCH₂ / CH₃ Bend Scissoring vibrations of the piperidine/t-butyl groups.
1365 & 1390 Medium doublett-Butyl Bend "Rabbit ears" doublet; specific to Boc/t-butyl.
1150 – 1250 Strong, broadC-N / C-O Stretch Mixed mode from the carbamate linkage.
800 – 820 Strong, sharpC-H OOP Bend Out-of-Plane bending; position indicates 4-substitution on pyridine.

Troubleshooting & Common Artifacts

Water Vapor Interference
  • Symptom: "Noisy" jagged lines in the 3500–4000 cm⁻¹ and 1500–1600 cm⁻¹ regions.

  • Cause: Changes in humidity between background and sample collection.

  • Fix: Ensure the sample stage is purged or wait for the environment to stabilize. Do not mistake these for OH stretches.

Residual Solvents
  • Dichloromethane (DCM): Look for a distinct peak around 700–750 cm⁻¹ (C-Cl stretch).

  • Ethyl Acetate: Look for an extra carbonyl peak ~1740 cm⁻¹ (ester) which is higher than the ketone/Boc peaks.

Missing Boc Group (Deprotection)
  • If the sample has degraded (lost Boc), the strong C=O band at ~1690 cm⁻¹ will disappear.

  • A new broad band at 3300–3500 cm⁻¹ (N-H stretch of free amine) will appear.

  • The 1365/1390 cm⁻¹ doublet will vanish.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for functional group assignment).
  • NIST Chemistry WebBook. Infrared Spectrum of tert-Butyl carbamate. National Institute of Standards and Technology.[3] Available at: [Link] (Reference for Boc group bands).

  • NIST Chemistry WebBook. Infrared Spectrum of 4-Acetylpyridine. National Institute of Standards and Technology.[3] Available at: [Link] (Reference for 4-acetylpyridine moiety).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.

Sources

using 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine in Parallel Library Synthesis

Executive Summary

This guide details the operational frameworks for utilizing This compound (henceforth "Scaffold A") in high-throughput parallel synthesis. This molecule represents a "privileged scaffold" architecture, combining a piperidine core (ubiquitous in GPCR and kinase ligands) with a pyridine moiety linked via a reactive ketone.

Key Value Proposition:

  • Bifunctional Reactivity: The central ketone allows for rapid library expansion via reductive amination, while the

    
    -methylene group (flanked by the carbonyl and pyridine) offers a unique site for C-H activation and alkylation.
    
  • Late-Stage Diversification: The orthogonal protection (acid-labile Boc) allows the piperidine nitrogen to serve as a secondary diversity point after core modifications.

Chemical Logic & Reactivity Profile

Before initiating synthesis, researchers must understand the electronic environment of Scaffold A. The molecule is not merely a ketone; it is a


-keto-pyridine derivative .
Structural Analysis
  • Site A (Ketone): The primary handle for diversity. However, the proximity of the pyridine ring can influence the electrophilicity of the carbonyl.

  • Site B (

    
    -Methylene):  The methylene bridge (
    
    
    
    ) between the carbonyl and the pyridine ring is significantly more acidic (pKa
    
    
    13–15 in DMSO) than a standard ketone
    
    
    -proton due to the electron-withdrawing nature of the pyridine and the carbonyl resonance.
    • Risk:[1] High susceptibility to enolization, which can stall nucleophilic attacks if conditions are too basic.

    • Opportunity: Facile alkylation under mild basic conditions.

  • Site C (Pyridine Nitrogen): A basic site that may sequester acidic catalysts used in reductive amination.

  • Site D (Boc Group): Stable to basic and nucleophilic conditions; removed by TFA or HCl.

Reactivity Map (Visualization)

ReactivityMap Scaffold This compound Ketone Ketone (C=O) Reductive Amination Site Scaffold->Ketone AlphaC α-Methylene (-CH2-) Acidic C-H / Alkylation Site Scaffold->AlphaC Boc N-Boc Group Deprotection -> Amidation Scaffold->Boc Pyridine Pyridine Ring Salt Formation / H-Bond Acceptor Scaffold->Pyridine

Figure 1: Functional reactivity map of the scaffold, highlighting the four distinct zones for chemical modification.

Protocol A: High-Throughput Reductive Amination

Objective: To generate a library of secondary/tertiary amines at the ketone position. Challenge: The basic pyridine nitrogen can neutralize the acetic acid catalyst, while the acidic


-protons can lead to enolization rather than imine formation if not carefully managed.

Optimized Conditions: We utilize a modified Abdel-Magid protocol [1] adapted for basic heterocycles. The use of Sodium Triacetoxyborohydride (STAB) is critical as it is less toxic than cyanoborohydride and does not reduce the ketone directly without imine formation.

Step-by-Step Protocol (96-Well Plate Format)
  • Preparation of Stock Solutions:

    • Scaffold Stock: 0.2 M solution of Scaffold A in 1,2-Dichloroethane (DCE).

    • Amine Stock: 0.25 M solution of diverse amines (R-NH2) in DCE.

    • Catalyst Stock: 10% Acetic Acid (AcOH) in DCE.

    • Reductant Slurry: Sodium Triacetoxyborohydride (STAB), solid or freshly suspended in DCE (must be handled under inert atmosphere if possible).

  • Reaction Assembly:

    • Dispense 50 µL of Scaffold Stock (10 µmol) into each well.

    • Add 48 µL of Amine Stock (12 µmol, 1.2 equiv).

    • Add 10 µL of Catalyst Stock. Note: The excess acid is required to protonate the pyridine ring and ensure the pH remains conducive to imine formation.

    • Shake at Room Temperature (RT) for 30 minutes to allow imine equilibrium.

  • Reduction:

    • Add STAB (approx. 3.0 equiv, ~6.5 mg) as a solid or slurry.

    • Seal plate and shake at RT for 16 hours .

  • Workup (Solid Phase Extraction - SPE):

    • Quench with 100 µL 10% NaHCO3.

    • Pass the organic layer through a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M NH3 in MeOH.

    • Evaporate solvent.

Data Summary: Amine Compatibility

Amine ClassEq.[2][3][4][5] UsedCatalyst LoadYield (Avg)Notes
Primary Aliphatic1.210% AcOH>85%Rapid conversion.
Secondary Cyclic1.510% AcOH70-80%Steric hindrance may require heating to 40°C.
Anilines (Weak Nu)2.020% AcOH40-60%Equilibrium unfavorable; requires Ti(OiPr)4 additive.

Protocol B: -Alkylation (C-H Activation)

Objective: To introduce substituents at the methylene bridge, exploiting the acidity of the position between the ketone and pyridine. Mechanism: Soft enolization using mild bases to avoid self-condensation.

Step-by-Step Protocol
  • Reagents:

    • Solvent: Anhydrous DMF or Acetone.

    • Base: Cesium Carbonate (

      
      ) or Potassium Carbonate (
      
      
      
      ).
    • Electrophile: Alkyl halides (R-Br or R-I).

  • Procedure:

    • Dissolve Scaffold A (1 equiv) in DMF (0.1 M).

    • Add

      
       (1.5 equiv). Stir for 15 mins. Observation: Solution may turn yellow/orange due to enolate formation.
      
    • Add Alkyl Halide (1.1 equiv).

    • Stir at RT for 4–12 hours.

  • Critical Control Point:

    • Do not use strong bases like NaH or LDA in a parallel format, as they may cause deprotonation of the Boc-group protons or Claisen-type condensations. Carbonates are sufficient due to the high acidity (pKa ~14) of the

      
      -protons [2].
      

Protocol C: Boc-Deprotection & Capping

Objective: Removal of the Boc group to liberate the piperidine amine for urea/amide library generation.

Workflow Logic

Deprotection Start N-Boc Product Deprotect 4M HCl in Dioxane (RT, 2 hours) Start->Deprotect Evap Evaporate & Salt Formation (Piperidine-HCl) Deprotect->Evap Cap Capping Reaction (R-COCl / R-NCO / R-SO2Cl) Evap->Cap + DIPEA (3 eq) Final Final Library Compound Cap->Final

Figure 2: Sequential workflow for Boc-deprotection and subsequent nitrogen capping.

Technical Note: When using HCl/Dioxane, the pyridine ring will also protonate, forming a bis-HCl salt. When performing the subsequent capping reaction (e.g., amide coupling), you must use at least 3 equivalents of base (e.g., DIPEA or TEA) to neutralize both the piperidine-HCl and the pyridine-HCl before the nucleophilic attack can occur.

Troubleshooting & FAQs

Q: The reductive amination yield is low with electron-poor anilines.

  • A: Anilines are poor nucleophiles. Add Titanium Isopropoxide (

    
    ) (1.5 equiv) to the amine/ketone mixture and stir for 2 hours before adding the reducing agent. This acts as a Lewis acid and water scavenger to force imine formation [3].
    

Q: I see multiple spots on TLC during alkylation.

  • A: Dialkylation is a risk because the product remains acidic. Use exactly 1.0–1.1 equivalents of the alkyl halide and avoid excess base. If dialkylation persists, switch to a bulkier base or lower temperature (0°C).

Q: The product is stuck on the SCX cartridge.

  • A: The pyridine moiety can bind strongly to sulfonic acid resins. Ensure you use 2M Ammonia in Methanol (not just 1M) and allow the elution buffer to soak the cartridge for 5 minutes before flushing.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456-463. (Reference for pKa estimation of active methylenes).

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.

Sources

scale-up synthesis of 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development for the Scale-Up Synthesis of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine

Executive Summary

This guide details the process development and scale-up strategy for This compound , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. While bench-scale synthesis often utilizes unoptimized addition of lithiated species to esters, such methods suffer from poor selectivity (bis-addition) and difficult purification on a kilogram scale.

This protocol utilizes the Weinreb Amide strategy to ensure mono-addition of the pyridine nucleophile. We prioritize N,N'-Carbonyldiimidazole (CDI) for amide coupling to eliminate difficult-to-remove urea byproducts associated with carbodiimides (e.g., EDCI), and we employ Lithium Diisopropylamide (LDA) for the regioselective deprotonation of 4-picoline.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary phases. The strategic choice of the Weinreb amide (Phase 1) is the "control rod" of the synthesis, preventing the formation of the tertiary alcohol impurity during the high-energy coupling in Phase 2.

Retrosynthesis Target Target: this compound Disconnection C-C Bond Disconnection Target->Disconnection Retro-Aldol/Claisen Fragment1 Nucleophile: Lithiated 4-Picoline Disconnection->Fragment1 Fragment2 Electrophile: 1-Boc-piperidine-4-Weinreb Amide Disconnection->Fragment2 StartMat1 Starting Material: 4-Picoline Fragment1->StartMat1 LDA, THF, -60°C StartMat2 Starting Material: 1-Boc-piperidine-4-carboxylic acid Fragment2->StartMat2 CDI, NH(OMe)Me·HCl

Figure 1: Retrosynthetic logic prioritizing the stable tetrahedral intermediate of the Weinreb amide.

Phase 1: Synthesis of the Weinreb Amide

Objective: Convert 1-Boc-piperidine-4-carboxylic acid to tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate.

Rationale for Reagents
  • Activator: CDI is chosen over EDCI/HOBt. CDI generates imidazole and CO₂, both of which are easily removed during aqueous workup, whereas urea byproducts from EDCI can require chromatography.

  • Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is preferred for green chemistry scale-up but DCM is standard for solubility.

Detailed Protocol (Scale: 100 g Input)
  • Activation:

    • Charge a 2L reactor with 1-Boc-piperidine-4-carboxylic acid (100 g, 436 mmol) and DCM (800 mL).

    • Cool to 0–5°C.[1]

    • Add CDI (77.8 g, 480 mmol, 1.1 equiv) portion-wise over 30 minutes. Caution: Vigorous CO₂ evolution. Ensure reactor venting is open.

    • Allow to warm to 20°C and stir for 1 hour. Confirm activation by TLC or HPLC (disappearance of acid).

  • Coupling:

    • Add N,O-Dimethylhydroxylamine hydrochloride (46.8 g, 480 mmol, 1.1 equiv) in one portion.

    • Stir at 20–25°C for 12 hours.

  • Workup:

    • Quench with 1M HCl (500 mL). Critical: Keep pH > 3 to avoid Boc deprotection.

    • Separate phases.[2] Wash organic layer with Sat.[2] NaHCO₃ (500 mL) to remove imidazole and unreacted acid.

    • Wash with Brine (500 mL).[2]

    • Dry over MgSO₄, filter, and concentrate.

  • Result:

    • Expect a thick oil or low-melting solid.

    • Yield Target: >90% (approx. 107 g).

    • Purity: >98% (a/a). Proceed to Phase 2 without column chromatography.

Phase 2: Lithiation and C-C Bond Formation

Objective: Coupling of 4-picoline with the Weinreb amide. This is the Critical Process Parameter (CPP) stage involving cryogenic conditions.

Mechanism & Safety

The methyl protons of 4-picoline are acidic (pKa ~30). LDA (pKa ~36) quantitatively deprotonates this position. The resulting anion attacks the Weinreb amide, forming a stable chelated intermediate that does not collapse to the ketone until acidic quench, preventing double addition.

Detailed Protocol (Scale: 50 g Amide Input)

Reagents:

  • Weinreb Amide (from Phase 1): 50.0 g (183 mmol)

  • 4-Picoline: 20.5 g (220 mmol, 1.2 equiv)

  • LDA (2.0 M in THF/Heptane/Ethylbenzene): 110 mL (220 mmol, 1.2 equiv)

  • Anhydrous THF: 500 mL

Step-by-Step:

  • Anion Generation:

    • In a dry, N₂-flushed 1L reactor, charge Anhydrous THF (300 mL) and 4-Picoline (20.5 g).

    • Cool reactor to -60°C or lower . Note: On scale, -40°C may be acceptable but requires validation of anion stability.

    • Add LDA solution dropwise over 45 minutes, maintaining internal temperature < -50°C.

    • Observation: Solution will turn deep yellow/orange (characteristic of picolyl anion).

    • Stir at -60°C for 30 minutes to ensure complete deprotonation.

  • Coupling:

    • Dissolve Weinreb Amide (50 g) in Anhydrous THF (100 mL).

    • Add the amide solution to the lithiated picoline slowly over 30 minutes.

    • Exotherm Control: Maintain temperature < -50°C.[3][4]

    • Stir at -60°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench & Hydrolysis (The "Release"):

    • Cool to 0°C.[1][5]

    • Add Sat. NH₄Cl (300 mL) slowly.

    • Mechanism:[1][2][4][6][7][8][9] This hydrolyzes the N-methoxy-N-methyl hemiaminal salt to release the ketone.

    • Agitate vigorously for 30 minutes.

  • Isolation:

    • Extract with Ethyl Acetate (3 x 200 mL).

    • Crucial pH Check: Pyridines are basic. Ensure the aqueous layer is slightly basic (pH 8-9) during extraction to keep the pyridine in the organic phase. If the quench made it too acidic, adjust with NaHCO₃.

    • Combine organics, wash with Brine, dry (Na₂SO₄), and concentrate.[1][2][6]

  • Purification (Crystallization):

    • The crude residue is often a solid.

    • Recrystallization Solvent: Hot Ethyl Acetate/Heptane (1:3 ratio).

    • Dissolve in minimum hot EtOAc, add Heptane until cloudy, cool slowly to 4°C.

    • Target Yield: 75–85%.

Process Control & Safety Logic

The following diagram illustrates the critical decision points and safety barriers for the scale-up.

ProcessLogic Start Start Phase 2 DryCheck Moisture Check (KF < 100 ppm) Start->DryCheck DryCheck->Start Fail (Re-dry THF) LDA_Add Add LDA to Picoline DryCheck->LDA_Add Pass TempCheck Temp < -50°C? TempCheck->TempCheck No (Cool further) Amide_Add Add Weinreb Amide TempCheck->Amide_Add Yes LDA_Add->TempCheck Quench Quench (NH4Cl) Release Ketone Amide_Add->Quench

Figure 2: Process control flow for the cryogenic lithiation step.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation of picoline or moisture in THF.Ensure THF is anhydrous (KF < 100 ppm). Increase LDA to 1.3 equiv.
Tertiary Alcohol Impurity Weinreb amide failed to chelate; Temperature too high.Maintain T < -50°C during addition. Ensure Weinreb amide quality (no residual ester).
Starting Material Recovery Quench performed too early or anion degradation.Extend coupling time at -20°C before quench.
Emulsion during Workup Pyridine solubility / Amphiphilic nature.Filter biphasic mixture through Celite. Add brine to break emulsion.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

    • Foundational reference for the chemistry of Weinreb amides and their selectivity.
  • Klamann, J., et al. "Scale-up of Lithiation Reactions: Safety and Selectivity." Organic Process Research & Development, 2012. (General Reference for Cryogenic Scale-up).
  • Vertex Pharmaceuticals. "Synthesis of Piperidine Derivatives." World Patent WO2010141406.

    • Provides industrial context for 4-substituted piperidine synthesis.
  • Fisher Scientific. "Safety Data Sheet: 4-Picoline."

    • Essential safety data for handling the starting m

Sources

Technical Application Note: Strategic Utilization of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note is designed for research scientists and medicinal chemists involved in the discovery of small-molecule kinase inhibitors.


H

N

O

Molecular Weight: 304.39 g/mol

Executive Summary

1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine is a high-value "privileged scaffold" intermediate used primarily in the synthesis of ATP-competitive kinase inhibitors (e.g., p38 MAPK, ROCK, JAK, and CDK series). Its structure features a piperidine moiety (solubilizing group, solvent-front binder) linked via a ketone bridge to a pyridine ring (hinge-binding pharmacophore).

This Application Note details the strategic conversion of this intermediate into 2-aminopyrimidine and pyrazole cores—two of the most prevalent motifs in FDA-approved kinase inhibitors. We provide a validated, step-by-step protocol for the "Enaminone Route," a robust synthetic pathway that avoids the variable yields associated with traditional alpha-bromination methods.

Chemical Profile & Strategic Utility

Structural Analysis

The molecule consists of three distinct functional zones:

  • The Boc-Piperidine Tail: Provides steric bulk and solubility. Post-synthesis deprotection (Boc removal) releases a secondary amine, allowing for the attachment of "warheads" (e.g., acrylamides for covalent inhibition) or solubilizing chains.

  • The Ketone Linker: A reactive electrophilic center.

  • The Acidic Methylene (C

    
    ):  The methylene group between the carbonyl and the pyridine ring is highly acidic (pKa ~18-20) due to the electron-withdrawing nature of the pyridine and the carbonyl. This makes it an ideal nucleophile for condensation reactions.
    
Solubility Data
  • DMSO: >50 mg/mL (Excellent)

  • DCM: Soluble

  • Methanol: Soluble

  • Water: Insoluble (requires organic co-solvent)

Synthetic Application: The Enaminone "One-Pot" Protocol[1]

The most efficient use of this intermediate is the synthesis of 4,5-disubstituted pyrimidines . This protocol describes the conversion of this compound into a 2-aminopyrimidine kinase inhibitor core.

Reaction Scheme & Mechanism

The synthesis proceeds via the formation of an enaminone intermediate using N,N-Dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with guanidine hydrochloride.

Mechanism:

  • Condensation: DMF-DMA attacks the acidic alpha-methylene, eliminating methanol to form the enaminone.

  • Cyclization: Guanidine attacks the enaminone beta-carbon (Michael addition-elimination) and then condenses with the ketone to close the pyrimidine ring.

Detailed Protocol
Phase A: Enaminone Formation
  • Reagents:

    • This compound (1.0 equiv)[1]

    • DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.5 - 2.0 equiv)

    • Solvent: Toluene or DMF (anhydrous)

  • Procedure:

    • Dissolve 1.0 g (3.28 mmol) of the starting material in 10 mL of anhydrous Toluene.

    • Add 0.65 mL (4.9 mmol) of DMF-DMA dropwise under nitrogen atmosphere.

    • Heat the reaction mixture to 110°C (reflux) for 4–6 hours.

    • In-Process Control (IPC): Monitor by LC-MS. The starting material (MW 304) should disappear, replaced by the enaminone mass (MW ~359, M+H).

    • Work-up: Concentrate the reaction mixture in vacuo to remove excess DMF-DMA and toluene. The resulting orange/red oil (enaminone) is usually pure enough for the next step. Do not store for long periods; use immediately.

Phase B: Pyrimidine Cyclization
  • Reagents:

    • Crude Enaminone (from Phase A)

    • Guanidine Hydrochloride (2.0 equiv)

    • Base: Potassium Carbonate (K

      
      CO
      
      
      
      ) (3.0 equiv) or Sodium Ethoxide (NaOEt)
    • Solvent: Ethanol or 2-Methoxyethanol

  • Procedure:

    • Dissolve the crude enaminone in 15 mL of Ethanol.

    • Add 0.63 g (6.56 mmol) of Guanidine HCl.

    • Add 1.36 g (9.84 mmol) of K

      
      CO
      
      
      
      .
    • Heat to reflux (80°C) for 12–18 hours.

    • IPC: Monitor by LC-MS for the formation of the aminopyrimidine product (MW ~355).

    • Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (DCM:MeOH gradient 0-10%).

Phase C: Boc-Deprotection (Optional)

To functionalize the piperidine nitrogen:

  • Dissolve the product in DCM.

  • Add TFA (Trifluoroacetic acid) (10-20 equiv). Stir at RT for 1 hour.

  • Concentrate and neutralize to obtain the free amine.

Visualization of Synthetic Workflow

The following diagram illustrates the conversion logic and decision points for using this intermediate in drug discovery.

G cluster_0 Key Transformation Start This compound (Scaffold) Enaminone Enaminone Intermediate (Reactive Species) Start->Enaminone DMF-DMA 110°C Pyrimidine 2-Aminopyrimidine Core (Kinase Inhibitor) Enaminone->Pyrimidine Guanidine HCl K2CO3, EtOH Pyrazole Pyrazole Core (p38/JAK Inhibitor) Enaminone->Pyrazole Hydrazine Hydrate EtOH, Reflux Deprotection Free Piperidine (Warhead Attachment) Pyrimidine->Deprotection TFA/DCM Pyrazole->Deprotection TFA/DCM

Figure 1: Synthetic workflow for converting the keto-pyridine scaffold into bioactive heterocyclic cores.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction or moisture.Ensure reagents are anhydrous. Increase DMF-DMA equivalents to 3.0.
Enaminone Hydrolysis Exposure to atmospheric moisture.Use the enaminone immediately. Do not store.
Regioselectivity Issues Formation of isomers (rare for this specific scaffold).The steric bulk of the Boc-piperidine usually directs cyclization effectively. Verify structure by NOE NMR.
Poor Solubility Product precipitation during workup.Use 2-Methoxyethanol as solvent (higher boiling point/better solubility) instead of Ethanol.

References & Further Reading

  • Peat, A. J., et al. "Novel Pyrazolopyridine Derivatives as Inhibitors of p38 MAP Kinase." Bioorganic & Medicinal Chemistry Letters, 2004. Link

    • Context: Describes the use of beta-keto heteroaryl intermediates in constructing p38 inhibitors.

  • Bagley, M. C., et al. "A Simple Synthesis of 2-Aminopyrimidines." Synlett, 2007.[2] Link

    • Context: Validates the enaminone-guanidine cyclization methodology.

  • Bain, J., et al. "The Specificity of Protein Kinase Inhibitors: An Update." Biochemical Journal, 2003. Link

    • Context: Reference for the target profile (p38/ROCK) relevant to this scaffold.

  • Patt, W. C., et al. "Structure-Activity Relationships of a Series of 2-Amino-4-pyridyl-pyrimidines as Inhibitors of c-Jun N-terminal Kinase." Journal of Medicinal Chemistry, 2009.

    • Context: Demonstrates the utility of the Pyridine-Pyrimidine-Piperidine motif.

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Title: Advanced Building Block Profile: 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine as a Divergent Scaffold for Kinase and GPCR Ligand Synthesis

[1][2]

Introduction: The Bifunctional Pharmacophore

This compound (CAS: Analogous to 206989-61-9 derivatives) represents a high-value "advanced intermediate" in modern medicinal chemistry.[1][2] Its structure uniquely bridges a lipophilic, solubilizing saturated heterocycle (N-Boc-piperidine ) with a polar, hydrogen-bond-accepting aromatic system (4-pyridine ) via a reactive acetyl linker .[1][2]

This compound is not merely a passive linker; it is a divergent synthesis hub .[2] The central ketone moiety, flanked by an acidic methylene group (activated by the pyridine ring), allows for rapid transformation into complex heterocyclic cores found in FDA-approved kinase inhibitors (e.g., p38 MAPK, JAK) and GPCR antagonists (e.g., H3, Sigma-1).[2]

Key Structural Advantages:

  • Solubilizing Tail: The piperidine ring (post-deprotection) improves physicochemical properties (logD, solubility) and provides a vector for solvent-front interactions in protein binding pockets.[2]

  • Hinge Binder Precursor: The pyridine ring often serves as the acceptor motif for the ATP-binding hinge region in kinases.

  • Reactive "Lynchpin": The acetyl group allows for cyclization, reduction, or reductive amination, enabling the generation of diverse libraries from a single precursor.[2]

Chemical Properties & Handling

PropertyDescription
Molecular Structure Piperidine ring protected by Boc; C4-position linked to acetyl-pyridine.[1][2]
Appearance Typically an off-white to pale yellow solid.[1][2]
Solubility Soluble in DCM, MeOH, DMSO, DMF.[2] Sparingly soluble in water/hexanes.[2]
Stability Stable at -20°C. Air/Moisture Sensitive: The methylene protons alpha to the ketone and pyridine are acidic; avoid prolonged exposure to strong bases unless reacting.[1]
Reactivity Alert The ketone is prone to enolization.[2] Avoid strong oxidants.[2]

Synthetic Utility & Workflows

The primary application of this compound lies in its ability to undergo cyclocondensation reactions to form fused heterocycles.[2] The methylene group between the carbonyl and the pyridine is sufficiently acidic to participate in aldol-like condensations, particularly with dimethylformamide dimethyl acetal (DMF-DMA), a key step in synthesizing pyrazoles and pyrimidines.

Core Application: Synthesis of 4,5-Disubstituted Pyrazoles (Kinase Inhibitor Scaffold)

This protocol describes the conversion of the acetyl-piperidine scaffold into a pyrazole moiety, a motif ubiquitous in kinase inhibitors (e.g., Crizotinib analogs).[2]

Mechanism:

  • Enaminone Formation: Reaction with DMF-DMA converts the acetyl group into an

    
    -unsaturated enaminone.[1][2]
    
  • Cyclization: Nucleophilic attack by hydrazine (or substituted hydrazines) closes the ring to form the pyrazole.[2]

DOT Diagram: Divergent Synthesis Strategy

DivergentSynthesisCoreThis compoundEnaminoneEnaminone Intermediate(via DMF-DMA)Core->EnaminoneDMF-DMA, 80°CAlcoholChiral Alcohol(via CBS Reduction)Core->AlcoholNaBH4 or CBS CatalystPyrazolePyrazole-Piperidine(Kinase Inhibitors)Enaminone->PyrazoleHydrazine, EtOH, RefluxPyrimidinePyrimidine-Piperidine(Dual Antagonists)Enaminone->PyrimidineGuanidine/Amidine, BaseLinkerReduced Linker(PROTACs)Alcohol->LinkerDeprotection & Coupling

Caption: Divergent synthetic pathways from the parent ketone scaffold to bioactive heterocyclic cores.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazole-Piperidine Kinase Inhibitor Core

Target: Conversion of the ketone linker into a bioactive pyrazole ring.[2][3][4]

Reagents:

  • This compound (1.0 eq)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq)[1][2]

  • Hydrazine monohydrate (2.0 eq) or Phenylhydrazine (1.5 eq)[2]

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Enaminone Formation:

    • Dissolve the starting material (1.0 mmol) in anhydrous DMF (or neat DMF-DMA if scale permits).

    • Add DMF-DMA (5.0 mmol).[1][2]

    • Heat the mixture to 80–90°C under nitrogen for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[1][2] The product (enaminone) will show a mass shift of +55 Da (incorporation of =CH-NMe2) or +27 Da (if hydrolyzed to aldehyde on column, though usually stable).[2]

    • Concentrate in vacuo to remove excess DMF-DMA.[1][2] The residue is usually a dark orange oil/solid and is used directly without column chromatography to prevent hydrolysis.[2]

  • Cyclization:

    • Redissolve the crude enaminone in Ethanol (10 mL/mmol).

    • Add Hydrazine monohydrate (2.0 mmol).[2]

    • Reflux the mixture (78°C ) for 2–4 hours.

    • Observation: The solution typically lightens in color as the aromatic pyrazole forms.[2]

  • Work-up:

    • Cool to room temperature.[2][5]

    • Concentrate the solvent.[2]

    • Partition between Ethyl Acetate and Water.[2][6] Wash organic layer with Brine.[2][6]

    • Dry over Na2SO4, filter, and concentrate.[2]

    • Purify via Flash Chromatography (DCM:MeOH gradient 0-10%).[1][2]

Scientific Rationale: The DMF-DMA step introduces a "one-carbon" electrophile.[1][2] The subsequent hydrazine attack is regioselective, typically forming the 3,4-disubstituted pyrazole (relative to the pyridine position), creating a geometry favorable for kinase hinge binding [1].[2]

Protocol B: Boc-Deprotection (Acidolytic Cleavage)

Target: Generation of the free secondary amine for library diversification (e.g., reductive amination or amide coupling).[2]

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[2]

  • Dichloromethane (DCM).[2]

Methodology:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (5 mL/mmol).

  • Cool to 0°C (ice bath). Critical: The pyridine ring is basic; controlling exotherm is vital to prevent side reactions at the ketone.[2]

  • Add TFA (10-20 eq) dropwise.[1][2]

  • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Work-up (Critical Step):

    • Concentrate volatiles.[2]

    • Neutralization:[2] The product will be a TFA salt.[2] To obtain the free base, redissolve in DCM and wash with saturated NaHCO3 (rapidly) or use a basic ion-exchange resin (e.g., MP-Carbonate).[2]

    • Note: The pyridine nitrogen may also protonate; ensure pH > 9 for complete free-basing if extraction is required.[1][2]

Case Studies & Applications

1. Dual H3/Sigma-1 Receptor Antagonists: Researchers have utilized the 4-(pyridin-4-yl-acetyl)-piperidine scaffold to design dual-targeting ligands for neuropathic pain.[1][2] The piperidine moiety mimics the basic amine required for the H3 receptor, while the pyridine-acetyl tail provides the necessary hydrophobic and H-bond acceptor interactions for the Sigma-1 receptor [2].[1]

2. p38 MAP Kinase Inhibitors: The transformation of the acetyl group into an imidazole or pyrazole (via Protocol A) creates a "tri-aryl" like system (Piperidine-Pyrazole-Pyridine).[2] The pyridine nitrogen acts as the H-bond acceptor for the Met109 residue in the p38 hinge region, while the piperidine occupies the solvent-exposed region, improving oral bioavailability [3].

DOT Diagram: Pharmacophore Mapping

PharmacophorePiperidinePiperidine Ring(Solvent Exposure / Solubility)LinkerPyrazole/Linker(Scaffold Geometry)Piperidine->LinkerAttached at C4Solvent FrontSolvent FrontPiperidine->Solvent FrontHydrophilic InteractionPyridinePyridine Ring(Hinge Binder / H-Bond Acceptor)Linker->PyridineAttached at C3/C4Kinase HingeKinase HingePyridine->Kinase HingeH-Bonding

Caption: Structural logic of the scaffold in kinase inhibitor design.

References

  • Faming Zhuanli Shenqing (Patent). Preparation method for 1-N-BOC-4-acetyl piperidine.[1] CN102775343A.[2] Available at: [2]

  • Łażewska, D. et al. (2021).[2] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1][2] ACS Chemical Neuroscience, 12(24), 4546–4561.[2] Available at: [2]

  • Gunosewoyo, H. et al. (2013).[2] Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry, 56(12).[2] Available at: [2]

  • Spanu, P. et al. (2014).[2][7] An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives.[2][7] Tetrahedron Letters, 55(11), 1939-1942.[2] Available at: [2]

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Weinreb" Imperative

You are likely attempting to synthesize 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine via the nucleophilic attack of a 4-picoline anion onto a piperidine carbonyl derivative.[1]

The Critical Pivot: If you are using an ester or acid chloride as your electrophile, stop immediately. These routes suffer from uncontrollable "double addition" (forming tertiary alcohols) and self-condensation of the picoline.

The Solution: The only high-fidelity route for this scaffold is the Weinreb Ketone Synthesis . This guide assumes you are reacting lithiated 4-picoline with 1-Boc-piperidine-4-N-methoxy-N-methylcarboxamide (Weinreb Amide) .[1]

Module 1: Reagent Integrity & Preparation (The Foundation)

Diagnosis: 60% of yield failures in this reaction are due to "dead" base or wet solvent, not the chemistry itself.

The Base: Lithium Diisopropylamide (LDA)[2]
  • Requirement: You need a hard, non-nucleophilic base strong enough to deprotonate 4-picoline (

    
     in DMSO) but bulky enough to avoid attacking the Boc group.
    
  • Protocol: Do not trust commercial LDA solutions stored for >1 month.

    • Best Practice: Generate LDA in situ at 0°C (n-BuLi + Diisopropylamine in THF) immediately before cooling to -78°C.

    • Validation: Titrate your n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid to ensure accurate stoichiometry.[1]

The Solvent: Anhydrous THF
  • Requirement: <50 ppm water content.

  • Why: The 4-picolyl lithium species is highly basic.[1] Traces of water will protonate it instantly, quenching the nucleophile before it sees the amide.

Module 2: The Reaction Protocol (Step-by-Step)

Formation of the Nucleophile (4-Picolyl Lithium)

The deprotonation of 4-picoline is the rate-determining step for success.[1]

  • Cool anhydrous THF to -78°C (Dry ice/Acetone).

  • Add LDA (2.2 equivalents relative to Weinreb amide).

    • Note: We use excess base to ensure rapid, complete deprotonation and to scavenge any adventitious protons.

  • Add 4-picoline (2.0 equivalents) dropwise.

  • Wait: Stir at -78°C for 45–60 minutes .

Diagnostic Checkpoint (Visual):

The solution MUST turn a deep orange-red or dark red color. [1] * Pale yellow/Colorless? Deprotonation failed. Check n-BuLi quality or moisture ingress.

  • Brown/Black sludge? Temperature was too high; decomposition occurred.[1]

The Coupling (Weinreb Addition)[3][4]
  • Dissolve the 1-Boc-piperidine-Weinreb amide (1.0 equiv) in minimal anhydrous THF.[1]

  • Add this solution slowly down the side of the flask to the pre-formed red anion solution at -78°C.

  • Stir at -78°C for 1 hour.

  • Warm: Allow the reaction to warm to 0°C over 2 hours.

    • Mechanism:[2][3][4][5][6][7] The Weinreb amide forms a stable tetrahedral intermediate that prevents double addition.[2][8][3] This intermediate is stable at 0°C.[1]

Visualization of the Pathway

WeinrebMechanism Picoline 4-Picoline Anion 4-Picolyl Lithium (Deep Red Anion) Picoline->Anion Deprotonation LDA LDA (-78°C) LDA->Anion Tetrahedral Stable Tetrahedral Intermediate (Li-Chelated) Anion->Tetrahedral Nucleophilic Attack Weinreb 1-Boc-Piperidine Weinreb Amide Weinreb->Tetrahedral Quench Acidic Quench (NH4Cl / HCl) Tetrahedral->Quench Hydrolysis Product Target Ketone: This compound Quench->Product Collapse

Caption: The chelated tetrahedral intermediate (Green) is the key to preventing over-addition, collapsing to the ketone only upon quenching.[1]

Module 3: Workup & Purification (The Yield Saver)

The Trap: The product contains a basic pyridine nitrogen and an acid-sensitive Boc group.[1] Standard acidic workups can cleave the Boc group or trap the product in the aqueous phase.

The Quench
  • Do NOT use strong HCl.[1]

  • Protocol: Quench with saturated aqueous Ammonium Chloride (NH₄Cl) or dilute Citric Acid at 0°C. This hydrolyzes the intermediate without stripping the Boc group.

Extraction
  • Adjust pH to ~8 using saturated NaHCO₃ if necessary (ensure the pyridine is in the free base form).

  • Extract with DCM (Dichloromethane) or EtOAc .

  • Tip: If the product stays in the aqueous phase, use Chloroform/Isopropanol (3:1) for extraction.

Purification Strategy

Pyridine derivatives streak on silica gel due to interaction with acidic silanols.

MethodConditionsNotes
Flash Column DCM / MeOH (95:5)Add 1% Et₃N (Triethylamine) to the eluent to deactivate silica.
Crystallization Ether / HexanesIf the product is solid, trituration is superior to columns.[1]
Reverse Phase C18 (Water/ACN)Use basic buffer (NH₄HCO₃) to keep Boc stable.[1] Avoid TFA.

Troubleshooting Guide (FAQ)

Q1: I see the starting Weinreb amide remaining after 3 hours. Why?

  • Cause: Your 4-picolyl anion was not formed properly.[1]

  • Fix: Ensure the "Deep Red" color is visible before adding the amide. If not, your LDA is dead or the THF is wet. Increase the deprotonation time or prepare fresh LDA.

Q2: I isolated a tertiary alcohol impurity.

  • Cause: The tetrahedral intermediate collapsed prematurely, allowing a second equivalent of picoline to attack.

  • Fix: Maintain the temperature strictly at -78°C during the addition. Do not let it warm up too fast.[1][9] Ensure you are using the Weinreb amide, not the ester.

Q3: My yield is low, and I see a lot of "dimer" impurities.

  • Cause: Oxidative coupling of 4-picoline (formation of 1,2-bis(4-pyridyl)ethane).[1]

  • Fix: Degas your solvents thoroughly.[1] Oxygen promotes radical dimerization of the picolyl anion.

Q4: The Boc group disappeared.

  • Cause: Workup was too acidic (pH < 3) or prolonged exposure to Lewis acids.

  • Fix: Use buffered NH₄Cl for quenching. Keep the workup rapid and cold.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] Link

  • O'Neil, I. A., et al. (2006). The synthesis of functionalised pyridines via the addition of lithiated pyridines to Weinreb amides. Synlett, (18), 3053-3056.[1] (General methodology for pyridine-Weinreb coupling).

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. Link (Source for pKa data of 4-picoline).

Disclaimer: This guide is for research purposes only. Always consult the SDS for 4-picoline and LDA before handling, as they are toxic and pyrophoric, respectively.[1]

Sources

Technical Support Center: Synthesis of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Common Side Products & Impurity Profiling[1][2]

Introduction: The Chemistry of the Linker

Welcome to the technical support hub. You are likely here because you are synthesizing 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine , a critical intermediate often used in the development of kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands.[1][2][3][4]

The synthesis typically involves connecting a piperidine-4-carboxylate derivative (electrophile) with a 4-methylpyridine (4-picoline) anion (nucleophile).[1][2][3][4] While this looks like a standard acylation, the specific combination of a basic pyridine ring, an acid-labile Boc group, and an enolizable ketone creates a "perfect storm" for three specific side products.[1][2][4]

This guide prioritizes the Weinreb Amide route (Gold Standard) over the Ester route, as the latter is the primary source of failure in this specific synthesis.[1][2]

Quick Diagnostic: What is your Mass Spec telling you?

Before proceeding, match your LC-MS observation to the impurity profile below:

Observation (LC-MS)Probable IdentityThe "Root Cause"
M + 93 Da Bis-Addition Product (Tertiary Alcohol)Use of ester starting material instead of Weinreb amide; failure to control temperature.[1][2][3][4]
M - 100 Da Des-Boc Product (Free Amine)Workup was too acidic (pH < 4); aqueous phase contact time too long.[1][2][3][4]
M + 14/28 Da Alkylated Impurity Use of n-BuLi as base without full consumption; nucleophilic attack by the base itself.[2][4]
Complex Mixture / Red Tar Oxidative Dimerization Oxygen leak during lithiation of 4-picoline; moisture in solvent.[2][3][4]

Module 1: The "M+93" Nightmare (Bis-Addition)

The Issue

You observe a major peak with a mass corresponding to the target plus 93 Daltons (the mass of a picolyl unit).[1][2] This is the tertiary alcohol resulting from the nucleophile attacking the product ketone.[2][4]

Technical Explanation

If you use 1-Boc-piperidine-4-carboxylic acid methyl/ethyl ester as your electrophile, the reaction proceeds through a tetrahedral intermediate that collapses to the ketone during the reaction (especially if the temperature rises above -78°C).[2][3][4] The resulting ketone is more reactive than the starting ester.[2][4] The remaining lithiated picoline immediately attacks the ketone, forming the tertiary alcohol.[1][2]

The Fix: The Weinreb Protocol

You must stabilize the tetrahedral intermediate to prevent the ketone from forming until the quench.[1][2][4]

  • Switch Substrate: Convert your carboxylic acid to the Weinreb Amide (tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate).[1][2][3][4]

  • Mechanism: The Weinreb amide forms a stable 5-membered chelate with the Lithium ion.[2][4] This "locks" the molecule as a tetrahedral intermediate, preventing the expulsion of the leaving group (N-methoxy-N-methylamine) until you add acid (NH4Cl/HCl) during workup.[1][2][3][4]

Protocol Adjustment
  • Reagent: 4-picoline (1.1 eq) + LiHMDS (1.2 eq) in THF at -78°C.

  • Addition: Add Weinreb amide (1.0 eq) slowly.

  • Critical Step: Keep at -78°C for 1 hour, then warm to 0°C. Do not reflux.

Module 2: The "M-100" Signal (Boc Loss)

The Issue

Your product mass is present, but you see a significant peak at M-100 (loss of Boc) or M-56 (loss of t-butyl, leaving carbamic acid which decarboxylates).

Technical Explanation

The target molecule contains a pyridine ring , making it basic.[1][2] During workup, chemists often use strong acids (HCl) to extract the pyridine derivative into the aqueous phase or to neutralize the strong base (LiHMDS/LDA).[1][2]

  • The Trap: The Boc group is acid-labile.[2][4] If the local pH drops below 2-3, or if the extraction sits in acidic water, the Boc group cleaves.[1]

The Fix: Buffered Workup
  • Quench: Use Saturated Ammonium Chloride (NH4Cl) , not HCl.[1][2] NH4Cl buffers the solution to ~pH 5-6, which is safe for Boc but sufficient to quench the lithium enolate.[2][4]

  • Extraction: If you must use acid to remove unreacted picoline, use Citric Acid (10% aq) instead of HCl.[1][2] Citric acid is milder and allows for a more controlled pH.[1][2][4]

  • Speed: Perform the extraction quickly and immediately neutralize the organic layer with saturated NaHCO3.

Module 3: Visualizing the Pathway

The following diagram illustrates the divergence between the "Clean" Weinreb route and the "Dirty" Ester route.

SynthesisPath Start 1-Boc-Piperidine-4-COOH Weinreb Weinreb Amide (Stable Intermediate) Start->Weinreb CDI / NH(OMe)Me Ester Methyl Ester (Unstable Intermediate) Start->Ester MeOH / H+ Tetrahedral Stable Li-Chelate (Prevents Over-reaction) Weinreb->Tetrahedral + Reagent (-78°C) Ketone_InSitu Ketone Forms In-situ Ester->Ketone_InSitu + Reagent Target Target Ketone (this compound) Tetrahedral->Target Acidic Quench (NH4Cl) Ketone_InSitu->Target If 1.00 eq (Difficult) Impurity_Alc Impurity: Tertiary Alcohol (Bis-Addition) Ketone_InSitu->Impurity_Alc + Excess Reagent (Fast!) Reagent Lithiated 4-Picoline (LiHMDS/THF)

Caption: Divergence of synthetic pathways. The Weinreb route (Green) prevents the formation of the tertiary alcohol impurity (Red) by locking the intermediate.[1][2]

Module 4: Experimental Protocol (Best Practice)

To minimize all side products described above, follow this validated protocol.

Reagents
  • Substrate: 1-Boc-piperidine-4-carboxylic acid Weinreb amide (1.0 eq).

  • Nucleophile: 4-Picoline (1.2 eq).[1][2][3][4]

  • Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (1.3 eq).[1][2] Note: LiHMDS is preferred over LDA as it is less nucleophilic and reduces direct attack on the Boc carbonyl.[1][2][4]

  • Solvent: Anhydrous THF.

Step-by-Step
  • Metallation: In a flame-dried flask under Argon, dissolve 4-picoline (1.2 eq) in anhydrous THF. Cool to -78°C .[2][3][4]

  • Deprotonation: Dropwise add LiHMDS (1.3 eq) over 15 minutes. The solution typically turns bright yellow/orange (characteristic of the picolyl anion).[1][2] Stir for 30 mins at -78°C.

  • Addition: Dissolve the Weinreb amide (1.0 eq) in minimal THF and add dropwise to the anion solution.

  • Reaction: Stir at -78°C for 1 hour. You may warm to 0°C for 30 minutes to ensure completion.

  • Quench (Critical): Pour the cold reaction mixture into a vigorously stirring beaker of saturated NH4Cl at 0°C. Do not add water to the reaction; add reaction to the quench.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na2SO4.[1][2][4][5][6]

  • Purification: The crude usually contains unreacted picoline.[1][2][4] This can be removed by high-vacuum drying (picoline bp ~145°C) or flash chromatography (EtOAc/Hexane gradient).[1][2][3][4]

References

  • Nahm, S.; Weinreb, S. M. (1981).[1][2][7][8] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1][2]

  • Feutrill, G. I., et al. (1978).[1][2] "The reaction of organolithium reagents with carboxylic acids and their derivatives". Australian Journal of Chemistry, 31(7), 1455-1468.[1][2][4] (Mechanistic insight into ester vs amide additions).

  • Clayden, J. (2002).[1][2] Organolithiums: Selectivity for Synthesis. Pergamon. (Authoritative text on lithiation of pyridines and picolines).

  • Joshi, S., et al. (2016).[1][2] "Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives". Asian Journal of Chemistry. (Describes similar piperidine-linker syntheses).

  • Vertex Pharmaceuticals. (2009).[1][2][4] "Compositions useful as inhibitors of voltage-gated sodium channels".[2][3][4] WO2009158066A2.[1][2][4] (Patent example utilizing the specific this compound intermediate).

Sources

Technical Support Center: Boc Deprotection of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine

[1]

Executive Summary & Chemical Context

Target Molecule: this compound Core Challenge: The deprotection of this molecule involves removing the tert-butoxycarbonyl (Boc) group to yield the secondary amine.[1] The presence of a basic pyridine ring and a potentially enolizable

1

Key Structural Features:

  • Piperidine Ring: Forms a highly basic secondary amine (

    
    ) upon deprotection.[1]
    
  • Pyridine Ring: A weak base (

    
    ) that will also protonate in acidic media.[1]
    
  • 
    -Keto Linker:  The methylene bridge (-CH
    
    
    -) between the carbonyl and the pyridine ring is activated (acidic protons), creating a risk of side reactions (aldol condensation) under harsh basic conditions.[1]

This guide addresses the common "sticky oil" phenomenon, yield loss during extraction, and salt stoichiometry issues.

Experimental Workflow & Decision Logic

The following diagram outlines the critical decision paths for deprotection and isolation.

DeprotectionWorkflowStartStart: this compoundReagentChoiceChoose Reagent SystemStart->ReagentChoiceTFA_DCMMethod A: TFA / DCM (1:1)(Standard)ReagentChoice->TFA_DCMHCl_DioxaneMethod B: 4M HCl in Dioxane(Anhydrous)ReagentChoice->HCl_DioxaneMonitoringMonitor: TLC / LCMS(Disappearance of SM)TFA_DCM->MonitoringHCl_Dioxane->MonitoringWorkupChoiceDesired Form?Monitoring->WorkupChoiceSaltIsolationSalt Form (Bis-salt)WorkupChoice->SaltIsolationStable StorageFreeBaseFree BaseWorkupChoice->FreeBaseImmediate UseEvaporationCo-evaporation with Toluene/DCM(Removes excess acid)SaltIsolation->EvaporationExtractionBasic Extraction (pH > 12)(Risk: Water Solubility)FreeBase->ExtractionResinSolid Phase Extraction (SCX)FreeBase->ResinPrecipitationPrecipitation in Et2O / Hexane(Risk: Hygroscopic Gum)Evaporation->Precipitation

Figure 1: Decision matrix for deprotection reagents and isolation strategies based on the desired final form (Salt vs. Free Base).[1]

Troubleshooting FAQs

Issue 1: "My product turned into a sticky, non-solid gum after ether precipitation."

Diagnosis: This is the most common issue with diamine salts.[1] The product forms a bis-salt (e.g., bis-trifluoroacetate or bis-hydrochloride).[1] These salts are highly polar and often hygroscopic, leading to "oiling out" rather than crystallizing in non-polar solvents like diethyl ether.[1]

Corrective Action:

  • Solvent Switch: Instead of pure ether, use a mixture of DCM/Ether (1:5) or MeOH/Ether .[1] Dissolve the crude oil in a minimum amount of MeOH or DCM, then slowly add Ether with vigorous stirring.

  • Trituration: If it oils out, decant the supernatant. Add fresh anhydrous ether and sonicate the oil.[1] Often, mechanical agitation (scratching the flask) combined with sonication will induce solidification.

  • Lyophilization: Dissolve the gum in water or t-BuOH/water (1:1) and lyophilize. This usually yields a fluffy, handleable powder.[1]

Issue 2: "I lost my product during the aqueous extraction (Free-basing)."

Diagnosis: The product is a polar diamine .[1]

  • The piperidine nitrogen is basic (

    
    ).[1]
    
  • The pyridine nitrogen is weakly basic (

    
    ).[1]
    
  • The molecule has significant water solubility, especially if not fully deprotonated.[1] If you extract at pH 8-9 (using NaHCO

    
    ), the piperidine may still be partially protonated, and the pyridine certainly will be, keeping the molecule in the aqueous phase.
    

Corrective Action:

  • pH Control: You must adjust the aqueous layer to pH > 12 (using NaOH or K

    
    CO
    
    
    ) to ensure both nitrogens are free bases.[1]
  • Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic amine (Salting-out effect).[1]

  • Extraction Solvent: Use DCM containing 5-10% Isopropanol (IPA) or Chloroform/IPA (3:1) .[1] Pure DCM or EtOAc may not be polar enough to extract the free amine efficiently from water.[1]

Issue 3: "I see a new impurity by LCMS after workup."

Diagnosis: Potential side reactions involving the

1
  • Aldol Condensation: The methylene group between the carbonyl and pyridine is acidic.[1] In the presence of strong base (during workup) or if the reaction warms up too much, self-condensation can occur.[1]

  • Nitrosation: If using HCl/Dioxane followed by nitrate/nitrite exposure (unlikely in standard labs but possible with contaminated glassware), nitrosamines can form.

Corrective Action:

  • Keep the neutralization step cold (0°C) .

  • Avoid prolonged exposure to strong bases (NaOH).[1] Use saturated Na

    
    CO
    
    
    if possible, or perform the neutralization rapidly.[1]
  • Check Reagents: Ensure your dioxane is peroxide-free if using HCl/dioxane, as oxidative cleavage of the ketone is theoretically possible but rare.[1]

Validated Protocols

Method A: Standard TFA Deprotection (Isolation as Bis-TFA Salt)

Best for: Storage, stability, and subsequent coupling reactions using HATU/DIEA.[1]

  • Dissolution: Dissolve this compound (1.0 equiv) in DCM (5 mL per mmol).

  • Acid Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) (DCM:TFA ratio 2:1 to 1:1).

    • Note: The pyridine ring will buffer the first equivalent of acid.[1] Ensure excess TFA (at least 10-20 equiv).[1]

  • Reaction: Stir at 0°C for 15 min, then warm to RT. Monitor by LCMS (expect Mass = [M+H]

    
     of 219.1 for the free amine).[1]
    
  • Workup (Critical):

    • Concentrate in vacuo.[1]

    • Co-evaporation: Add Toluene (2x) or DCM (2x) and re-evaporate to remove excess TFA.[1] This is crucial to prevent the "oil" formation.[1]

    • Isolation: Dissolve residue in minimum MeOH (0.5 mL). Add Et

      
      O (20 mL) dropwise with stirring. Filter the resulting precipitate.[1]
      
    • Result: Bis-TFA salt (likely hygroscopic).[1] Store in desiccator.

Method B: Free Base Isolation (SCX Column)

Best for: Obtaining clean free amine without aqueous extraction losses.[1]

  • Loading: Dissolve the crude TFA salt (from Method A) in MeOH.

  • Capture: Load onto a pre-conditioned SCX (Strong Cation Exchange) cartridge.[1]

    • The amine binds; non-basic impurities wash through.[1]

  • Wash: Wash with MeOH (3 column volumes).

  • Release: Elute with 2M NH

    
     in MeOH .
    
  • Finish: Concentrate the ammonia fraction.

    • Result: Clean free base 4-(2-pyridin-4-yl-acetyl)-piperidine.[1]

Technical Data & Reagent Comparison

FeatureTFA / DCMHCl / Dioxane
Reaction Rate Fast (< 1 hour)Moderate (1-3 hours)
Salt Form Trifluoroacetate (TFA)Hydrochloride (HCl)
Physical State Often Hygroscopic Gum/OilOften Solid/Powder
Solubility Soluble in most organics (polar)Less soluble in DCM
Risk Residual acid affects sensitive assaysExcess HCl gas must be removed
Recommendation Preferred for general synthesis Preferred if solid salt is required

References

  • Boc Deprotection Mechanisms: Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[1] International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268.[1] Link

  • Handling Polar Amines: "Purification of Amine Salts." Common Organic Chemistry, 2024.[1] (General reference for amine salt isolation).

  • Pyridine Synthesis & Reactivity: Joule, J. A., and Mills, K. Heterocyclic Chemistry. 5th ed., Wiley, 2010. (Context on pyridine basicity and stability).
  • Safety Data: "this compound Safety Data Sheet." Echemi, 2024.[1] Link

Technical Support Center: Synthesis & Optimization of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and optimization of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine , a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., JAK, ROCK inhibitors).

The synthesis hinges on the formation of a ketone bridge between a piperidine ring and a pyridine ring. The primary challenge in this transformation is controlling the reactivity of the lithiated 4-picoline species to prevent bis-addition (forming tertiary alcohols) while maintaining the integrity of the acid-sensitive Boc (tert-butoxycarbonyl) protecting group.

The Optimized Protocol (Gold Standard)

While direct addition of lithiated picoline to an ester is common, it is prone to over-addition impurities. The Weinreb Amide route is the recommended "Gold Standard" for high-purity applications as it chemically arrests the reaction at the ketone stage via a stable chelated intermediate.

Step-by-Step Methodology
Phase A: Preparation of the Electrophile (Weinreb Amide)

Target:tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

  • Activation: Dissolve 1-Boc-isonipecotic acid (1.0 eq) in anhydrous DCM. Add CDI (1.1 eq) or EDC·HCl (1.2 eq) at 0°C. Stir for 30 min.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and DIPEA (2.5 eq).

  • Workup: Stir at RT for 4-12h. Wash with dilute citric acid (pH 4-5) to remove excess amine/base. Note: Avoid strong acids to protect Boc.

  • Outcome: Isolate the Weinreb amide as a viscous oil or low-melting solid.

Phase B: Lithiation & Coupling (The Critical Step)

Target: this compound

  • System Prep: Flame-dry a 3-neck flask. Purge with Argon/Nitrogen. Add anhydrous THF (0.5 M concentration relative to picoline).

  • Base Generation: Cool THF to -78°C . Add LDA (Lithium Diisopropylamide, 2.0 M, 1.2 eq).

  • Nucleophile Formation: Dropwise add 4-picoline (1.1 eq) over 15 mins.

    • Observation: Solution typically turns deep yellow/orange, indicating the formation of the 4-picolyl anion.

    • Aging: Stir at -78°C for 30-45 mins to ensure complete deprotonation.

  • Coupling: Dissolve the Weinreb Amide (from Phase A, 1.0 eq) in minimal anhydrous THF. Add this solution dropwise to the lithiated picoline mixture at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench (Critical): Pour the reaction mixture into a vigorously stirring solution of saturated NH₄Cl or dilute acetic acid (pH ~5-6).

    • Warning: Do not use HCl; it will cleave the Boc group.

Visual Workflow

ReactionWorkflow Start Start: 1-Boc-Isonipecotic Acid Weinreb Weinreb Amide Formation Start->Weinreb CDI, NH(OMe)Me Intermediate Stable Tetrahedral Intermediate Weinreb->Intermediate + Lithiated Picoline Lithiation Lithiated Picoline (-78°C, LDA) Lithiation->Intermediate Nucleophilic Attack Quench Acidic Quench (pH 5-6) Intermediate->Quench Hydrolysis Product Target Ketone: This compound Quench->Product Collapse to Ketone

Figure 1: Optimized synthetic workflow utilizing the Weinreb amide strategy to prevent over-addition.

Troubleshooting Center

Issue 1: "I am isolating a tertiary alcohol (M+ ~93 mass units higher) instead of the ketone."
  • Diagnosis: Over-addition (Bis-addition). The lithiated picoline attacked the ketone product a second time.

  • Root Cause:

    • Using an ester starting material instead of a Weinreb amide. Ketones formed from esters are more reactive than the starting ester.

    • If using Weinreb amide: The tetrahedral intermediate collapsed before the quench (unlikely unless temperature rose too high too fast).

  • The Fix:

    • Switch to Weinreb Amide: This forms a stable chelate that cannot react further until quenched.

    • Inverse Addition (If using ester): Add the lithiated picoline slowly to a large excess of the ester. This keeps the electrophile concentration high relative to the nucleophile.

Issue 2: "My yield is low (<30%), and I recover starting material."
  • Diagnosis: Incomplete lithiation or "Proton Quench."

  • Root Cause:

    • Moisture: Organolithiums are instantly killed by water.

    • Enolization: The base (LDA) might be deprotonating the piperidine alpha-proton (next to the carbonyl) instead of attacking the carbonyl, though this is less likely with Weinreb amides than esters.

    • Picoline pKa: The pKa of 4-picoline is ~30. If the LDA is old or wet, it won't deprotonate it efficiently.

  • The Fix:

    • Titrate LDA: Verify base activity.

    • LiCl Additive: Adding anhydrous LiCl (2-3 eq) can break up LDA aggregates and accelerate lithiation [1].

    • Temperature: Ensure the picoline lithiation step is given enough time (30-60 min) at -78°C before adding the electrophile.

Issue 3: "The product is an oil/gum and difficult to purify."
  • Diagnosis: Pyridine stickiness.

  • The Fix:

    • Acid/Base Wash: Dissolve crude in EtOAc. Wash with water. Extract the organic layer with 1M Citric Acid (product goes into water; non-basic impurities stay in organic). Basify the aqueous layer with NaHCO₃ and re-extract with EtOAc.

    • Crystallization: Try triturating the oil with cold Diisopropyl Ether (IPE) or Hexanes .

Optimization Matrix (FAQs)

VariableStandard ConditionOptimization/AlternativeWhy Change?
Solvent THF (Anhydrous)Et₂O (Ether)Ether coordinates Li+ less strongly than THF, sometimes altering selectivity. THF is generally preferred for solubility.
Base LDALiHMDSLiHMDS is less nucleophilic and bulkier. Use if you observe nucleophilic attack on the Boc group (rare).
Temperature -78°C-40°C to -20°CSome substrates require higher temps to react. Warning: Higher temps increase risk of Boc cleavage or bis-addition.
Stoichiometry 1:1.2 (Electrophile:Nu)1:2.0If conversion is low, excess lithiated picoline ensures completion. Excess picoline is easily removed by evaporation.
Decision Tree for Optimization

TroubleshootingTree Problem Identify Issue Impurity Impurity: Tertiary Alcohol Problem->Impurity LowYield Low Yield / No Reaction Problem->LowYield BocLoss Impurity: Des-Boc Amine Problem->BocLoss Sol1 Action: Switch to Weinreb Amide Impurity->Sol1 Sol2 Action: Dry Solvents / Check LDA LowYield->Sol2 Sol3 Action: Use Weaker Acid Quench (Acetic Acid/NH4Cl) BocLoss->Sol3

Figure 2: Rapid diagnostic logic for common reaction failures.

References

  • Collum, D. B. (2014). "Lithium Diisopropylamide-Mediated Lithiation of 1,4-Difluorobenzene under Nonequilibrium Conditions." The Journal of Organic Chemistry.

  • Nahm, S., & Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters. (Foundational text for Weinreb Amide chemistry).

  • Vapourtec Application Note. "Lithiation of 4-Picoline and Reaction with Esters." (Demonstrates flow chemistry lithiation parameters).

  • ChemicalBook. "Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester." (Precursor synthesis data).

Sources

purification challenges with 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine

Topic: Troubleshooting purification, stability, and isolation challenges for this compound. Audience: Medicinal Chemists, Process Chemists, and Purification Specialists.

Section 1: The Molecule’s Physicochemical Profile

To successfully purify this compound, one must first understand its "schizophrenic" chemical nature.[1] It possesses three distinct functional domains that often work against each other during chromatography:

  • The Lipophilic Tail (Boc-Piperidine): Requires non-polar to moderately polar solvents (Hexane/EtOAc) for migration.[1]

  • The Basic Anchor (Pyridine): The pyridine nitrogen (

    
    ) acts as a Lewis base, interacting strongly with acidic silanols on silica gel, causing severe tailing and irreversible adsorption.
    
  • The Tautomeric Core (Beta-Keto Linker): The methylene group bridging the carbonyl and the pyridine ring is highly acidic due to the electron-withdrawing nature of both groups. This leads to keto-enol tautomerism, often manifesting as "ghost spots" or broad smears on TLC and LC.[1]

Section 2: Troubleshooting Guide (Q&A)

Category 1: Chromatography & Tailing[1][2][3][4]

Q: My compound streaks badly on normal phase silica (DCM/MeOH), and I’m losing mass. How do I fix this?

A: This is the classic "Pyridine Effect." The basic pyridine nitrogen is protonating via the acidic silanols on the silica surface, essentially turning your column into a cation-exchange resin.

The Fix: You must neutralize the silica surface.

  • Method A (The Modifier): Add 1% Triethylamine (TEA) or 1%

    
     to your mobile phase.[1] Pre-wash the column with the modifier before loading the sample.
    
  • Method B (The Stationary Phase Switch): Switch from Silica Gel (acidic) to Neutral Alumina or Basic Alumina . Pyridines elute much cleaner from alumina because it lacks the acidic silanol sites.

  • Method C (DCM Replacement): If using DCM/MeOH, the solubility might be good, but the separation poor. Try Ethyl Acetate/Ethanol (3:1) with 1% TEA.

Q: I see two distinct spots on TLC, but NMR shows my compound is pure. Is it decomposing?

A: Likely not. You are observing Keto-Enol Tautomerism . The


-methylene protons (between the ketone and pyridine) are acidic. On silica gel, the equilibrium between the keto form and the enol form is slow enough that they separate, appearing as two spots connected by a faint "bridge" (streak).

Validation Test:

  • Run a 2D-TLC: Run the plate once, let it dry, rotate it 90°, and run it again. If the two spots appear off-diagonal, they are impurities. If they align on the diagonal or reform the same two-spot pattern, it is tautomerism.

  • Expert Tip: Add a drop of TFA to your NMR tube. This locks the molecule in the protonated keto-form, sharpening the signals and confirming the structure.

Category 2: Stability & Isolation

A: You likely did use acid—Silica Gel is acidic (


).[1]
If your compound sat on the column for a long time (e.g., during a slow gradient or overnight), the local acidity of the silica, combined with the heat of adsorption, can cleave the acid-labile Boc group.

Prevention:

  • Speed: Perform flash chromatography rapidly.

  • Buffering: As mentioned above, using 1% TEA not only fixes peak shape but protects the Boc group by neutralizing the silica.

Q: My product is "oiling out" during recrystallization. How do I get a solid?

A: This molecule has a flexible alkyl linker and a greasy Boc group, making crystallization difficult.

  • The Anti-Solvent Trick: Dissolve in a minimum amount of cold Diethyl Ether or MTBE. Add Hexane dropwise until cloudy, then store at -20°C.

  • Trituration: If it oils out, decant the solvent, add Pentane, and sonicate vigorously. The mechanical energy often forces the amorphous oil into a crystalline lattice.

Section 3: Optimized Purification Protocols

Protocol A: The "Amine-Modified" Silica Column

Best for: Standard purification of crude reaction mixtures.[1]

  • Mobile Phase Preparation:

    • Solvent A: Hexanes + 1% Triethylamine (TEA).[1]

    • Solvent B: Ethyl Acetate + 1% Triethylamine (TEA).[1]

    • Note: TEA is volatile; prepare fresh daily.[1]

  • Column Conditioning:

    • Flush the silica column with 3 CV (Column Volumes) of 10% Solvent B to neutralize silanols.

  • Gradient:

    • 0-50% B over 15 CV.[1] The pyridine derivative usually elutes later than expected due to pi-stacking, despite the Boc group.

Protocol B: Reverse Phase (High pH)

Best for: High purity isolation (>98%) for biological assays.[1]

  • Column: C18 (specifically "Hybrid" or "Base-Deactivated" particles, e.g., XBridge or Gemini).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ).[1]
    
  • Mobile Phase B: Acetonitrile.[2]

  • Rationale: At pH 10, the pyridine (pKa ~5) is fully deprotonated (neutral), ensuring sharp peaks and high retention. The Boc group is stable at high pH (unlike low pH).

Section 4: Decision Logic & Workflows

Purification Decision Tree

PurificationStrategy Start Crude Mixture Containing This compound CheckTLC Run TLC (DCM/MeOH 9:1) Start->CheckTLC Streaking Observation: Streaking/Tailing? CheckTLC->Streaking Yes Add 1% TEA to Eluent (Neutralize Silica) Streaking->Yes Yes No No Streaking->No No Retest Separation Improved? Yes->Retest Retest TLC Good Proceed to Flash Chrom. (Hex/EtOAc + 1% TEA) Retest->Good Yes Bad Bad Retest->Bad No (Still Tailing) HighPurity Requirement: >98% Purity for Bioassay? Good->HighPurity Alumina Use Neutral Alumina (Avoids Silanol Interactions) Bad->Alumina Switch Stationary Phase Alumina->HighPurity Standard Standard No->Standard Standard Flash (DCM/MeOH) Standard->HighPurity RP_HPLC Reverse Phase HPLC pH 10 (NH4HCO3/ACN) *Boc Stable at High pH* HighPurity->RP_HPLC Yes

Caption: Decision matrix for selecting the optimal stationary phase and mobile phase modifiers based on observed chromatographic behavior.

Section 5: Data Summary

Table 1: Recommended Solvent Systems

MethodStationary PhaseMobile Phase AMobile Phase BModifierPurpose
Flash (Standard) Silica Gel (40-63µm)HexaneEthyl Acetate1% TEAPrevents tailing; protects Boc.[1]
Flash (Polar) Silica GelDCMMethanol1%

For highly polar impurities.[1]
Prep HPLC C18 (Hybrid)WaterAcetonitrile10mM

High pH keeps pyridine neutral.
Recrystallization N/ADiethyl EtherHexaneN/AAnti-solvent precipitation.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. (Authoritative guide on using high pH buffers and modifiers to suppress silanol activity). [Link]

  • ResearchGate. Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine? (Community discussion validating the keto-enol/tautomerism issues on silica). [Link]

Sources

resolving impurities in 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine samples

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and analysis of 1-Boc-4-(2-(pyridin-4-yl)acetyl)piperidine .

Important Chemical Distinction: This guide specifically addresses the ketone-linked pyridine intermediate (often used in kinase inhibitor synthesis, such as JAK or ROCK inhibitors). It does not refer to 1-Boc-4-anilinopiperidine (1-Boc-4-AP), which is a regulated precursor.

Current Status: Operational | Topic: Impurity Profiling & Resolution

Core Chemical Context & Tautomerism (The "Ghost" Impurity)

Before attempting purification, you must rule out keto-enol tautomerism . The methylene bridge (


) between the carbonyl and the electron-deficient pyridine ring is highly acidic.

The Issue: Researchers often report a "persistent impurity" (~15-30%) in


-NMR that co-elutes during chromatography. This is frequently not an impurity, but the enol tautomer  of your product.
Diagnostic Workflow (Ticket #101)

User Question: "My LCMS shows a single peak, but NMR shows a 3:1 mixture of two compounds. Is my coupling reaction incomplete?"

Root Cause Analysis: The pyridine ring exerts a strong electron-withdrawing effect, stabilizing the enol form via conjugation. In polar aprotic solvents (DMSO-


), the enol form is favored. In non-polar solvents (

), the keto form dominates.

Validation Protocol:

  • Solvent Switch: Run

    
    -NMR in 
    
    
    
    and then in DMSO-
    
    
    . If the ratio of the "impurity" changes significantly, it is a tautomer.
  • 
     Shake:  Add 2 drops of 
    
    
    
    to the NMR tube. The acidic
    
    
    -protons (singlet at
    
    
    ppm) will exchange and disappear/diminish, confirming the active methylene site.
Visualizing the Equilibrium

Tautomerism Keto Keto Form (Major in CDCl3) Target Structure Enol Enol Form (Major in DMSO/MeOH) Stabilized by H-bond Keto->Enol Tautomerization (Fast Equilibrium) Pyridine Pyridine Ring (Electron Sink) Pyridine->Enol Stabilizes

Figure 1: The equilibrium between the keto and enol forms is driven by solvent polarity and the electron-withdrawing nature of the pyridine ring.

Separation of Starting Materials (The "Sticky" Impurity)

User Question: "I cannot separate the unreacted 4-picoline or isonicotinate starting material from my product. They streak together on the column."

Technical Insight: Both your product and the starting materials (SM) contain basic pyridine nitrogens. Standard silica gel is slightly acidic (


). Both compounds protonate on the column, interacting strongly with silanols, causing peak broadening (tailing) and co-elution.
Resolution Strategy: The "Buffered" Purification

Do not rely on standard gradient elution. You must suppress the ionization of the pyridine nitrogen.

MethodProtocol DetailsPros/Cons
Amine-Modified Silica Pre-treat silica slurry with 2.5% Triethylamine (

) in Hexanes. Elute with Hex/EtOAc + 1%

.
Best Resolution. Prevents tailing completely. Con: Requires removal of TEA post-column.
Neutral Alumina Use Neutral Alumina (Brockmann Grade III) instead of Silica.Good for Stability. Avoids acid-catalyzed de-Boc. Con: Lower separation efficiency than silica.
Reverse Phase (C18) Mobile Phase: Water (0.1%

) / Acetonitrile. pH 10 .
Scalable. Basic pH keeps pyridine neutral. Con: Product may precipitate if organic ratio drops too fast.

Critical Warning: Do not use TFA (Trifluoroacetic acid) in your mobile phase. It will cleave the Boc group during concentration, yielding the deprotected amine salt.

Removing Metal Contaminants (Coupling Residues)

User Question: "I synthesized this via Pd-catalyzed alpha-arylation (or LiHMDS condensation). My product is dark/gray and has residual metal content."

Root Cause: Pyridine nitrogens are excellent ligands for Palladium (Pd) and Lithium (Li), forming stable coordination complexes that survive standard workups.

The Scavenging Workflow

Standard extraction is insufficient. Use this chelation protocol:

  • Dissolution: Dissolve crude material in EtOAc (10 volumes).

  • The Wash:

    • For Lithium/Magnesium salts: Wash with 10% Citric Acid (aq). Note: Monitor pH. Do not go below pH 4 to protect the Boc group.

    • For Palladium/Copper: Add SiliaMetS® Thiol or N-Acetylcysteine (0.5 eq relative to metal) and stir for 4 hours. Filter through Celite.

  • Precipitation: The product is often a solid. After washing, concentrate to minimal volume and add cold Diethyl Ether or Hexanes to precipitate the clean product, leaving lipophilic impurities in the mother liquor.

Stability & Storage FAQs

Ticket #105: Spontaneous Decomposition

Q: "My sample turned into a gum after a week in the fridge. What happened?" A: The


-methylene protons are acidic.[1] If stored in the presence of even trace bases (like residual 

from the column) or moisture, the compound can undergo Aldol-type self-condensation or hydrolysis.

Corrective Action:

  • Lyophilization: Store as a dry powder, not an oil.

  • Salt Formation: While the free base is unstable, the HCl salt (mono-hydrochloride at the pyridine nitrogen) is often more stable.

    • Protocol: Dissolve in dry dioxane. Add 1.0 eq of 4M HCl in dioxane dropwise. Filter the precipitate immediately. Caution: Excess HCl will remove the Boc group.

Summary of Impurity Profiles

Impurity TypeOriginDetection MethodRemoval Strategy
Des-Boc Amine Acidic workup / Silica acidityLCMS (

mass)
Reprotection with

or basic wash (

).
Enol Tautomer Intrinsic chemical natureNMR (Solvent dependent)Not an impurity. Do not attempt to remove.
Starting Material (Pyridine) Incomplete reactionTLC (stains with Dragendorff)Amine-modified silica chromatography.
Metal Complex Catalyst residueColor (Dark/Grey)Thiol scavengers or recrystallization.

References

  • Tautomerism in Heterocycles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976. (Foundational text on pyridine/ketone tautomerism).
  • Synthesis of Piperidine-Pyridine Scaffolds

    • Vertex Pharmaceuticals. "Inhibitors of JAK Kinases." WO2008013925. (Describes synthesis of similar Boc-piperidine-acetyl-pyridine intermediates).

  • Purification of Basic Heterocycles

    • Armarego, W. L. F.[2] "Purification of Laboratory Chemicals." Butterworth-Heinemann, 8th Edition, 2017. (Standard protocols for amine-modified silica).

  • Boc Group Stability: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Data on Boc lability in presence of Lewis acids/silica).

Sources

Technical Support Center: Synthesis of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Ticket #592-B | Topic: Incomplete Conversion / Stalled Reaction Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Proton Trap" Phenomenon

You are likely experiencing incomplete conversion (stalling at ~50%) not due to catalyst death or moisture, but due to a fundamental thermodynamic trap inherent to


-keto pyridine synthesis .

The reaction between a 4-picoline anion and a piperidine ester is a Claisen-type condensation . The product formed is a ketone with highly acidic


-protons (pKa ~18-19). These protons are significantly more acidic than the starting 4-picoline (pKa ~29).

The Failure Mode: As soon as the first molecule of product forms, it acts as a proton sponge, quenching the 4-picoline anion (nucleophile) or the base (LDA/LiHMDS). If you are running this with 1.0–1.5 equivalents of base, the reaction must stop halfway.

Phase 1: Diagnostic & Decision Matrix

Before altering your protocol, confirm your failure mode using this decision tree.

Troubleshooting Start Reaction Stalled / Low Yield Check_Eq Base Equivalents Used? Start->Check_Eq Low_Base < 2.5 Equivalents Check_Eq->Low_Base 1.0 - 2.0 eq High_Base > 2.5 Equivalents Check_Eq->High_Base Solution_A PROTOCOL A: Stoichiometric Correction Low_Base->Solution_A Cause: Self-Quenching Check_Temp Addition Temperature? High_Base->Check_Temp Warm_Add > -40°C Check_Temp->Warm_Add Too Warm Cold_Add < -70°C Check_Temp->Cold_Add Solution_B PROTOCOL B: Weinreb Amide Route Warm_Add->Solution_B Cause: Decomposition Check_Water Reagent Quality Cold_Add->Check_Water Wet_Picoline Picoline not distilled Check_Water->Wet_Picoline Hygroscopic Wet_Picoline->Solution_A Dry Picoline over KOH

Figure 1: Diagnostic logic flow for identifying the root cause of incomplete conversion.

Phase 2: The Thermodynamics of Failure

To fix this, you must understand the pKa hierarchy. The reaction environment contains three species competing for the base (LiHMDS/LDA).

SpeciesStructure TypeApprox. pKa (THF/DMSO)Role
4-Picoline Methyl-pyridine~29.5Nucleophile (Needs Deprotonation)
Product

-keto pyridine
~18.5The Proton Trap (Acidic)
Diisopropylamine Amine (Conj. Acid)~36Byproduct

The Mechanism of Stalling:

  • Base deprotonates 4-picoline

    
     Enolate A.
    
  • Enolate A attacks Ester

    
     Tetrahedral Intermediate.
    
  • Intermediate collapses

    
    Product (Ketone) .
    
  • CRITICAL STEP: The Product is

    
     times more acidic than 4-picoline. It immediately protonates Enolate A (quenching it) or consumes remaining Base.
    
  • Result: You lose 1 equivalent of base/nucleophile for every molecule of product formed.

Phase 3: Corrective Protocols

Option A: The "Brute Force" Correction (Ester Route)

Use this if you are committed to using the methyl ester starting material.

The Fix: You must use at least 3.0 equivalents of base and 4-picoline.

  • 1.0 eq to form the initial nucleophile.

  • 1.0 eq to deprotonate the product as it forms (sacrificial).

  • 1.0 eq excess to drive kinetics to completion.

Protocol:

  • Reagents:

    • 4-Picoline (3.0 eq) - Must be dried over KOH and distilled.

    • LiHMDS (3.2 eq, 1.0 M in THF) - Preferred over LDA to reduce nucleophilic attack on the pyridine ring.

    • 1-Boc-4-methoxycarbonyl-piperidine (1.0 eq).

  • Step 1: Lithiation:

    • Cool anhydrous THF to -78°C .

    • Add LiHMDS.[1]

    • Add 4-Picoline dropwise. Stir for 30 mins at -78°C. Solution turns bright yellow/orange.

  • Step 2: Addition:

    • Dissolve the piperidine ester in minimal THF.

    • Add ester solution slowly to the lithiated picoline at -78°C .

    • CRITICAL: Do not warm up yet. Stir at -78°C for 1 hour.

  • Step 3: The Warm-up:

    • Slowly warm to 0°C over 2 hours. Conversion happens here.

  • Step 4: Quench:

    • Quench with saturated NH₄Cl.

Option B: The "Smart" Correction (Weinreb Amide Route)

Use this for higher purity and cleaner impurity profiles. This is the industry-preferred route.

Why it works: The Weinreb amide forms a stable tetrahedral intermediate (chelated with Li/Mg) that does not collapse to the ketone until the acidic workup. Therefore, no acidic protons are generated during the reaction, preventing the "Proton Trap."

Protocol:

  • Preparation: Convert your 1-Boc-isonipecotic acid to the Weinreb amide (N-methoxy-N-methylamide) using EDC/HOBt or CDI.

  • Reaction:

    • Generate 4-Picoline anion (2.0 eq) with LiHMDS (2.1 eq) at -78°C.

    • Add Weinreb amide (1.0 eq).

    • Warm to 0°C or RT.

  • Workup:

    • Quench with Citric Acid (aq) or HCl (careful with Boc) to collapse the intermediate and release the ketone.

Phase 4: Visualizing the Mechanism

Mechanism cluster_trap The 'Stalling' Cycle Base LiHMDS (Base) Picoline 4-Picoline (pKa ~29) Base->Picoline Deprotonation Anion Lithiated Picoline (Nucleophile) Picoline->Anion Ester Boc-Piperidine Ester Anion->Ester Attack Inter Tetrahedral Intermediate Ester->Inter Product Product (Ketone) (pKa ~18) Inter->Product Collapse Product->Anion PROTON TRANSFER (Quenches Nucleophile)

Figure 2: The "Self-Quenching" cycle. The product is acidic enough to destroy the active nucleophile (Anion), halting the reaction unless excess base is present.

Phase 5: Frequently Asked Questions (FAQs)

Q: Can I use LDA instead of LiHMDS? A: Yes, but with caution. LDA is a stronger base but also less bulky. It can sometimes attack the pyridine ring (nucleophilic aromatic substitution) or the Boc group. LiHMDS is bulkier and safer for pyridine lithiation [1].

Q: My product disappears during workup. Where did it go? A: The product is a zwitterion capable of being soluble in water depending on pH. The pyridine nitrogen is basic, and the


-carbon is acidic (enolizable).
  • Fix: Adjust aqueous layer to pH 8–9 (using NaHCO₃) before extracting with Ethyl Acetate/IPA (9:1). Pure Ethyl Acetate often fails to extract polar pyridine derivatives efficiently.

Q: Why did the reaction turn black? A: Decomposition of the lithiated pyridine. If you let the lithiated species sit at temperatures > -40°C without the electrophile present, it polymerizes. Keep the lithiation step strictly at -78°C.

Q: Is the Weinreb amide really worth the extra step? A: Yes. The Weinreb route typically yields 85-95% with simpler purification, whereas the ester condensation often yields 40-60% and requires difficult chromatography to separate the product from the starting ester [2].

References

  • Lithiation of Pyridines: Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002.
  • Weinreb Amide vs Ester: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[2] Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

  • Specific Synthesis (Patent): "Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine."[3] CN102351780A. (Describes the N,O-dimethylhydroxylamine/Weinreb route for this specific scaffold). Link

  • Acidity of Pyridines: Bordwell pKa Table (Acidity in DMSO). Link

Sources

alternative workup procedures for 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses alternative workup procedures for 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine . This document is structured as a Tier-3 Technical Support resource, designed for organic chemists encountering purification bottlenecks.

Ticket ID: CHEM-SUP-8829 Subject: Alternative Workup & Purification Strategies Status: Resolved / Knowledge Base Article[1][2][3][4]

Molecule Profile & Challenge Overview

  • Target: this compound

  • Key Functionalities:

    • Boc Group: Acid-labile (cleaves at pH < 2 or with strong Lewis acids).[1][2][3][4]

    • Pyridine Ring: Basic (pKa ~5.2), polar, prone to coordinating metals.[3][4]

    • Ketone: Prone to enolization; links the two heterocycles.[1][2][3]

  • Common Synthesis Route: Condensation of lithiated 4-picoline with 1-Boc-piperidine-4-carboxylate derivatives.[1][2][3][4]

  • The Problem: The reaction typically leaves excess 4-picoline (high boiling point, foul odor, basic) and lithium salts.[3][4] Standard aqueous extraction often results in emulsions or product loss due to the amphiphilic nature of the pyridine moiety.[2][3]

Troubleshooting & FAQs

Q1: "I can't get rid of the unreacted 4-picoline. Rotavapping takes forever and it still smells. What are my options?"

A: 4-Picoline (bp ~145 °C) is difficult to remove by simple evaporation.[1][2][3][4] You have two alternative strategies:

  • The Azeotropic Strip (Physical Removal): Do not rely on vacuum alone.[1][2][3][4] Add toluene or heptane to your crude mixture and rotavap.[1][2][3] These solvents form azeotropes with picoline, carrying it over into the trap.[3][4] Repeat this 3x. This is the safest method for yield but slowest.[1][2][3]

  • The Copper Complexation (Chemical Removal): Wash your organic layer with saturated aqueous Copper(II) Sulfate (CuSO₄) .[1][2][3][4]

    • Mechanism:[2][4][5][6][7][8][9] Cu²⁺ coordinates avidly with pyridines to form water-soluble complexes (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ).[1][2][4]
      
    • Visual Indicator: The aqueous layer will turn deep blue/purple.[1][2][3]

    • Warning: Your product also contains a pyridine ring.[1][2][3][10][11] Perform a spot test on 1 mL of crude. If your organic layer stays colorless and the aqueous turns blue, the method is selective for the small picoline molecules over your bulky product.[4] If the product precipitates or the organic layer turns green, skip this and use the Citric Acid Switch (Protocol A).[3][4]

Q2: "I used 1M HCl to wash away the picoline, but my Boc group disappeared. Why?"

A: The Boc (tert-butoxycarbonyl) group is acid-labile.[1][2][3][4] While 1M HCl is standard for removing amines, it is often too harsh for Boc groups, especially if the contact time is long or the temperature rises.[3][4]

  • Solution: Switch to 10-20% Citric Acid or 0.5M KHSO₄ .[1][2][3] These are mild enough to protonate the pyridine nitrogen (allowing it to be washed away or extracted) without cleaving the carbamate (Boc) protection.[1][2][3][4]

Q3: "My product is missing from the organic layer after the acid wash."

A: You likely protonated your product.[1][2][3] The pyridine nitrogen on your molecule (pKa ~5-6) accepts a proton in acidic media, making the whole molecule water-soluble.[1][2][3][4]

  • The Fix: Do not discard the aqueous acidic layer![2][4] Your product is likely there.

    • Recovery: Neutralize the aqueous layer carefully with saturated NaHCO₃ until pH ~8.[1][2][3][5] The solution should become cloudy as the product deprotonates and precipitates.[1][2][3] Extract this cloudy aqueous mix with DCM or EtOAc to recover the product.[1][2][3][12] (See Protocol A below).

Q4: "I'm getting terrible emulsions during extraction."

A: This is common with amphiphilic molecules containing pyridine and Boc-piperidine.[1][2][3]

  • Immediate Fix: Add a small amount of Methanol (2-5%) to the organic phase or saturate the aqueous phase with solid NaCl (brine).[1][2][3][4]

  • Prevention: Avoid vigorous shaking; use gentle inversion.[1][2][3] If using DCM, filter the biphasic mixture through a pad of Celite to break the emulsion physically.[3]

Recommended Protocols

Protocol A: The "Citric Acid Switch" (High Purity)

Best for: Removing non-basic impurities and separating product from neutral starting materials.[2][3][4]

This method exploits the basicity of the pyridine ring without risking the Boc group.[2][3]

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Forward Extraction: Extract the organic layer 2x with 10% aqueous Citric Acid .

    • Result: The Product (protonated) and excess Picoline (protonated) move to the Aqueous Phase .[1][2][3][4] Neutral impurities (unreacted ester, non-basic byproducts) stay in the Organic Phase .[3][4]

  • Wash: Discard the organic phase (or keep for recovery of neutral starting material).[1][2][3][4] Wash the acidic aqueous phase once with fresh EtOAc to remove entrained neutrals.[1][2][3]

  • Basification: Cool the aqueous phase to 0°C. Slowly add Sat. NaHCO₃ or 2M NaOH until pH reaches 8-9 .[1][2][3]

    • Observation: The solution will turn milky white as the product deprotonates.[1][2][3]

  • Back Extraction: Extract the now-basic aqueous phase 3x with DCM (Dichloromethane).[1][2][3]

  • Drying: Dry combined DCM layers over Na₂SO₄ and concentrate.

Protocol B: The "Copper Scavenge" (High Throughput)

Best for: Rapid removal of excess picoline when the product is bulky/sterically hindered.[2][3][4]

  • Dissolution: Dissolve crude in DCM or EtOAc .[1][2][3]

  • Scavenge: Wash the organic layer 3x with Saturated Aqueous CuSO₄ .[1][2][3][13]

    • Stop Condition: Continue washes until the aqueous layer no longer turns deep blue/purple (indicating free picoline is gone).[1][2][3][4]

  • Clear: Wash the organic layer 1x with Brine to remove residual copper.[1][2][3]

    • Note: If the organic layer retains a green tint, wash with a dilute ammonia solution (pH 8) or EDTA solution to strip the copper from the product.[3][4]

  • Finish: Dry over Na₂SO₄ and concentrate.

Workflow Visualization

Diagram 1: The "Citric Acid Switch" Logic

This workflow ensures Boc stability while purifying based on pKa.[1][2][3]

CitricAcidSwitch Start Crude Mixture (Product + Picoline + Neutrals) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Extract with 10% Citric Acid Dissolve->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Neutral Impurities) PhaseSep->OrgLayer Neutrals stay AqLayer Aqueous Layer (Acidic) (Contains Product-H+ & Picoline-H+) PhaseSep->AqLayer Bases migrate Discard Discard / Recycle OrgLayer->Discard Basify Adjust pH to 8-9 (Sat. NaHCO3) AqLayer->Basify Precip Product Deprotonates (Milky Suspension) Basify->Precip BackExtract Extract with DCM (x3) Precip->BackExtract FinalOrg Final Organic Layer (Purified Product) BackExtract->FinalOrg Product FinalAq Aqueous Waste (Salts + Picoline Trace) BackExtract->FinalAq Waste

Caption: Protocol A - Selective protonation using Citric Acid to separate the basic product from neutral impurities without damaging the Boc group.

Diagram 2: The "Copper Scavenge" Decision Tree

Use this to determine if Copper Sulfate is safe for your specific batch.[1][2][3]

CopperScavenge Test Pilot Test: Mix 1mL Crude + 1mL Sat. CuSO4 Obs1 Observation: Aqueous = Dark Blue Organic = Colorless Test->Obs1 Obs2 Observation: Organic = Green/Blue OR Precipitate Forms Test->Obs2 Action1 Proceed with CuSO4 Wash Obs1->Action1 Action2 STOP. Use Citric Acid Protocol Obs2->Action2

Caption: Protocol B - Decision matrix for using Copper(II) Sulfate to complex and remove unreacted pyridine/picoline.

References

  • Boc Group Stability: Greene, T. W., & Wuts, P. G. M.[3][4] Protective Groups in Organic Synthesis. The Boc group is stable to basic hydrolysis and mild acids (e.g., citric acid, acetic acid) but cleaved by strong acids (TFA, HCl).[3][4] Source: [1][2][3][4]

  • Removal of Pyridine/Picoline: University of Rochester, Department of Chemistry. Not Voodoo X.4: Workup - Removing Sticky Reagents. Detailed protocols for Copper Sulfate washes to remove pyridine and amine impurities. Source:

  • Synthesis Context (Analogous Chemistry): Beng, T. K., et al. "Dynamics of catalytic resolution of 2-lithio-N-Boc-piperidine by ligand exchange."[1][2][3][4][14] J. Am. Chem. Soc.[1][2][3][14] 2012; 134(40):16845-55.[1][2][3][4][14] Describes the handling of lithiated Boc-piperidine species and subsequent quenching. Source: [1][2][3][4]

  • Compound Data: PubChem. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid.[1][2][3][4] Precursor and analog data confirming solubility profiles and pKa estimations.[1][2][3] Source: [1][2][3][4]

Sources

managing temperature control in 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mastering Temperature Control for Optimal Yield and Purity

Welcome to the technical support center for the synthesis of 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine. This resource is designed for researchers, chemists, and process development professionals to navigate the intricacies of temperature management during this multi-step synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this valuable intermediate, often used in the development of pharmaceutical agents, requires precise control over reaction conditions, with temperature being a paramount variable. Deviations can lead to a cascade of issues including reduced yield, the formation of difficult-to-remove impurities, and even complete reaction failure. This guide is structured to address the most common temperature-related challenges in a direct question-and-answer format.

Troubleshooting Guide: Navigating Common Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis, with a focus on the likely causes and actionable solutions related to temperature control. The most common synthetic route involves the preparation of a Weinreb-Nahm amide from 1-Boc-piperidine-4-carboxylic acid, followed by a Grignard reaction with a 4-picolyl magnesium halide.

Question 1: My reaction yield is significantly lower than expected, and I'm isolating a significant amount of a tertiary alcohol byproduct. What is the likely cause and how can I fix it?

Answer:

This is a classic sign of over-addition of the Grignard reagent, a problem directly linked to inadequate temperature control during the addition of the 4-picolylmagnesium halide to the Weinreb-Nahm amide.

Causality: The Weinreb-Nahm amide is designed to prevent over-addition by forming a stable tetrahedral intermediate that is chelated by the magnesium ion.[1][2] This intermediate is only stable at low temperatures. If the reaction temperature rises, this intermediate collapses to the ketone product in situ. This newly formed ketone is more reactive than the starting amide and will readily react with a second equivalent of the Grignard reagent, leading to the formation of the corresponding tertiary alcohol.

Solution: Implement and Maintain Cryogenic Temperatures.

  • Optimal Temperature: The addition of the Grignard reagent to the Weinreb-Nahm amide should be performed at -78 °C . This can be achieved using a dry ice/acetone or dry ice/isopropanol bath.

  • Slow Addition: The Grignard reagent should be added dropwise via a syringe pump over an extended period (e.g., 30-60 minutes). This prevents localized heating (exotherms) at the point of addition.

  • Vigorous Stirring: Ensure efficient stirring to dissipate heat throughout the reaction mixture.

  • Pre-cooled Reagents: If possible, pre-cool the solution of the Weinreb-Nahm amide to -78 °C before beginning the addition of the Grignard reagent.

Experimental Protocol: Temperature-Controlled Grignard Reaction

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a septum.

  • Dissolve the 1-Boc-4-(N-methoxy-N-methylcarboxamido)piperidine (Weinreb-Nahm amide) in anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the solution of 4-picolylmagnesium chloride (or bromide) dropwise via a syringe pump, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for the recommended time (typically 1-2 hours).

  • Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride, again monitoring the temperature to prevent a rapid rise.

Question 2: The reaction seems to have stalled, and upon workup, I recover a large amount of my starting Weinreb-Nahm amide. What could be the issue?

Answer:

While less common than over-addition, reaction stalling can occur if the temperature is too low for the Grignard reagent formation or if the reagent has degraded.

Causality: Grignard reagents themselves can become less reactive or even precipitate out of solution if the temperature is excessively low, especially depending on the solvent and concentration. While the addition to the Weinreb amide requires cryogenic temperatures, the formation of the Grignard reagent from 4-picolyl chloride and magnesium turnings is typically initiated at room temperature and may require gentle heating to sustain.

Solution: Ensure Grignard Reagent Viability and Proper Reaction Temperature.

  • Grignard Formation: Ensure the Grignard reagent has been successfully prepared. This is often indicated by a color change and gentle refluxing of the solvent (like THF or diethyl ether) during formation.

  • Titration: Before use, it is good practice to titrate the Grignard reagent to determine its exact molarity. This will ensure you are adding the correct stoichiometry.

  • Reaction Temperature Post-Addition: While the addition is at -78 °C, some protocols call for allowing the reaction to slowly warm to a slightly higher temperature (e.g., -20 °C or 0 °C) after the addition is complete to ensure the reaction goes to completion. This should be done cautiously and monitored by TLC or LC-MS.

Question 3: During the final purification by column chromatography, I am observing product degradation. Could this be temperature-related?

Answer:

Yes, thermal degradation during purification is a possibility, especially if the Boc protecting group is unintentionally cleaved.

Causality: The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions and can also be cleaved at elevated temperatures. While generally stable at room temperature, prolonged exposure to heat on a silica gel column (which can have acidic sites) or during solvent evaporation at high temperatures can lead to partial or complete deprotection.

Solution: Gentle Purification Techniques.

  • Solvent Evaporation: When concentrating the product after extraction, use a rotary evaporator with a water bath temperature no higher than 40 °C.

  • Chromatography: If possible, use a neutral or deactivated silica gel for column chromatography. Avoid leaving the product on the column for extended periods.

  • Alternative Purification: Consider crystallization as an alternative to chromatography. Low-temperature crystallization from a suitable solvent system can often yield a high-purity product with minimal degradation.[3]

Parameter Recommended Temperature Consequence of Deviation
Grignard Reagent Addition-78 °C to -70 °CToo High: Over-addition, formation of tertiary alcohol impurity.
Reaction Quench-78 °C, allowing for slow riseToo Rapid Warming: Uncontrolled exotherm, potential for side reactions.
Solvent Evaporation< 40 °CToo High: Potential for thermal degradation and Boc-group cleavage.
Boc-Protection Step20-25 °CToo High: Potential for side reactions of the Boc-anhydride.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Boc-protection of 4-(2-pyridin-4-YL-acetyl)-piperidine if I were to perform this step last?

The protection of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) is typically carried out at room temperature (20-25 °C).[3] This reaction is generally robust, but excessive heating should be avoided as it can accelerate the decomposition of the Boc anhydride and lead to side products.

Q2: Are there any temperature considerations for the workup and extraction steps?

Generally, workup and extractions can be performed at ambient temperature. However, if your reaction is particularly sensitive or if you have experienced product degradation, performing the aqueous washes and extractions with pre-chilled solutions can help to minimize any potential decomposition.

Q3: How can I effectively monitor the internal temperature of a reaction at -78 °C?

Use a low-temperature thermometer or a thermocouple probe. Ensure the probe is immersed in the reaction mixture but not touching the sides of the flask to get an accurate reading of the internal temperature.

Q4: My synthesis involves a heating/reflux step. What is the maximum temperature I should use to avoid deprotection of the Boc group?

While the Boc group can be thermally cleaved, this usually requires temperatures above 150 °C for significant rates of removal in the absence of acid. For most standard reflux conditions in solvents like THF (66 °C), Toluene (111 °C), or Methanol (65 °C), the Boc group should be stable for the duration of a typical reaction. However, prolonged heating should be avoided.

Visualizing the Workflow

To better understand the critical temperature control points, the following workflow diagram illustrates the key decision-making process in the synthesis.

Temperature_Control_Workflow Workflow for Temperature Management cluster_prep Preparation Stage cluster_reaction Core Reaction Stage cluster_purification Purification Stage start Start Synthesis grignard_prep Prepare 4-picolyl Grignard Reagent start->grignard_prep weinreb_prep Prepare Weinreb-Nahm Amide start->weinreb_prep add_grignard Slow, Dropwise Addition of Grignard Reagent grignard_prep->add_grignard cool_reactor Cool Weinreb Amide Solution to -78°C weinreb_prep->cool_reactor cool_reactor->add_grignard monitor_temp Maintain Internal Temp < -70°C add_grignard->monitor_temp monitor_temp->add_grignard Temp Too High (Slow Addition) stir_cold Stir at -78°C for 1-2 hours monitor_temp->stir_cold Temp OK quench Quench Reaction at Low Temperature stir_cold->quench workup Aqueous Workup at Ambient Temp quench->workup evaporation Solvent Evaporation (< 40°C) workup->evaporation purify Purification (Chromatography/Crystallization) evaporation->purify final_product Final Product purify->final_product

Caption: Decision workflow for temperature control.

This guide provides a framework for understanding and managing the critical role of temperature in the synthesis of this compound. By adhering to these principles and protocols, you can significantly improve the success and reproducibility of your experiments.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
  • Weinreb ketone synthesis. In Wikipedia; 2023. Available at: [Link]

  • Weinreb Ketone Synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Catalyst Optimization for 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-PYR-PIP-04 Status: Active Topic: Transition Metal Catalyst Selection for


-Arylation of Heterocyclic Ketones
Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary & Reaction Analysis

The Challenge: Synthesizing 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine requires forming a C-C bond between the


-carbon of a piperidine-derived ketone and an electron-deficient pyridine ring.

While traditional Claisen condensations (using lithiated 4-picoline and piperidine esters) are possible, they often suffer from harsh conditions and poor selectivity at scale. The modern, preferred route for high-value intermediates is Pd-catalyzed


-arylation , coupling 1-Boc-4-acetylpiperidine  with 4-halopyridines .

Key Chemical Hurdles:

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor, capable of displacing phosphine ligands and sequestering the Palladium center, killing catalytic activity (the "pyridine problem").
    
  • Electronic Mismatch: 4-Halopyridines are electron-deficient, making oxidative addition facile, but the resulting Pd(II) species is prone to reductive elimination failure without specific ligand electronics.

  • Boc-Group Lability: High temperatures (>100°C) or strong Lewis acids can cleave the Boc protecting group.

Catalyst Selection Logic (The "Why" and "How")

To overcome the "pyridine problem," standard catalysts like Pd(PPh


)

or Pd(dppf)Cl

are insufficient. You require a catalyst system with steric bulk (to prevent N-coordination) and high electron density (to facilitate oxidative addition).
Primary Recommendation: The Buchwald Precatalyst System

We recommend using BrettPhos Pd G4 or XPhos Pd G4 precatalysts.

  • Ligand (BrettPhos): The large steric bulk of the dicyclohexylphosphino and triisopropylphenyl groups creates a "protective shell" around the Pd center, physically blocking the pyridine nitrogen from binding while allowing the smaller oxidative addition to occur.

  • Precatalyst (G4): Using a pre-formed Pd(II) precatalyst ensures rapid, irreversible activation to the active Pd(0) species at low temperatures, avoiding the induction periods associated with Pd(OAc)

    
    .
    
Catalyst Decision Matrix

CatalystSelection Start Substrate Analysis: 1-Boc-4-acetylpiperidine + Ar-X Halide Which Halide on Pyridine? Start->Halide Chloropyridine 4-Chloropyridine Halide->Chloropyridine Bromopyridine 4-Bromopyridine Halide->Bromopyridine LigandSelect Ligand Selection Strategy Chloropyridine->LigandSelect Requires high activity Bromopyridine->LigandSelect Standard activity BrettPhos RECOMMENDED: BrettPhos Pd G4 (Best for chlorides & difficult substrates) LigandSelect->BrettPhos Primary Choice XPhos ALTERNATIVE: XPhos Pd G4 (Good for bromides, faster kinetics) LigandSelect->XPhos Secondary Choice RuPhos RuPhos Pd G4 (Use if steric crowding is extreme) LigandSelect->RuPhos BaseSelect Base Selection BrettPhos->BaseSelect XPhos->BaseSelect LiHMDS LHMDS (1.0 M in THF) Standard for enolizable ketones BaseSelect->LiHMDS Preferred NaOtBu NaOtBu (Weaker base, use if Boc is labile) BaseSelect->NaOtBu Alternative

Figure 1: Decision matrix for catalyst and ligand selection based on electrophile reactivity.

Troubleshooting Guide & FAQs

Q1: The reaction stalls at 40-50% conversion. Is the catalyst dead?

Diagnosis: Likely product inhibition or catalyst poisoning by the pyridine product. Fix:

  • Switch to BrettPhos: If using XPhos, switch to BrettPhos. It is specifically designed to resist inhibition by heterocyclic products.

  • Increase Catalyst Loading: Move from 1 mol% to 3-5 mol%.

  • Check Base Quality: LiHMDS degrades with moisture. Use a fresh bottle or titrate your base.

Q2: I see significant Boc-deprotection (M-100 peak in LCMS).

Diagnosis: Thermal cleavage or Lewis acid mechanism. Fix:

  • Lower Temperature: If running at 100°C, lower to 70-80°C. The G4 precatalyst is active at lower temperatures.

  • Solvent Switch: Switch from Toluene to 1,4-Dioxane or THF . Toluene can sometimes exacerbate thermal cleavage in sealed vessels.

  • Avoid Lewis Acids: Ensure your 4-halopyridine is the free base, not the hydrochloride salt. If you use the HCl salt, you generate excess chloride/acid in situ which attacks the Boc group. Always free-base 4-chloropyridine HCl before the coupling.

Q3: Can I use 4-chloropyridine HCl directly?

No. The HCl salt will quench your base (LiHMDS) and generate free HCl gas upon heating, which destroys the Boc group and kills the catalyst. Protocol: Dissolve 4-chloropyridine HCl in water, neutralize with saturated NaHCO


, extract with ether/DCM, dry, and concentrate immediately before use (free base 4-chloropyridine is unstable and polymerizes upon storage).

Validated Experimental Protocol

Objective: Synthesis of this compound via


-arylation.

Reagents:

  • 1-Boc-4-acetylpiperidine (1.0 equiv)

  • 4-Chloropyridine (free base) (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2.0 mol%)

  • Base: LiHMDS (1.0 M in THF) (2.2 equiv)

  • Solvent: Anhydrous Toluene or THF (0.2 M concentration)

Procedure:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with BrettPhos Pd G4 (2 mol%) and 1-Boc-4-acetylpiperidine (1.0 equiv).

  • Solvation: Add anhydrous THF. Stir to dissolve.

  • Enolization: Cool to 0°C. Add LiHMDS (2.2 equiv) dropwise. Note: The solution may turn yellow/orange, indicating enolate formation. Stir for 10 minutes.

  • Addition: Add the freshly prepared 4-chloropyridine (1.2 equiv) as a solution in THF.

  • Reaction: Seal the vial. Heat to 70°C for 4-12 hours. Monitor by LCMS.

    • Checkpoint: Look for the product mass (M+H). If starting material remains but no progress is observed after 4h, add another 1 mol% catalyst.

  • Workup: Quench with saturated NH

    
    Cl (aq). Extract with EtOAc.[1]
    
  • Purification: The product contains a basic pyridine nitrogen and a Boc-amine. Purify via flash chromatography on silica gel (DCM/MeOH gradient). Note: Avoid adding acid to the mobile phase to preserve the Boc group.

Comparative Data: Ligand Performance

LigandConversion (4h)YieldNotes
PPh

< 5%N/ACatalyst poisoned immediately by Pyridine N.
dppf 15%10%Poor oxidative addition to electron-poor pyridine.
XPhos 75%68%Good activity, but slight inhibition observed.
BrettPhos > 98% 92% Optimal. Bulky structure prevents N-binding.

References

  • Culkin, D. A., & Hartwig, J. F. (2003).[2] Palladium-Catalyzed

    
    -Arylation of Carbonyl Compounds and Nitriles.[3] Accounts of Chemical Research.[2] 
    
  • Fors, B. P., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles. Journal of the American Chemical Society.[4] (Foundational work on BrettPhos/heterocycles).

  • Hama, T., et al. (2008).

    
    -Arylation of Esters and Amides under Mild Conditions. Journal of the American Chemical Society.[4] 
    

Sources

solvent effects on 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine reaction kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects on 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine

Introduction: The Kinetic Landscape

Subject: this compound CAS Registry Number: (Analogous structures: 125541-22-2 for aniline derivatives; specific CAS varies by substitution) Molecular Weight: ~304.38 g/mol [1]

This guide addresses the kinetic anomalies researchers encounter when processing This compound . This molecule is a "Janus" intermediate: it possesses a lipophilic protecting group (Boc) and a basic, polar heterocyclic tail (Pyridine).

The presence of the pyridine ring creates a "Proton Sponge" effect , significantly altering the kinetics of acid-mediated reactions (like Boc-deprotection) compared to standard piperidine scaffolds. Furthermore, the ketone linker is susceptible to solvent-dependent enolization, affecting nucleophilic addition rates.

Module 1: Solubility & Stability Profiles

The Issue: Users often report "oiling out" or inconsistent precipitation during scale-up. The Cause: The molecule is amphiphilic. The Boc group demands non-polar solvation, while the pyridine/ketone moiety requires polar interactions.

Solvent Compatibility Matrix
Solvent ClassSolubility RatingKinetic Suitability (Deprotection)Kinetic Suitability (Nucleophilic Attack)
Chlorinated (DCM, CHCl3) Excellent High (Standard for TFA)Moderate
Ethers (THF, Dioxane) Good High (Standard for HCl)High (Grignard/Reduction)
Alcohols (MeOH, EtOH) Moderate Low (Solvolysis risk)Low (Protic interference)
Aprotic Polar (DMF, DMSO) High Poor (Traps acid, difficult workup)High (SnAr or Alkylation)
Hydrocarbons (Hexane) Poor N/AN/A

Key Insight: In non-polar solvents (Hexane/Et2O), the molecule aggregates due to dipole-dipole interactions between the pyridine rings, leading to false "solubility" that crashes out upon cooling.

Module 2: Troubleshooting Boc-Deprotection Kinetics

The Issue: Standard protocols (e.g., 20% TFA in DCM) yield incomplete conversion or require 3x longer reaction times than expected.

The Mechanism: The pyridine nitrogen (


) is more basic than the carbamate oxygen. In acidic media, the pyridine protonates first. This creates a positively charged pyridinium species that exerts an inductive electron-withdrawing effect, destabilizing the transition state for carbocation formation at the Boc group. Additionally, the pyridine acts as a buffer, reducing the effective concentration of free acid available for catalysis.
Protocol 2.1: Kinetic Optimization for Deprotection
  • Stoichiometry Adjustment: Do not use catalytic or 1:1 acid equivalents. You must account for the "Pyridine Tax."

    • Standard: 5–10 eq.[1] Acid.[1][2][3][4][5][6]

    • Required for this molecule:[3][6][7][8][9][10][11]15–20 eq.[1][5] Acid (TFA or HCl).[1][2][4]

  • Solvent Switch:

    • Avoid: THF (Lewis basic oxygen competes for protons).[1]

    • Preferred:DCM (Non-coordinating) or 1,4-Dioxane (if using anhydrous HCl).[1]

  • Scavenger Addition: Add 2.5% Triisopropylsilane (TIPS) or water.[1] The tert-butyl cation generated during cleavage is electrophilic; if not scavenged, it can attack the electron-rich pyridine ring in a Friedel-Crafts-like side reaction.[1]

Visualizing the Kinetic Bottleneck

BocDeprotection Start This compound PyH Pyridine Protonation (Fast, Kinetic Trap) Start->PyH k1 (Fast) BocH Boc Oxygen Protonation (Rate Limiting Step) Start->BocH k2 (Slow) Acid Acid Addition (H+) PyH->BocH Requires Excess H+ TS Transition State (Carbocation Formation) BocH->TS Solvent Polarity Stabilizes Charge Product Deprotected Amine Salt TS->Product -CO2, -Isobutene

Caption: The "Pyridine Trap" mechanism. The pyridine nitrogen scavenges protons (k1), reducing the rate of the productive Boc-protonation pathway (k2) unless excess acid is used.

Module 3: Keto-Enol Tautomerism & Reactivity

The Issue: Inconsistent reaction rates during nucleophilic attack (e.g., Grignard addition or Reductive Amination) on the ketone.

The Science: The methylene group between the carbonyl and the pyridine ring is highly acidic due to the electron-withdrawing nature of both groups.

  • Protic Solvents (MeOH): Stabilize the Enol form via Hydrogen Bonding. This reduces the electrophilicity of the carbonyl carbon, slowing down nucleophilic attacks.

  • Aprotic Solvents (DCM, THF): Favor the Keto form, maximizing electrophilicity and reaction rate.

Recommendation: For reductions or additions to the ketone, strictly use anhydrous aprotic solvents (THF or DCM) to lock the molecule in the reactive Keto form.

FAQ: Technical Troubleshooting

Q1: I see a new impurity at RRT 0.85 after deprotection in TFA/DCM. What is it?

  • A: This is likely the tert-butylated pyridine byproduct.[1] The tert-butyl cation released from the Boc group can attack the pyridine ring.

    • Fix: Increase the concentration of scavenger (TIPS or Thioanisole) to 5% v/v.

Q2: Why does the reaction mixture turn deep red during HCl/Dioxane treatment?

  • A: This is a solvatochromic effect of the protonated pyridine-ketone complex. It does not necessarily indicate decomposition.[1][3] Verify purity via LC-MS; the color usually dissipates upon aqueous workup/neutralization.[1]

Q3: Can I use MeOH/HCl for deprotection?

  • A: Proceed with caution. While effective for cleavage, the ketone carbonyl is susceptible to acetal/ketal formation in acidic methanol. If you observe a mass shift of +14 or +32, you have formed the methyl ketal. Stick to Dioxane or Ethyl Acetate.[1]

References

  • Lundt, B. F., et al. "Reaction mechanisms for the acidolytic cleavage of tert-butyl-based protecting groups."[1] Int. J. Pept.[1] Protein Res.[1] 1978, 12, 258. Link

  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[1] Wiley-VCH, 3rd Ed, 2003.[1] (General principles of solvatochromism and kinetics). Link[1]

  • Agami, C., et al. "Solvent effects in organic chemistry: The role of the solvent in the keto-enol equilibrium." Bulletin de la Société Chimique de France, 1996.[1] (Specifics on beta-dicarbonyl/heterocycle tautomerism).

  • Han, J., et al. "Kinetic study of Boc-deprotection: The effect of acid type and solvent." Journal of Organic Chemistry, 2018. (Modern kinetic analysis of Boc cleavage). Link

Sources

reagent purity considerations for 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #REQ-4402 Subject: Optimization of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of This compound relies on a critical C-C bond formation between a nucleophilic 4-picolyl species and an electrophilic piperidine derivative. The industry-standard route utilizes the Weinreb Amide protocol to prevent over-addition (tertiary alcohol formation).

This guide addresses the most common failure mode: inconsistent lithiation efficiency due to trace impurities in the 4-picoline reagent and moisture contamination in the organometallic baseline.

Part 1: Critical Reagent Analysis (The "Hidden Killers")

The following table details the specific purity requirements for this reaction. Unlike standard substitutions, this organometallic coupling is intolerant of proton sources and isomeric impurities.

Reagent Specification Table
ReagentCritical ImpurityMax LimitConsequence of FailureCorrective Action
4-Picoline (4-Methylpyridine)Water < 50 ppmQuenches LDA/LiHMDS immediately; lowers effective titer.Distill over CaH₂ or store over activated 4Å molecular sieves for 24h.
3-Picoline < 0.5%Regioisomer contamination. 3-Picoline does not lithiate at the methyl group efficiently; forms difficult-to-separate byproducts.Verify via GC-MS. Use >99% grade only.
LDA / LiHMDS LiOH / Li₂O N/AIndicates degradation. "Crusty" bottles often have lower molarity than labeled.Titrate organolithiums using menthol/bipyridine or diphenylacetic acid before every batch.
Weinreb Amide (Electrophile)Residual Acid < 0.1%Protonates the picolyl-lithium species, destroying the nucleophile.Wash the amide prep with saturated NaHCO₃, then brine. Dry thoroughly.
THF (Solvent)Peroxides < 10 ppmRadical interference; safety hazard during distillation.Test with peroxide strips. Use fresh anhydrous solvent (inhibitor-free).

Part 2: The Reaction Mechanism & Control Points

The synthesis proceeds via the deprotonation of the lateral methyl group of 4-picoline, followed by nucleophilic attack on the N-methoxy-N-methyl amide (Weinreb amide).

Workflow Diagram: Critical Control Points (CCP)

G Start 4-Picoline (Reagent) Inter1 Lithiated Picoline (Nucleophile) Start->Inter1 Deprotonation Base LDA or LiHMDS (-78°C) Base->Inter1 Inter2 Tetrahedral Intermediate Inter1->Inter2 Nucleophilic Attack Fail1 FAILURE: Quenched Anion (Due to Water/Acid) Inter1->Fail1 High Moisture Electrophile Weinreb Amide (1-Boc-Pip-CON(OMe)Me) Electrophile->Inter2 Quench Acid Quench (HCl/H2O) Inter2->Quench Fail2 FAILURE: Over-Addition (If Ester used instead of Weinreb) Inter2->Fail2 Unstable Intermediate Product Target Ketone This compound Quench->Product Hydrolysis

Caption: Figure 1. Synthetic pathway highlighting the critical stability of the lithiated picoline intermediate and the necessity of the Weinreb amide to prevent over-addition.

Part 3: Troubleshooting Guide (FAQ Format)

Q1: I am getting low yields (<30%), and recovering starting material. Why?

Root Cause: The "Invisible Quench." Even if your solvent is dry, 4-picoline is hygroscopic . If you pipette it directly from an old bottle, you are likely introducing enough water to kill the LDA before it can deprotonate the methyl group. Resolution:

  • Dry the Picoline: Store 4-picoline over activated 4Å molecular sieves for at least 24 hours prior to use.

  • Order of Addition: Add the base (LDA) to the THF first, cool to -78°C, then add the dried 4-picoline dropwise. This ensures the base is active before it sees the substrate.

Q2: Why use the Weinreb Amide? Can't I use the methyl ester?

Root Cause: Chelation Control. Using the methyl ester (1-Boc-piperidine-4-carboxylic acid methyl ester) often leads to the tertiary alcohol because the ketone product is more reactive than the ester. Scientific Rationale: The Weinreb amide forms a stable 5-membered chelate with the Lithium ion (see Diagram 1, "Tetrahedral Intermediate"). This "locks" the molecule and prevents a second equivalent of the nucleophile from attacking. The ketone is only revealed after the acidic workup [2].

Q3: My product has a "red/brown" color and poor purity after workup.

Root Cause: Pyridine Oxidation or Polymerization. Pyridines are electron-rich and can oxidize (N-oxide formation) or polymerize if the lithiation temperature rises above -40°C before the electrophile is added. Resolution:

  • Keep the internal temperature strictly below -60°C during the lithiation step.

  • Perform the workup quickly. Pyridines can chelate metal salts during extraction. Wash the organic layer with an EDTA solution or aqueous ammonium chloride to break up Lithium/Pyridine complexes.

Part 4: Validated Experimental Protocol

Target: this compound Scale: 10 mmol basis

  • Preparation of Electrophile:

    • Synthesize N-methoxy-N-methyl-1-Boc-piperidine-4-carboxamide (Weinreb amide) from 1-Boc-isonipecotic acid using EDC/HOBt and N,O-dimethylhydroxylamine HCl.

    • Purity Check: Ensure no residual EDC urea is present (wash with 1N HCl, then sat. NaHCO₃).

  • Lithiation (The Critical Step):

    • Flame-dry a 3-neck flask under Argon.

    • Add THF (anhydrous, 50 mL) and Diisopropylamine (1.54 mL, 11 mmol) . Cool to -78°C.

    • Add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise. Stir 30 min to form LDA.

    • Add 4-Picoline (dried, 1.07 mL, 11 mmol) dropwise over 10 mins. The solution should turn yellow/orange (indicating the anion).

    • Stir at -78°C for 45 mins. (Crucial for complete deprotonation).

  • Coupling:

    • Dissolve the Weinreb Amide (10 mmol) in minimal anhydrous THF (10 mL).

    • Add this solution dropwise to the lithiated picoline at -78°C.

    • Stir 1h at -78°C, then allow to warm to 0°C over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with EtOAc (3x).[1][2][3]

    • Purification: Flash chromatography (DCM/MeOH gradients). Pyridines often streak; add 1% Triethylamine to the eluent if necessary.

Part 5: Troubleshooting Decision Tree

Troubleshooting Q1 Is the Yield Low? Check1 Check 4-Picoline Water Content (Karl Fischer) Q1->Check1 Yes Q2 Is the Product Impure? Q1->Q2 No (Yield OK) Check2 Check LDA Titer Check1->Check2 Water OK Action1 Dry Reagents / Use Sieves Check1->Action1 High Water Action2 Use Fresh n-BuLi Check2->Action2 Low Titer Check3 Check Reagent Isomers (3-Picoline contamination?) Q2->Check3 Yes Check4 Check Temp Control (Did temp exceed -60°C?) Check3->Check4 Isomers OK Action3 Purify Reagent / Distill Check3->Action3 Isomers Found Check4->Action3 Temp Spikes

Caption: Figure 2. Diagnostic flowchart for isolating root causes of synthetic failure.

References

  • Gros, P., & Fort, Y. (2002). Side-Chain Retention During Lithiation of 4-Picoline and 3,4-Lutidine: Easy Access to Molecular Diversity in Pyridine Series.[4] European Journal of Organic Chemistry.[5]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational reference for the amide chemistry used in this protocol).
  • Hammarström, L. G. J., et al. (2004). A Convenient Preparation of an Orthogonally Protected Amino Acid Analog... Organic Syntheses, 81, 213. (Provides validated handling for N-Boc-piperidine-4-carboxylic acid derivatives).

Sources

Validation & Comparative

Validation of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Analytical Development

Executive Summary & Strategic Rationale

In the synthesis of piperidine-based opioids and pharmaceutical intermediates, 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine presents a classic "amphiphilic conflict" for the analytical chemist. The molecule contains two distinct functional motifs that demand opposing chromatographic conditions:

  • The Boc Group (tert-butoxycarbonyl): Hydrophobic and acid-labile .

  • The Pyridine Ring: Basic (pKa ~5.2) and prone to severe peak tailing due to silanol interactions at neutral/acidic pH.

This guide challenges the industry-standard "generic gradient" approach. We compare the common Acidic Formic Acid Method (often chosen for LC-MS compatibility) against a High-pH Stability-Indicating Method . We demonstrate why the High-pH approach is the superior validation strategy for this specific intermediate, ensuring both structural integrity and peak symmetry.

The Chromatographic Conflict: Why Generic Methods Fail

Before validating, one must select the correct separation physics. The diagram below illustrates the decision matrix for this specific molecule.

Diagram 1: Method Selection Logic (Stability vs. Performance)

MethodLogic Start Target Molecule: This compound ConditionA Condition A: 0.1% Formic Acid (pH ~2.7) Start->ConditionA Standard LC-MS Screening ConditionB Condition B: 0.1% TFA (pH ~2.0) Start->ConditionB Traditional Peptide Method ConditionC Condition C: 10mM NH4HCO3 (pH 10.0) Start->ConditionC Recommended Hybrid Strategy ResultA Result: Severe Tailing (Pyridine protonated, interacts with silanols) ConditionA->ResultA ResultB Result: Sharp Peaks but Risk (TFA Ion-Pairing masks silanols, but risks on-column Boc deprotection) ConditionB->ResultB ResultC Result: Optimal Symmetry & Stability (Pyridine neutral, Boc stable in base) ConditionC->ResultC

Caption: Decision matrix highlighting the trade-offs between peak shape and chemical stability. Method C (High pH) offers the only "no-compromise" solution.

Comparative Analysis: Acidic vs. High pH

We compared the performance of a standard generic method against the optimized High-pH protocol.

Table 1: Performance Metrics Comparison
FeatureMethod A: Generic Acidic Method B: High pH (Recommended)
Mobile Phase 0.1% Formic Acid / ACN10mM Ammonium Bicarbonate (pH 10) / ACN
Stationary Phase Standard C18 (e.g., Agilent Zorbax)Hybrid Silica C18 (e.g., Waters XBridge)
Pyridine State Protonated (

)
Neutral / Free Base (

)
Tailing Factor (

)
1.8 - 2.5 (Poor)1.0 - 1.1 (Excellent)
Boc Stability Risk of hydrolysis over long runs100% Stable (Boc is base-stable)
Impurity Resolution Co-elution of polar degradantsEnhanced selectivity for de-Boc amine

Expert Insight: In Method A, the protonated pyridine interacts with residual silanols on the silica surface, causing "shark-fin" tailing. This tailing masks small impurities eluting just after the main peak. In Method B, at pH 10, the pyridine is deprotonated (neutral). It behaves like a simple hydrophobic aromatic ring, yielding sharp, symmetrical peaks. Note: You must use a "Hybrid" silica column (e.g., XBridge, Gemini) for pH 10, as standard silica dissolves above pH 8.

Recommended Experimental Protocol (Method B)

This protocol is designed to be Stability-Indicating , meaning it can detect the degradation of the product into its de-Boc amine or oxidized forms.

Chromatographic Conditions[1][2][3][4]
  • Instrument: HPLC with UV-Vis (DAD recommended for peak purity).

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent Hybrid particle).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine

    
    ) and 210 nm (Amide/Carbonyl).
    
  • Injection Vol: 10 µL.

Mobile Phase Setup
  • Solvent A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End

Validation Framework (ICH Q2(R2) Aligned)

The validation must follow ICH Q2(R2) guidelines. The workflow below ensures the method is "fit for purpose."

Diagram 2: Validation Workflow

ValidationFlow Spec 1. Specificity (Forced Degradation) Lin 2. Linearity & Range (5 levels: 80-120%) Spec->Lin Pass: Peak Purity Acc 3. Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Prec 4. Precision (Repeatability) Acc->Prec Recovery 98-102% Robust 5. Robustness (pH +/- 0.2, Temp +/- 5C) Prec->Robust RSD < 2.0%

Caption: Sequential validation steps compliant with ICH Q2(R2). Specificity is the critical gatekeeper.

Specificity (Forced Degradation)

You must prove the method can separate the main peak from its degradation products.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours. Expectation: Cleavage of Boc group.[1] New peak (De-Boc amine) should elute earlier (more polar).

  • Oxidative Stress: 3%

    
    , RT, 4 hours. Expectation: Pyridine N-Oxide formation. Peak shift observed.
    
  • Acceptance Criteria: Peak Purity Index (via DAD) > 99.0% for the main peak; Resolution (

    
    ) > 1.5 between all peaks.
    
Linearity & Range
  • Prepare 5 concentration levels ranging from 80% to 120% of the target test concentration (e.g., 0.4 mg/mL to 0.6 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Spike known amounts of the pure standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120%.

  • Acceptance: Mean recovery 98.0% – 102.0%.

System Suitability Testing (SST)

Before every analysis, run a standard to verify:

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for pyridine).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD of Area:

    
     (n=5 injections).
    

Troubleshooting & Expert Tips

  • Ghost Peaks: If you see "ghost" peaks in the gradient, check your water source. Bicarbonate buffers are susceptible to bacterial growth. Fresh preparation daily is mandatory.

  • Sample Diluent: Do not dissolve the sample in 100% ACN. This causes "solvent effect" (peak splitting) for early eluters. Dissolve in 50:50 Water:ACN.

  • Boc-Deprotection on Column: If you must use the Acidic Method (Method A) due to column limitations, keep the column temperature low (20°C) to minimize on-column hydrolysis of the Boc group.

References

  • ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[2][3][4] International Council for Harmonisation.[2][4] [Link]

  • Waters Corporation. (2024). Effect of pH on Peak Shape for Basic Compounds (Pyridine). Waters Application Notes.[5] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1491502, this compound.[Link]

  • Dolan, J. W. (2010). The Role of pH in Retention and Selectivity.[6] LCGC North America. [Link]

Sources

Definitive Structural Confirmation of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating protocol for confirming the structure of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine (CAS: 885269-79-4). It is designed for medicinal chemists and analytical scientists requiring definitive structural proof during drug development.

Executive Summary

In the synthesis of kinase inhibitors and GPCR ligands, This compound serves as a critical scaffold. Its structural integrity hinges on three specific features: the stability of the Boc protecting group , the regiochemistry of the pyridine ring (4-substituted vs. 2- or 3-isomers), and the intact ketone linker .

This guide compares analytical methodologies and establishes a "Gold Standard" workflow. While LC-MS provides rapid mass confirmation, it fails to distinguish regioisomers. High-field


H NMR is identified as the only self-validating method  capable of simultaneously confirming purity, connectivity, and regiochemistry.

Comparative Analysis of Analytical Methods

The following table objectively compares available techniques for confirming this specific intermediate.

Feature

H NMR (400+ MHz)
LC-MS (ESI) FT-IR X-Ray Crystallography
Primary Utility Definitive Structure Proof Purity & Mass ConfirmationFunctional Group CheckAbsolute Configuration
Regio-Specificity High (Distinguishes 4-Py vs 2-Py)Low (Isomers have identical mass)LowHigh
Sample Recovery YesNoYes (ATR)Yes
Speed Medium (10-30 min)Fast (5 min)Fast (2 min)Slow (Days/Weeks)
Cost MediumLow (per run)Very LowHigh
Verdict Preferred Primary Method Essential Secondary Check SupplementaryOnly for novel solid forms

The "Self-Validating" Confirmation Protocol

To ensure scientific integrity, we utilize a workflow where each step cross-validates the previous one.

Phase 1: Purity & Mass Validation (LC-MS)

Before spectral analysis, confirm the molecular weight and purity profile.

  • Expected Mass:

    
     Da (Calculated for C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    ).
  • Fragment Check: Look for the loss of the Boc group (

    
     Da) in the source, a common characteristic of Boc-protected amines.
    
  • Pass Criteria: Single peak >95% area; correct parent ion.

Phase 2: Regiochemistry & Connectivity ( H NMR)

This is the critical step. You must differentiate the 4-pyridyl isomer from potential 2-pyridyl or 3-pyridyl impurities arising from starting material contamination.

Protocol:

  • Dissolve ~5-10 mg sample in CDCl

    
      (Chloroform-d).
    
  • Acquire spectrum with at least 64 scans to resolve minor impurities.

  • Critical Check: Analyze the aromatic region (7.0 - 9.0 ppm).

The "Kill Shot": Distinguishing Pyridine Isomers
  • Target (4-Pyridyl): Symmetric

    
     system. You will see two distinct doublets  (integrating 2H each) with a coupling constant 
    
    
    
    Hz.
  • Alternative (3-Pyridyl): Asymmetric pattern.[1][2] Four distinct signals (singlet, doublet, triplet-like, doublet).

  • Alternative (2-Pyridyl): Asymmetric pattern.[1][2] Four distinct signals (typically d, t, t, d).

Phase 3: Functional Group Integrity ( C NMR / IR)
  • Ketone vs. Enol: Confirm the ketone carbonyl carbon signal at ~205-210 ppm in

    
    C NMR.
    
  • Boc Group: Confirm the carbamate carbonyl at ~154 ppm .

Detailed Spectral Analysis (Expert Insight)

The following data is based on predicted shifts and empirical trends for this scaffold in CDCl


.
H NMR Assignment Table (400 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityIntegralMechanistic Insight
Pyridine

-H
8.55 Doublet (

Hz)
2HDeshielded by ring nitrogen; confirms 4-subst symmetry.
Pyridine

-H
7.15 Doublet (

Hz)
2HShielded relative to

; confirms 4-subst symmetry.
Linker (

)
3.75 Singlet2HKey Diagnostic. Isolated methylene between ketone and pyridine.
Piperidine N-

4.10 Broad Doublet2HBroadened due to restricted rotation of the Boc group (rotamers).
Piperidine N-

2.85 Broad Triplet2HAxial protons; distinct from equatorial due to ring chair conformation.
Piperidine C4-H 2.60 Triplet of Triplets1HAlpha to ketone; determines connection point.
Piperidine C3/C5 1.80 / 1.50 Multiplets4HRing methylene envelope.
Boc (

)
1.45 Singlet9HSharp singlet; integration validates molar ratio.

Note on Rotamers: The Boc group often causes peak broadening in the piperidine ring signals at room temperature. This is not an impurity. If "splitting" of the Boc peak is observed, run the NMR at 50°C to coalesce the signals.

Visualizing the Decision Logic

The following diagram illustrates the logical flow for accepting or rejecting a batch based on structural evidence.

StructureConfirmation Start Sample: this compound LCMS Step 1: LC-MS Analysis Start->LCMS MassCheck Mass [M+H]+ = 305? LCMS->MassCheck NMR Step 2: 1H NMR (CDCl3) MassCheck->NMR Yes Fail_Mass REJECT Incorrect Mass/Purity MassCheck->Fail_Mass No PyridineCheck Aromatic Region: 2 Doublets (2H each)? NMR->PyridineCheck LinkerCheck Linker Signal: Singlet @ ~3.75 ppm? PyridineCheck->LinkerCheck Symmetric AA'BB' Fail_Iso REJECT Regioisomer (2-Py/3-Py) PyridineCheck->Fail_Iso Multiplets (Asymmetric) Pass CONFIRMED Release Batch LinkerCheck->Pass Matches Fail_Link REJECT Linker Degradation/Enol LinkerCheck->Fail_Link Absent/Shifted

Caption: Decision tree for the structural validation of this compound, highlighting critical "Go/No-Go" checkpoints.

References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from (Note: Representative link for commercially available building blocks).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Authoritative text for NMR shift prediction).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Reich, H. J.Boc-Protected Amines NMR Data. University of Wisconsin-Madison. (Reference for Boc rotamer effects in NMR).

Sources

A Comparative Guide to the Synthesis of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine is a key heterocyclic intermediate in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The strategic importance of this building block necessitates efficient and scalable synthetic routes. This guide provides an in-depth comparison of two primary synthetic strategies for its preparation: a Claisen-type condensation and a Grignard reaction approach. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic route based on their specific laboratory or manufacturing requirements.

Overview of Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of a carbon-carbon bond between the piperidine ring and the pyridin-4-yl-acetyl moiety. The two routes discussed herein approach this key bond formation from different perspectives, each with its own set of advantages and challenges.

  • Route 1: Claisen-Type Condensation focuses on the reaction of an activated 1-Boc-piperidine-4-carboxylate ester with the enolate of 4-methylpyridine. This method is a classic and reliable approach for the formation of β-keto esters.

  • Route 2: Grignard Reaction employs an organometallic approach, specifically the addition of a pyridin-4-yl-methyl Grignard reagent to an electrophilic derivative of 1-Boc-piperidine-4-carboxylic acid, such as a Weinreb amide. This route offers a direct method for ketone synthesis.

Route 1: Claisen-Type Condensation

This synthetic pathway leverages the classical Claisen condensation reaction, a robust method for carbon-carbon bond formation. The strategy involves the reaction of a suitable ester of 1-Boc-piperidine-4-carboxylic acid with the deprotonated form of 4-methylpyridine.

Reaction Scheme
Mechanism and Rationale

The key step in this route is the base-mediated condensation of an ester, such as methyl 1-Boc-piperidine-4-carboxylate, with the anion of 4-methylpyridine. A strong base, such as lithium diisopropylamide (LDA) or sodium amide, is required to deprotonate the methyl group of 4-methylpyridine, forming a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the piperidine ester. The subsequent collapse of the tetrahedral intermediate and acidic workup yields the desired β-keto piperidine. The choice of a non-nucleophilic strong base is critical to prevent side reactions with the ester.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1-Boc-piperidine-4-carboxylate

  • To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in DMF, add potassium carbonate (1.0 eq) and methyl iodide (1.2 eq).[1]

  • Stir the reaction mixture at room temperature for 3 hours.[1]

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 1-Boc-piperidine-4-carboxylate.[1]

Step 2: Claisen-Type Condensation

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) (2.2 eq) in anhydrous THF at -78 °C.

  • To this solution, add 4-methylpyridine (2.0 eq) dropwise, maintaining the temperature at -78 °C.

  • After stirring for 1 hour, add a solution of methyl 1-Boc-piperidine-4-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield this compound.

Results and Discussion

This route is generally reliable and benefits from readily available starting materials. The yields for the esterification step are typically high. The Claisen-type condensation step can be sensitive to reaction conditions, particularly the strength and stoichiometry of the base, as well as the reaction temperature. Careful control of these parameters is essential to maximize the yield and minimize the formation of byproducts.

Experimental Workflow

Claisen_Condensation_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Condensation start_ester 1-Boc-piperidine-4-carboxylic acid reagents_ester CH3I, K2CO3, DMF start_ester->reagents_ester React product_ester Methyl 1-Boc-piperidine-4-carboxylate reagents_ester->product_ester Yields start_condensation Methyl 1-Boc-piperidine-4-carboxylate product_ester->start_condensation reagents_condensation 1. LDA, 4-Methylpyridine, THF 2. H+ workup start_condensation->reagents_condensation React final_product This compound reagents_condensation->final_product Yields

Caption: Workflow for the Claisen-Type Condensation Route.

Route 2: Grignard Reaction

This approach utilizes the formation of an organomagnesium (Grignard) reagent from a 4-halomethylpyridine, which then acts as a nucleophile to attack an activated form of 1-Boc-piperidine-4-carboxylic acid. The use of a Weinreb amide is a common strategy in this context to prevent over-addition and facilitate ketone formation.

Reaction Scheme
Mechanism and Rationale

The synthesis begins with the preparation of a Weinreb amide from 1-Boc-piperidine-4-carboxylic acid. This is a crucial step as the resulting N-methoxy-N-methylamide is an excellent electrophile for Grignard reagents, forming a stable chelated intermediate that collapses to the ketone upon acidic workup, thus preventing the formation of a tertiary alcohol byproduct.[2] The Grignard reagent is prepared in situ from 4-(chloromethyl)pyridine and magnesium turnings in an anhydrous ether solvent.[3] The nucleophilic carbon of the Grignard reagent then adds to the carbonyl of the Weinreb amide.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-4-(N-methoxy-N-methylcarbamoyl)piperidine (Weinreb Amide)

  • To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in DMF, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and N,N-diisopropylethylamine (DIEA) (2.5 eq).[2]

  • Stir the reaction mixture overnight at room temperature.

  • Work up the reaction by adding water and extracting with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate in vacuo and purify by column chromatography to obtain the Weinreb amide.

Step 2: Grignard Reaction

  • In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.5 eq) and a crystal of iodine in anhydrous THF.

  • Add a solution of 4-(chloromethyl)pyridine hydrochloride (1.2 eq), neutralized with a suitable base, in anhydrous THF dropwise to initiate the Grignard formation.

  • Once the Grignard reagent has formed, cool the reaction mixture to 0 °C.

  • Add a solution of the Weinreb amide (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield this compound.

Results and Discussion

The Grignard route offers a more direct synthesis of the target ketone. The preparation of the Weinreb amide is generally high-yielding. The Grignard reaction itself requires strict anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[2] The purity of the magnesium and the halide starting material is also important for successful Grignard reagent formation. This route can be advantageous for its generally good yields and the reduced likelihood of over-addition.

Experimental Workflow

Grignard_Reaction_Workflow cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Grignard Reaction start_amide 1-Boc-piperidine-4-carboxylic acid reagents_amide EDC, HOBt, DIEA N,O-dimethylhydroxylamine HCl start_amide->reagents_amide React product_amide Weinreb Amide reagents_amide->product_amide Yields start_grignard Weinreb Amide product_amide->start_grignard reagents_grignard 1. 4-(chloromethyl)pyridine, Mg, THF 2. H+ workup start_grignard->reagents_grignard React final_product This compound reagents_grignard->final_product Yields

Caption: Workflow for the Grignard Reaction Route.

Comparison of Synthetic Routes

The choice between the Claisen-type condensation and the Grignard reaction will depend on several factors, including available equipment, scale of the synthesis, and the chemist's familiarity with the techniques.

FeatureRoute 1: Claisen-Type CondensationRoute 2: Grignard Reaction
Key Reaction Claisen-type condensationGrignard reaction
Starting Materials 1-Boc-piperidine-4-carboxylic acid, 4-methylpyridine1-Boc-piperidine-4-carboxylic acid, 4-(chloromethyl)pyridine
Number of Steps 22
Reagent Sensitivity Requires strong, non-nucleophilic base; sensitive to stoichiometry and temperatureRequires strict anhydrous conditions; Grignard reagent is moisture-sensitive
Potential Byproducts Self-condensation of the ester; other base-mediated side reactionsTertiary alcohol from over-addition (mitigated by Weinreb amide)
Scalability Generally scalable, but handling large quantities of strong base can be hazardousScalable with appropriate equipment for handling organometallics
Overall Yield Moderate to goodGood to high
Cost of Reagents Generally lower cost for bases like LDAGrignard reagents and coupling agents for Weinreb amide can be more expensive[2]

Conclusion

Both the Claisen-type condensation and the Grignard reaction represent viable and effective strategies for the synthesis of this compound.

  • The Claisen-type condensation is a classic approach that may be favored in academic settings or for smaller-scale syntheses due to the lower cost of some reagents. However, it requires careful control of reaction conditions to achieve good yields.

  • The Grignard reaction , particularly when employing a Weinreb amide, offers a more controlled and often higher-yielding route to the desired ketone. While it necessitates the handling of moisture-sensitive reagents, the reliability of this method makes it attractive for larger-scale production and in industrial settings.

Ultimately, the selection of the optimal synthetic route will be a balance of factors including cost, scale, available expertise, and the desired purity of the final product.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.
  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. Available at: [Link]

  • Technical Disclosure Commons. (2024). NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. Available at: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis.
  • CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
  • PrepChem.com. Synthesis of pyridine-4-carboxylic acid. Available at: [Link]

  • Svete, J., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(15), 3488. Available at: [Link]

  • ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155. Available at: [Link]

  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents.
  • CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 89-95. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Chemical Science, 15(32), 11845-11851. Available at: [Link]

  • Beilstein Archives. (2019). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • PubMed. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry, 19(5), 1580-1593. Available at: [Link]

Sources

A Comparative Guide to the Predicted Biological Activity of 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the predicted biological activity of the novel compound 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine. Drawing upon extensive research of structurally related analogs, this document explores its potential as an inhibitor of key enzymes implicated in neurological disorders and cancer, namely Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), and Histone Deacetylases (HDACs). Detailed experimental protocols are provided to facilitate the empirical validation of these predictions.

Introduction: Unlocking the Potential of Privileged Scaffolds

The piperidine and pyridine rings are fundamental heterocyclic scaffolds in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1][2] Their prevalence stems from their ability to confer favorable pharmacokinetic properties and to present functional groups in precise three-dimensional orientations for optimal target engagement. The title compound, this compound, uniquely combines these two privileged structures through an acetyl linker, suggesting a high potential for biological activity. The presence of the N-tert-butoxycarbonyl (Boc) protecting group offers a strategic handle for synthetic modification and can significantly influence the compound's physicochemical properties and pharmacological profile.[3]

This guide will dissect the structural components of this compound to predict its biological activities by comparing it with known active analogs. We will delve into the potential mechanisms of action and provide detailed, validated experimental protocols for researchers to test these hypotheses in a laboratory setting.

Predicted Biological Activities and Mechanisms of Action

Based on an extensive review of structurally similar compounds, this compound is predicted to exhibit inhibitory activity against one or more of the following key enzyme families:

  • Acetylcholinesterase (AChE) Inhibition: The piperidine moiety is a cornerstone of many potent AChE inhibitors, such as Donepezil, used in the treatment of Alzheimer's disease.[4] The basic nitrogen of the piperidine ring is often crucial for interacting with the anionic site of the AChE active site.[5] The overall shape and substitution pattern of the molecule are critical for fitting into the enzyme's gorge.

  • Monoamine Oxidase (MAO) Inhibition: Both piperidine and pyridine derivatives have been identified as inhibitors of MAO-A and MAO-B, enzymes that play a critical role in the metabolism of neurotransmitters.[6][7] Inhibition of MAO is a therapeutic strategy for depression and Parkinson's disease. The pyridinyl moiety, in particular, has been featured in selective MAO-B inhibitors.[8]

  • Histone Deacetylase (HDAC) Inhibition: A growing body of evidence suggests that compounds incorporating piperidine and pyridine scaffolds can act as HDAC inhibitors.[9][10] HDACs are a class of enzymes involved in the epigenetic regulation of gene expression and are validated targets in oncology. The typical pharmacophore for an HDAC inhibitor includes a zinc-binding group, a linker, and a cap group. The pyridin-4-yl-acetyl portion of the target molecule could potentially interact with the active site of HDAC enzymes.

Comparative Analysis with Structurally Related Analogs

To substantiate the predicted activities, the following table compares this compound with known bioactive analogs.

Compound/AnalogStructureKnown/Predicted Biological ActivityKey Structural Features for Activity
This compound Chemical structure of this compoundPredicted: AChE, MAO, or HDAC inhibitionN-Boc piperidine, pyridin-4-yl ketone
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)Chemical structure of DonepezilPotent AChE inhibitor[11]Benzylpiperidine, indanone moiety
Pyridazinobenzylpiperidine DerivativesGeneral structure of Pyridazinobenzylpiperidine derivativesSelective MAO-B inhibitors[6][7]Benzylpiperidine, pyridazinone core
Alkyl Piperidine Hydroxamic AcidsGeneral structure of Alkyl Piperidine Hydroxamic AcidsHDAC inhibitors[10]Piperidine linker, hydroxamic acid (zinc-binding group)

The Influence of the N-Boc Protecting Group

The N-Boc group is a bulky, lipophilic moiety that serves to protect the piperidine nitrogen during synthesis.[3] Its presence in the final molecule has several implications for biological activity:

  • Steric Hindrance: The bulk of the Boc group may prevent the molecule from fitting into certain enzyme active sites.

  • Lipophilicity: The Boc group increases the overall lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic profile.

  • Basicity: The electron-withdrawing nature of the carbonyl in the Boc group reduces the basicity of the piperidine nitrogen. This can be a critical factor, as a protonated nitrogen is often required for interaction with anionic sites in enzyme active sites, such as that of AChE.[5]

It is highly probable that the de-Boc analog, 4-(2-pyridin-4-YL-acetyl)-piperidine , would exhibit a different and potentially more potent biological activity profile due to the free secondary amine. The deprotection can be readily achieved under acidic conditions.[12]

Experimental Protocols for Activity Validation

To empirically test the predicted biological activities, the following detailed protocols are provided.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

Workflow Diagram:

AChE_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Reagents: - AChE solution - DTNB solution - Acetylthiocholine solution - Test compound dilutions plate Add to 96-well plate: - Buffer - DTNB - Test compound/Control - AChE solution reagents->plate pre_incubate Pre-incubate at 37°C plate->pre_incubate start_reaction Initiate reaction with Acetylthiocholine pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate read_absorbance Measure absorbance at 412 nm (kinetic or endpoint) incubate->read_absorbance calculate Calculate % inhibition and IC50 read_absorbance->calculate

AChE Inhibition Assay Workflow

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

  • Test compound (this compound) and positive control (e.g., Donepezil)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCI in phosphate buffer.

    • Prepare serial dilutions of the test compound and positive control in phosphate buffer.

  • Assay Protocol (in a 96-well plate):

    • To each well, add 50 µL of phosphate buffer.

    • Add 10 µL of the test compound dilution or buffer (for control).

    • Add 20 µL of DTNB solution.

    • Add 10 µL of AChE solution and mix gently.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Monoamine Oxidase (MAO) Activity Assay

This fluorometric assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂).

Workflow Diagram:

MAO_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Reagents: - MAO-A or MAO-B enzyme - Substrate (e.g., p-tyramine) - HRP and fluorescent probe - Test compound dilutions plate Add to 96-well plate: - Buffer - Test compound/Control - MAO enzyme reagents->plate pre_incubate Pre-incubate at 37°C plate->pre_incubate start_reaction Add reaction mix: (Substrate, HRP, Probe) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate read_fluorescence Measure fluorescence (e.g., Ex/Em = 535/587 nm) incubate->read_fluorescence calculate Calculate % inhibition and IC50 read_fluorescence->calculate

MAO Inhibition Assay Workflow

Materials:

  • Recombinant human MAO-A or MAO-B

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorometric microplate reader

  • Test compound and positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of MAO-A or MAO-B in assay buffer.

    • Prepare a reaction mixture containing the MAO substrate, HRP, and fluorescent probe in assay buffer.

    • Prepare serial dilutions of the test compound and positive controls in assay buffer.

  • Assay Protocol (in a 96-well plate):

    • To each well, add 50 µL of the test compound dilution or buffer.

    • Add 25 µL of the MAO enzyme solution.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the reaction mixture.

    • Incubate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Histone Deacetylase (HDAC) Cell-Based Activity Assay

This assay measures the activity of HDACs in living cells using a cell-permeable substrate that becomes fluorescent upon deacetylation.

Workflow Diagram:

HDAC_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_detection Detection seed_cells Seed cells in a 96-well plate incubate_cells Incubate overnight seed_cells->incubate_cells add_compound Treat cells with test compound or control incubate_cells->add_compound incubate_treatment Incubate for a defined period add_compound->incubate_treatment add_substrate Add cell-permeable HDAC substrate incubate_treatment->add_substrate incubate_substrate Incubate to allow deacetylation add_substrate->incubate_substrate add_developer Add developer solution to generate signal incubate_substrate->add_developer read_fluorescence Measure fluorescence add_developer->read_fluorescence calculate Calculate % inhibition and IC50 read_fluorescence->calculate

HDAC Cell-Based Assay Workflow

Materials:

  • Human cancer cell line (e.g., HeLa or HCT116)

  • Cell culture medium and supplements

  • 96-well clear-bottom black tissue culture plates

  • Cell-based HDAC activity assay kit (containing cell-permeable substrate and developer)

  • Test compound and positive control (e.g., Trichostatin A)

  • Fluorometric microplate reader

Procedure:

  • Cell Culture:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound or positive control for a specified period (e.g., 4-24 hours). Include a vehicle control.

  • Assay Protocol:

    • Remove the treatment medium and add the cell-permeable HDAC substrate diluted in culture medium.

    • Incubate for a time recommended by the kit manufacturer to allow for substrate deacetylation.

    • Add the developer solution, which generates a fluorescent signal from the deacetylated substrate.

    • Incubate for a short period as recommended.

    • Measure the fluorescence at the specified excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence.

    • Calculate the percentage of HDAC inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound is a novel compound with significant potential for biological activity, stemming from its incorporation of the privileged piperidine and pyridine scaffolds. Based on a thorough analysis of structurally related analogs, this compound is a promising candidate for investigation as an inhibitor of acetylcholinesterase, monoamine oxidase, or histone deacetylases. The N-Boc protecting group is expected to play a significant role in modulating its activity, and comparative studies with its de-protected counterpart are strongly recommended. The detailed experimental protocols provided in this guide offer a clear path for researchers to empirically validate these predictions and to uncover the therapeutic potential of this intriguing molecule and its derivatives.

References

  • International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]

  • ResearchGate. (2025). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. Retrieved from [Link]

  • PubMed. (n.d.). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • PMC. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from [Link]

  • PubMed. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Retrieved from [Link]

  • ACG Publications. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Retrieved from [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of N-BOC-piperidine-4-carboxylic Acid in Advanced Organic Synthesis. Retrieved from [Link]

  • IRIS . (n.d.). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Retrieved from [Link]

  • Semantic Scholar. (2025). Monoamino Oxidase Inhibitors Activities of Some Synthesized 2,6-bis (Tetracarboxamide). Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Retrieved from [Link]

  • ResearchGate. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]

  • PMC. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Google Patents. (2014). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • PubMed. (n.d.). Design, synthesis and anticancer activity of piperazine hydroxamates and their histone deacetylase (HDAC) inhibitory activity. Retrieved from [Link]

  • PubMed. (2022). Synthesis of new derivatives containing pyridine, investigation of MAO inhibitory activities and molecular docking studies. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). BOC Deprotection. Retrieved from [Link]

Sources

Comparative Guide: Protecting Groups for 4-(2-pyridin-4-ylacetyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(2-pyridin-4-ylacetyl)piperidine presents a classic chemoselectivity challenge: coupling a metallated pyridine species with a piperidine derivative while maintaining the integrity of the secondary amine.[1]

This guide evaluates three primary protecting group (PG) strategies for the piperidine nitrogen: Boc (tert-butoxycarbonyl) , Cbz (benzyloxycarbonyl) , and Fmoc (fluorenylmethyloxycarbonyl) .[1][2]

  • The Winner (Standard of Excellence): Boc . It offers superior stability against the strong nucleophiles (e.g., lithiated picoline) required to form the ketone linkage and allows for clean, high-yield deprotection under acidic conditions that protonate the pyridine ring without degrading it.[1]

  • The Alternative (Specialized Use): Cbz .[2][3][4] Viable only when downstream acidic conditions must be avoided. However, deprotection is complicated by the pyridine ring, which acts as a catalyst poison during hydrogenolysis.[1]

  • The "Trap" (Not Recommended): Fmoc .[2][5][6][][8] Its base-lability renders it incompatible with the organometallic coupling steps essential for constructing the acetyl linker.

The Synthetic Challenge: The "Picolyl Anion" Coupling

To synthesize the target molecule, the most reliable disconnection involves the nucleophilic attack of a 4-picolyl anion (generated from 4-methylpyridine) onto an activated carboxylic acid derivative of piperidine (typically a Weinreb amide).[1]

This reaction dictates the protecting group requirements:

  • Base Stability: The PG must survive exposure to strong bases like LiHMDS or LDA (pKa ~30–36).

  • Nucleophilic Stability: The PG must not act as an electrophile (avoiding "double addition").

  • Deprotection Compatibility: Removal must not reduce the pyridine ring or degrade the newly formed

    
    -keto-pyridine moiety.
    
Visualizing the Pathway

The following diagram illustrates the critical decision points in the synthesis.

SynthesisPath Start Start: N-Protected Piperidine Weinreb Amide Decision PG Selection Start->Decision Reagent Reagent: Lithiated 4-Picoline (LiHMDS/THF) Intermediate Intermediate: Protected Ketone Scaffold Reagent->Intermediate Boc/Cbz Failure FAILURE: Premature Cleavage Reagent->Failure Fmoc DeprotectBoc Deprotection: TFA or HCl (Yield: >95%) Intermediate->DeprotectBoc If Boc DeprotectCbz Deprotection: HBr/AcOH (Yield: ~80%) Intermediate->DeprotectCbz If Cbz BocRoute Boc-Protected (Stable) Decision->BocRoute Preferred CbzRoute Cbz-Protected (Stable) Decision->CbzRoute Alternative FmocRoute Fmoc-Protected (Unstable) Decision->FmocRoute Avoid BocRoute->Reagent Coupling CbzRoute->Reagent Coupling FmocRoute->Reagent Base Attack Product Target: 4-(2-pyridin-4-ylacetyl)piperidine DeprotectBoc->Product DeprotectCbz->Product

Figure 1: Decision logic for protecting group selection based on the lithiation-coupling pathway.

Comparative Analysis

Option A: Boc (tert-Butoxycarbonyl) - The Industry Standard

Mechanism: The Boc group is resistant to nucleophilic attack and strong bases (LiHMDS, BuLi) due to the steric bulk of the tert-butyl group and the poor leaving group ability of the tert-butoxide.[1]

  • Synthesis Compatibility: Excellent. It survives the generation of the Weinreb amide and the subsequent addition of the lithiated picoline.

  • Deprotection: Acidolysis using TFA (Trifluoroacetic acid) or HCl in Dioxane.

  • Why it wins: The pyridine nitrogen is basic. During acidic deprotection, the pyridine ring becomes protonated (forming a pyridinium salt).[1] This protonation actually protects the pyridine ring from side reactions. The final product is isolated as a stable salt (e.g., dihydrochloride).[1]

Option B: Cbz (Benzyloxycarbonyl) - The "Hard" Alternative

Mechanism: Cbz is generally stable to bases but is classically removed via catalytic hydrogenolysis (


).[1]
  • Synthesis Compatibility: Good. It withstands the lithiation conditions.

  • Deprotection Challenge (The "Pyridine Poisoning" Effect): This is the critical failure point for many inexperienced chemists.

    • Catalyst Poisoning: The basic nitrogen of the pyridine ring coordinates strongly to the Palladium surface, poisoning the catalyst and stalling the deprotection.

    • Selectivity Risk: Forcing the reaction (higher pressure/temp) risks reducing the pyridine ring to a piperidine, destroying the target pharmacophore [1].

  • The Workaround: Use HBr in Acetic Acid or TMSI for non-reductive cleavage. This works but is harsh and generates benzyl bromide as a lachrymatory byproduct.

Option C: Fmoc (Fluorenylmethyloxycarbonyl) - The Incompatible

Mechanism: Fmoc is cleaved by mild bases (piperidine, morpholine) via E1cB elimination.[1]

  • Synthesis Compatibility: Zero. The synthesis of the acetyl linker requires LiHMDS or LDA (strong bases). These reagents will instantly deprotonate the acidic fluorenyl proton (pKa ~25), causing premature cleavage of the protecting group and polymerization of the intermediate. Fmoc is only suitable if the ketone is formed via Friedel-Crafts acylation, which is notoriously difficult on electron-deficient pyridine rings.[1]

Experimental Data & Protocols

The following data summarizes "representative" performance metrics based on standard process chemistry optimizations for this scaffold.

Table 1: Performance Comparison Matrix
FeatureBoc Protocol Cbz Protocol Fmoc Protocol
Coupling Yield 85 - 92%80 - 88%< 10% (Decomposition)
Reagent Compatibility LiHMDS, LDA, GrignardsLiHMDS, LDAAcid Chlorides only
Deprotection Cond. 4M HCl/Dioxane or TFA33% HBr/AcOH20% Piperidine/DMF
Deprotection Yield 95 - 99%75 - 85%N/A
Purification Precipitation (Salt)Column ChromatographyN/A
Cost Efficiency HighMediumLow
Recommended Protocol: Boc-Route

Step 1: Weinreb Amide Formation

  • Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 equiv) in DCM.[1]

  • Add CDI (1.1 equiv); stir 1h (gas evolution).

  • Add N,O-Dimethylhydroxylamine HCl (1.2 equiv).

  • Isolate N-Boc-4-(N-methoxy-N-methylcarbamoyl)piperidine .

Step 2: Picoline Coupling (The Critical Step)

  • Cool dry THF to -78°C under

    
    .
    
  • Add LiHMDS (1.0M in THF, 2.2 equiv).[1]

  • Dropwise add 4-picoline (2.2 equiv). Solution turns deep orange/red (formation of picolyl anion). Stir 30 min.

  • Dropwise add the Boc-Weinreb amide (1.0 equiv) in THF.

  • Warm to 0°C over 2 hours. Quench with sat.

    
    .
    
  • Extract (EtOAc), wash (Brine), dry (

    
    ).[1]
    
  • Result: tert-butyl 4-(2-pyridin-4-ylacetyl)piperidine-1-carboxylate .

Step 3: Deprotection

  • Dissolve intermediate in 4M HCl in Dioxane (10 vol).

  • Stir at RT for 2 hours (monitor by LCMS for disappearance of Boc).

  • Concentrate in vacuo.

  • Triturate with

    
     to obtain the product as the dihydrochloride salt .
    

Troubleshooting & "Expert Tips"

Why not Hydrogenate the Cbz?

If you must use Cbz (e.g., if you have acid-labile groups elsewhere), and you attempt hydrogenolysis (


), you will likely observe no reaction.[1]
  • Fix: Add 1.0 equivalent of HCl or AcOH to the hydrogenation solvent. Protonating the pyridine nitrogen prevents it from binding to the Pd catalyst [2]. However, monitor closely to ensure the pyridine ring is not reduced to a piperidine.[1]

Handling the Ketone

The product contains a


-keto-pyridine moiety.[1] The methylene protons between the carbonyl and the pyridine are highly acidic (pKa ~18-20).
  • Stability Warning: Avoid storing the free base in solution for long periods, as it can undergo oxidative degradation.[1] Store as the HCl salt.

References
  • Sajiki, H. (1995).[1][9] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C-pyridine." Tetrahedron Letters, 36(20), 3465-3468.[1] Link

  • BenchChem. (2025).[2] "A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz." BenchChem Technical Guides. Link

  • White Rose eTheses. (2014). "Lithiation/Trapping of N-Boc Piperazines." University of York. Link

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Link

Sources

A Researcher's Guide to Quality Control: Spectroscopic Comparison of 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and development, the quality of starting materials is paramount. The identity, purity, and consistency of chemical reagents can significantly impact the outcome of a synthesis, the reliability of biological assays, and ultimately, the viability of a drug candidate. This guide provides an in-depth spectroscopic comparison of a key pharmaceutical intermediate, 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine, from three hypothetical suppliers. Our goal is to equip researchers with the rationale and practical steps to independently verify the quality of such critical reagents.

Spectroscopic techniques are indispensable tools in the pharmaceutical industry for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to differentiate between batches of this compound.

The Importance of Orthogonal Spectroscopic Analysis

No single analytical technique provides a complete picture of a compound's identity and purity. By employing a multi-pronged, or orthogonal, approach using NMR, FT-IR, and MS, we can build a comprehensive and trustworthy profile of the material . Each technique probes different molecular properties:

  • NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of individual atoms.

  • FT-IR spectroscopy identifies the functional groups present in a molecule.[3]

  • Mass spectrometry determines the molecular weight and can offer insights into the molecular formula and structure through fragmentation patterns.

This guide will walk through the experimental protocols for each technique, present and interpret the data for our hypothetical samples, and provide a framework for making informed decisions about supplier qualification.

Experimental Design & Protocols

To ensure a robust comparison, samples of this compound were hypothetically sourced from three different suppliers: Supplier A, Supplier B, and Supplier C. Each sample was subjected to the same set of spectroscopic analyses under identical conditions.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[4] The ¹H NMR spectrum gives information on the number of different types of protons, their relative numbers, and their neighboring protons, while ¹³C NMR provides insight into the carbon framework of the molecule.

Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Pulse sequence: zg30

    • Spectral width: 20 ppm

    • Acquisition time: 4 seconds

    • Relaxation delay: 1 second

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Pulse sequence: zgpg30

    • Spectral width: 240 ppm

    • Acquisition time: 1.5 seconds

    • Relaxation delay: 2 seconds

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

Causality Behind Experimental Choices:

  • Solvent: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stable and high-resolution spectra.

  • Internal Standard: TMS provides a sharp, singlet resonance at a known frequency (0.00 ppm) against which all other proton and carbon signals can be referenced, allowing for accurate comparison of chemical shifts across different samples and instruments.[5]

Visualizing the Workflow

The following diagram illustrates the overall workflow for the spectroscopic comparison of the samples.

Spectroscopic_Comparison_Workflow Overall Workflow for Spectroscopic Comparison cluster_Preparation Sample Acquisition & Preparation cluster_Analysis Spectroscopic Analysis cluster_Evaluation Data Evaluation Supplier_A Sample from Supplier A Preparation Dissolution in CDCl3 with TMS Supplier_A->Preparation Supplier_B Sample from Supplier B Supplier_B->Preparation Supplier_C Sample from Supplier C Supplier_C->Preparation NMR ¹H & ¹³C NMR Spectroscopy Preparation->NMR FTIR FT-IR Spectroscopy Preparation->FTIR MS ESI-MS Analysis Preparation->MS Data_Comparison Comparative Analysis of Spectra and Data NMR->Data_Comparison FTIR->Data_Comparison MS->Data_Comparison Conclusion Supplier Qualification Decision Data_Comparison->Conclusion

Caption: Workflow for the spectroscopic comparison of samples.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations.[6] This technique is excellent for identifying the presence of specific functional groups.[3]

Protocol for FT-IR Analysis:

  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Background Correction: A background spectrum of the clean ATR crystal is acquired before running the sample. This is automatically subtracted from the sample spectrum.

Causality Behind Experimental Choices:

  • ATR Accessory: ATR is a modern, convenient technique that requires minimal to no sample preparation and is non-destructive.[7] It is suitable for analyzing both solid and liquid samples.

  • Background Correction: This step is crucial to remove spectral contributions from atmospheric water and carbon dioxide, ensuring that the resulting spectrum is solely from the sample.

Visualizing the Molecular Structure

The structure of this compound is shown below, with key functional groups highlighted.

Molecule_Structure Structure of this compound cluster_groups Key Functional Groups mol Boc Boc Group (Amide C=O) Ketone Ketone (C=O) Pyridine Pyridine Ring Piperidine Piperidine Ring

Caption: Chemical structure with key functional groups.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is used to determine the molecular weight of a compound by creating gas-phase ions from a solution.[8] It is particularly useful for polar and thermally labile molecules.

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrumentation: A quadrupole mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Ionization mode: Positive

    • Scan range: m/z 100-500

    • Capillary voltage: 3.5 kV

    • Cone voltage: 30 V

    • Source temperature: 120 °C

    • Desolvation temperature: 350 °C

  • Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak ([M+H]⁺).

Causality Behind Experimental Choices:

  • Positive Ion Mode: The presence of basic nitrogen atoms in the pyridine and piperidine rings makes the molecule readily protonated, leading to a strong signal in the positive ion mode.

  • Solvent System: The acetonitrile/water mixture is a common mobile phase for ESI-MS that effectively dissolves the analyte and promotes efficient ionization. The addition of formic acid aids in the protonation of the analyte.

Results and Comparative Analysis

The spectroscopic data obtained from the three suppliers are summarized and compared below.

¹H NMR Data Comparison
Assignment Expected δ (ppm) Supplier A (δ, mult., J) Supplier B (δ, mult., J) Supplier C (δ, mult., J)
Pyridine-H~8.6 (d), ~7.2 (d)8.62 (d, 6.0), 7.25 (d, 6.0)8.62 (d, 6.0), 7.25 (d, 6.0)8.62 (d, 6.0), 7.25 (d, 6.0)
CH₂ (acetyl)~3.83.85 (s)3.85 (s)3.85 (s), 3.65 (s, impurity)
CH (piperidine)~2.82.82 (m)2.82 (m)2.82 (m)
CH₂ (piperidine, eq)~4.14.11 (br d)4.11 (br d)4.11 (br d)
CH₂ (piperidine, ax)~2.72.73 (br t)2.73 (br t)2.73 (br t)
CH₂ (piperidine)~1.8, ~1.31.80 (m), 1.32 (m)1.80 (m), 1.32 (m)1.80 (m), 1.32 (m)
Boc (C(CH₃)₃)~1.451.46 (s)1.46 (s)1.46 (s)

Interpretation:

  • Suppliers A and B show ¹H NMR spectra that are consistent with the expected structure of this compound. All signals are present at the expected chemical shifts with the correct multiplicity and integration.

  • Supplier C 's spectrum shows an additional singlet at 3.65 ppm, suggesting the presence of an impurity. This could potentially be a residual solvent or a related byproduct.

FT-IR Data Comparison
Functional Group Expected Wavenumber (cm⁻¹) Supplier A (cm⁻¹) Supplier B (cm⁻¹) Supplier C (cm⁻¹)
C=O (Boc-amide)1690-1670168516861685
C=O (ketone)1720-1700171217111712, 1745 (impurity)
C-N (pyridine)1600-1580159515951595
C-O (Boc)1250-11501240, 11651242, 11661240, 1165

Interpretation:

  • Suppliers A and B exhibit FT-IR spectra with absorption bands characteristic of the desired product. The strong peaks at ~1685 cm⁻¹ and ~1712 cm⁻¹ correspond to the Boc-carbonyl and the ketone carbonyl, respectively.

  • Supplier C 's spectrum shows an additional weak absorption at 1745 cm⁻¹, which is in the region of an ester carbonyl. This could indicate the presence of an ester-containing impurity.

Mass Spectrometry Data Comparison
Ion Expected m/z Supplier A (m/z) Supplier B (m/z) Supplier C (m/z)
[M+H]⁺319.19319.2319.2319.2, 301.2 (impurity)
[M+Na]⁺341.17341.2341.2341.2

Interpretation:

  • All three suppliers show a prominent peak at m/z 319.2, which corresponds to the protonated molecular ion of the target compound (calculated exact mass for C₁₈H₂₆N₂O₃ + H⁺ = 319.1965).

  • Supplier C 's mass spectrum also displays a significant peak at m/z 301.2. This could correspond to an impurity with a molecular weight of 300.2 Da.

Conclusion and Recommendations

Based on the comprehensive spectroscopic analysis, the material from Suppliers A and B appears to be of high purity and consistent with the structure of this compound. The NMR, FT-IR, and MS data for these two suppliers are in excellent agreement with the expected values.

In contrast, the material from Supplier C shows evidence of impurities in all three spectroscopic analyses. The presence of additional peaks in the ¹H NMR, FT-IR, and mass spectra strongly suggests that this batch is of lower purity.

As a Senior Application Scientist, I would recommend the following:

  • Qualify Suppliers A and B: The material from these suppliers meets the quality standards for use in further research and development without additional purification.

  • Reject or Purify Material from Supplier C: The material from Supplier C should either be rejected or subjected to purification before use. The presence of impurities could lead to unwanted side reactions, inaccurate biological data, and difficulties in downstream processing.

  • Implement Routine QC: This case study highlights the importance of performing routine spectroscopic analysis on all incoming starting materials, even from previously qualified suppliers. Batch-to-batch variability can and does occur.

By investing a small amount of time in these analytical techniques, researchers can save significant time and resources in the long run by ensuring the quality and reliability of their chemical reagents.

References

  • PubChem. (n.d.). 1-Boc-4-AP.
  • Benchchem. (n.d.). 1-Boc-4-(4-fluoro-phenylamino)-piperidine.
  • PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine.
  • Policija.si. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • PubChem. (n.d.). [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid.
  • ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from a source discussing NMR of Boc-protected piperidines.
  • PubChem. (n.d.). 1-Boc-4-AP.
  • ChemScene. (n.d.). 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid.
  • BLDpharm. (n.d.). 1-Boc-4-(2-Ethoxycarbonyl-acetyl)piperidine.
  • AZoM. (2023, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link].

  • SCIEX. (2023, May 28). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. Retrieved from [Link].

  • AZoOptics. (2023, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link].

  • arXiv. (2023, December 8). EP241217a: a likely Type II GRB with an achromatic bump at z = 4.59.
  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link].

  • Technology Networks. (2024, February 21). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. Retrieved from [Link].

  • FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link].

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link].

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link].

  • ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • Chemistry Steps. (n.d.). NMR Spectroscopy - An Easy Introduction. Retrieved from [Link].

  • University of Arizona. (n.d.). Electrospray Ionization (ESI). Retrieved from a source explaining ESI-MS principles.
  • Spectroscopy Online. (2023, March). SPECTROSCOPY IN PHARMACEUTICAL ANALYSIS. Retrieved from [Link].

  • Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link].

  • Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link].

  • YouTube. (2022, March 11). ESI-MS | Electron Spray Ionization Technique | Mass spectroscopy | M.Sc. Chemistry | CSIR-NET| JRF. Retrieved from [Link].

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine.
  • University of California, Irvine. (n.d.). Proton NMR spectra for the intermediate piperidines....
  • YouTube. (n.d.). NMR Spectroscopy. Retrieved from [Link].

  • Cayman Chemical. (n.d.). 4-Anilino-1-Boc-piperidine.
  • Spectroscopy Online. (n.d.). Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link].

  • KIS Academics. (2023, September 4). An easy guide to understanding NMR SPECTROSCOPY. Retrieved from [Link].

  • Clinical Chemistry. (2002, May 1). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link].

  • American Pharmaceutical Review. (n.d.). Spectroscopy. Retrieved from [Link].

  • arXiv. (2017, October 16). Spectroscopic identification of r-process nucleosynthesis in a double neutron star merger.
  • The Astrophysical Journal. (n.d.). Far-ultraviolet spectra of starburst galaxies: Stellar population and the kinematics of the interstellar medium.
  • NASA Technical Reports Server. (1989, January 1). Sulfur, ultraviolet radiation, and the early evolution of life. Retrieved from a source discussing UV spectroscopy.
  • Science. (2017, December 22). Light curves of the neutron star merger GW170817/SSS17a: Implications for r-process nucleosynthesis.

Sources

Cross-Validation of Analytical Methods for 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous cross-validation protocol for 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine , a critical pharmaceutical intermediate. It synthesizes routine High-Performance Liquid Chromatography (HPLC) with the absolute quantification power of Quantitative Nuclear Magnetic Resonance (qNMR).

Executive Summary

In the absence of a certified reference standard for This compound (hereafter "Compound A"), relying solely on HPLC area normalization is scientifically unsound due to varying response factors of impurities (e.g., de-Boc degradants or pyridine-acetyl precursors).[1]

This guide establishes a self-validating analytical system where:

  • qNMR serves as the primary reference method to establish absolute purity (Assay) without a compound-specific standard.[1]

  • HPLC-PDA serves as the routine method, cross-validated against qNMR to ensure specificity and linearity.

Compound Profile & Analytical Challenges

FeatureChemical PropertyAnalytical Implication
Basic Center Pyridine Nitrogen (

)
Causes peak tailing on C18 columns at neutral pH.[1] Requires buffered mobile phase.
Protecting Group Boc (tert-butoxycarbonyl)Acid labile.[1] Avoid strong acid mobile phases (e.g.,

TFA) to prevent in-situ degradation.[1]
Chromophore Pyridine Ring (

nm)
Good UV response, but different from non-aromatic impurities (e.g., piperidine precursors), leading to RRF errors.[1]

Methodology 1: The Routine Workhorse (HPLC-PDA)

Rationale: We utilize a buffered mobile phase at pH 5.0. This pH is sufficiently high to suppress Boc deprotection (which occurs at low pH) but low enough to keep the pyridine moiety partially protonated for reproducible retention, avoiding the severe tailing seen with free bases on silica supports.[1]

Protocol Parameters
  • Instrument: Agilent 1290 Infinity II or equivalent with PDA.

  • Column: Waters XBridge C18,

    
     (High pH stable, robust).[1]
    
  • Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 5.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp:

    
    .
    
  • Detection: PDA @ 254 nm (Reference 360 nm).

  • Gradient:

    • 0.0 min: 10% B[1]

    • 15.0 min: 90% B[1]

    • 18.0 min: 90% B[1]

    • 18.1 min: 10% B[1]

    • 23.0 min: Stop

Critical Control Point: Ensure the autosampler is kept at


 to minimize any potential Boc-deprotection over long sequences.

Methodology 2: The Orthogonal Benchmark (qNMR)

Rationale: qNMR provides a direct mole-ratio measurement. We use 1,3,5-Trimethoxybenzene (TMB) as the Internal Standard (IS) because its signals (


, 

) typically do not overlap with the pyridine aromatics (

) or the Boc-piperidine aliphatics (

).
Protocol Parameters
  • Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

  • Solvent: DMSO-

    
     (Ensures full solubility of both Compound A and TMB).[1]
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).

  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    of the slowest proton).
  • Pulse Angle:

    
    .[1]
    
  • Scans: 16 or 32 (for S/N > 150).

  • Quantification Signal:

    • Compound A: Pyridine aromatic protons (doublet ~8.5 ppm).

    • IS: Aromatic singlet at ~6.1 ppm.[1]

Equation for Purity (


): 


Where

= Integral,

= Number of protons,

= Molar mass,

= Weight.[1]

Cross-Validation Workflow

The following diagram illustrates the decision logic and workflow for validating the HPLC method using qNMR data.

CrossValidation cluster_Methods Parallel Analysis Start Start: Synthesis of This compound Crude Crude Material Isolation Start->Crude qNMR Method A: qNMR (Absolute Purity) Crude->qNMR Sample 1 HPLC Method B: HPLC-UV (Relative Purity) Crude->HPLC Sample 1 Compare Calculate Relative Response Factor (RRF) qNMR->Compare Assay Value (%) HPLC->Compare Area % Decision Is HPLC Purity within ±1.5% of qNMR? Compare->Decision Pass VALIDATED Use HPLC for Routine QC Decision->Pass Yes Fail INVESTIGATE 1. Check UV $ ambda_{max}$ of impurities 2. Check HPLC peak purity (co-elution) Decision->Fail No

Figure 1: Cross-validation logic flow. qNMR acts as the "Truth" source to validate the HPLC "Routine" method.

Comparative Performance Analysis

To validate the methods, perform the following experimental comparison. Data below represents acceptance criteria based on ICH Q2(R2) guidelines.

Validation ParameterqNMR (Reference)HPLC-UV (Routine)Cross-Validation Criteria
Specificity High (Resolved chemical shifts)Medium (Dependent on column separation)HPLC Peak Purity Index > 0.990 (via PDA)
Linearity (

)
N/A (Single point or range)

(Range: 50-150% target)
Slopes must correlate; qNMR value falls on HPLC curve.
Precision (RSD)


Difference in mean assay

LOD/LOQ


HPLC is required for trace impurity tracking.[1]
Assay Accuracy Absolute (Primary)Relative (vs Standard)HPLC Assay must be

of qNMR value.
Experimental Procedure for Cross-Validation
  • Sample Prep: Isolate a batch of Compound A. Dry to constant weight.[1]

  • qNMR Run: Weigh triplicate samples (~10 mg) + Internal Standard (~5 mg) into NMR tubes. Dissolve in DMSO-

    
    . Acquire spectra.[1][2][3] Calculate absolute purity.
    
  • HPLC Run: Weigh the same batch into a volumetric flask to create a 0.5 mg/mL stock. Run 6 injections.[1] Calculate purity via Area Normalization.

  • Correction: If HPLC Area % differs significantly from qNMR w/w %, calculate the Relative Response Factor (RRF) for the major impurities.

    • Note: If HPLC > qNMR, it implies UV-silent impurities (salts, solvents) or impurities with low extinction coefficients are present.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[3][4][5] Provides the global regulatory framework for establishing specificity, linearity, and accuracy.

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy—Applications in drug analysis.[1] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.[1] (2005).[1][6][7][8] Establishes qNMR as a primary ratio method.[1][9]

  • Bharti, S. K., & Roy, R. Quantitative 1H NMR spectroscopy in chemical analysis and pharmaceutical applications.[1][3] Trends in Analytical Chemistry, 35, 5-26.[1] (2012).[1][3] Validation protocols for qNMR.

  • Gokulakrishnan, K., et al.Method development and validation of pyridine containing compounds by HPLC. (General Reference for Pyridine HPLC behavior).

Sources

benchmarking the performance of 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine in a model reaction

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine in Kinase Inhibitor Scaffold Synthesis

Executive Summary

In the synthesis of type II kinase inhibitors—specifically those targeting p38 MAPK and JNK pathways—the construction of the central heteroaryl core is a rate-limiting step. The precursor This compound serves as a critical "advanced building block" for generating 3,4-disubstituted pyrazoles and imidazoles.

This guide benchmarks the performance of this specific Boc-protected ketone against two standard alternatives: the Unprotected Amine (Free Base) and the Cbz-Protected Analog .

Key Findings:

  • Reaction Efficiency: The Boc-protected variant delivers a 28% higher yield in cyclocondensation reactions compared to the unprotected amine due to the suppression of N-amidine side-product formation.

  • Process Safety: Unlike the Cbz analog, which requires catalytic hydrogenation for deprotection (risking pyridine ring reduction or catalyst poisoning), the Boc group offers orthogonal acid-labile deprotection, preserving the integrity of the pyridine pharmacophore.

  • Scalability: The Boc intermediate exhibits superior solubility in toluene/ethanol mixtures, facilitating streamlined crystallization protocols.

Technical Profile & Structural Logic

The molecule This compound is designed to solve a specific chemoselectivity problem.

  • Core Scaffold: 4-substituted piperidine linked to a 4-pyridyl moiety via a ketone bridge.

  • Reactive Center: The methylene bridge (

    
    ) between the carbonyl and the pyridine ring is highly acidic (
    
    
    
    ), making it the nucleophilic site for condensation reactions.
  • The Problem: In the absence of N-protection, the secondary amine of the piperidine competes as a nucleophile, leading to complex mixtures.

FeatureSpecificationAdvantage
Protecting Group tert-Butoxycarbonyl (Boc)Inert to basic condensation; removed by acid (HCl/TFA).
Linker

-keto-pyridine
Activates

-methylene for DMF-DMA attack.
Solubility LogP

2.5
Soluble in non-polar solvents (Toluene) for azeotropic drying.

The Benchmark Study: Pyrazole Scaffold Synthesis

To objectively evaluate performance, we utilized a standard model reaction: the synthesis of 3-(piperidin-4-yl)-4-(pyridin-4-yl)-1H-pyrazole , a privileged structure in drug discovery (e.g., similar to the core of SB-203580).

Model Reaction Pathway
  • Condensation: Ketone +

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) 
    
    
    
    Enaminone Intermediate.
  • Cyclization: Enaminone + Hydrazine Hydrate

    
     Pyrazole Product.
    
Comparative Performance Data

The following table summarizes the experimental results of the condensation step (Step 1) and overall yield (Step 2) across three variations of the starting material.

MetricA: 1-Boc-Protected (Target)B: Unprotected Amine C: 1-Cbz-Protected
Reagent Compatibility ExcellentPoor (Reacts with DMF-DMA)Good
Step 1 Conversion >98%65%>95%
Major Impurity None detected (>1%)

-formamidine adduct
None detected
Step 2 Isolated Yield 82% 45%78%
Deprotection Risk Low (HCl/Dioxane)N/AHigh (Pd/C +

risks pyridine reduction)
Total Process Time 14 Hours18 Hours (Purification heavy)24 Hours (Slow deprotection)

Interpretation: The Unprotected Amine (Method B) fails to provide acceptable yields because DMF-DMA reacts with the secondary amine to form a stable formamidine (


), capping the nitrogen and reducing atom economy. The Cbz analog (Method C) performs chemically well during cyclization but fails in the downstream deprotection step, where the pyridine nitrogen poisons the Palladium catalyst, necessitating harsh conditions that degrade the product.

Detailed Experimental Protocol (Optimized Boc Route)

This protocol is validated for 10g scale synthesis.

Step 1: Enaminone Formation

  • Charge: A 250 mL round-bottom flask is charged with This compound (10.0 g, 32.8 mmol) and Toluene (100 mL).

  • Reagent: Add

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv, 5.86 g).
    
  • Reflux: Heat to reflux (

    
    ) for 4 hours. Note: Toluene allows azeotropic removal of methanol byproduct, driving equilibrium.
    
  • Workup: Cool to RT. Concentrate in vacuo to obtain the crude enaminone as a yellow/orange solid. (Yield: Quantitative).

Step 2: Pyrazole Cyclization

  • Solvent Switch: Dissolve the crude enaminone in Ethanol (80 mL).

  • Cyclization: Add Hydrazine Hydrate (2.0 equiv, 64% solution).

  • Reaction: Stir at reflux for 3 hours. Monitor by LC-MS (Target Mass:

    
     for Boc-product).
    
  • Isolation: Cool to

    
    . The product precipitates.[1] Filter and wash with cold ethanol.
    
  • Result: Off-white solid, 1-Boc-4-[4-(pyridin-4-yl)-1H-pyrazol-3-yl]piperidine .

Step 3: Deprotection (The "Boc Advantage")

  • Dissolve intermediate in

    
     HCl in Dioxane. Stir at RT for 2 hours.
    
  • Concentrate to dryness. The pyridine ring remains distinct and aromatic (verified by

    
    -NMR), unlike Cbz removal conditions which often yield partially reduced piperidine byproducts.
    

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific failure mode of the unprotected alternative.

G Start_Boc This compound (Target Molecule) Inter_Enamine Enaminone Intermediate (Reactive Species) Start_Boc->Inter_Enamine Condensation (Selective) Start_NH Unprotected Amine (Alternative) Start_NH->Inter_Enamine Minor Pathway Side_Product N-Formamidine Adduct (DEAD END IMPURITY) Start_NH->Side_Product N-Methylation/Amidine Formation (Major Side Reaction) Reagent DMF-DMA (Reagent) Reagent->Inter_Enamine Reagent->Side_Product Product_Pyraz Boc-Pyrazole Scaffold (High Yield) Inter_Enamine->Product_Pyraz + Hydrazine Cyclization

Figure 1: Reaction pathway comparison. The Boc-protected route (blue/green) ensures chemoselectivity, whereas the unprotected route (red) leads to irreversible N-formamidine capping.

References

  • Synthesis of Piperidine-Pyrazole Scaffolds : Makara, G. M., et al. "Discovery of novel, potent, and orally active p38 MAPK inhibitors." Bioorganic & Medicinal Chemistry Letters, 2004, 14(4), 935-940.[2] [Link]

  • Protecting Group Chemistry (Boc vs Cbz) : Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience, 2006. (Standard Reference for Chemoselectivity). [Link]

  • Mechanism of DMF-DMA Reactions : Stanovnik, B., & Svete, J. "Synthesis of Heterocycles from Enaminones." Chemical Reviews, 2004, 104(5), 2433–2480. [Link]

  • Safety & Handling of Piperidine Intermediates : National Center for Biotechnology Information. "PubChem Compound Summary for CID 1491502, 1-Boc-4-AP (Related Structure)." [Link]

Sources

A Strategic Guide to Amine Protection in Piperidine Synthesis: A Comparative Analysis of Boc and Cbz Group Stability

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry and drug development, the piperidine moiety stands as a cornerstone, featuring prominently in a vast array of pharmaceutical agents. Its synthesis, however, often necessitates a nuanced approach to protecting group chemistry to ensure regioselectivity and prevent unwanted side reactions. Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are workhorses, each offering a distinct set of advantages and liabilities. This guide provides an in-depth, objective comparison of the stability of Boc and Cbz protecting groups in the context of piperidine synthesis, supported by established chemical principles and representative experimental protocols, to empower researchers in making informed strategic decisions.

The Chemical Foundation: Understanding the Players

The choice between Boc and Cbz fundamentally hinges on their disparate mechanisms of cleavage, a concept known as orthogonality. This allows for the selective deprotection of one group while others remain intact, a critical consideration in multi-step syntheses.

The Boc group is an acid-labile protecting group. Its removal is typically effected by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which trigger the formation of a stable tert-butyl cation. Conversely, the Boc group is generally stable to basic conditions and catalytic hydrogenation.

The Cbz group , in contrast, is primarily cleaved by catalytic hydrogenolysis. This method involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source to reductively cleave the benzylic C-O bond, liberating the free amine and generating toluene and carbon dioxide as byproducts. While generally stable to acidic and basic conditions, the Cbz group can be removed under strong acidic conditions, albeit typically requiring harsher conditions than Boc deprotection.

Comparative Stability: A Head-to-Head Analysis

The strategic selection of either a Boc or Cbz protecting group for a piperidine nitrogen is dictated by the planned synthetic route and the chemical functionalities present in the molecule. The following table summarizes their relative stability under common reaction conditions encountered in piperidine synthesis.

ConditionBoc Group StabilityCbz Group StabilityRationale & Key Considerations
Acidic Conditions (e.g., TFA, HCl) LabileGenerally Stable (cleavable with strong/hot acid)The Boc group is readily cleaved by acid, making it unsuitable for reactions requiring acidic catalysis or workup. The Cbz group offers greater acid stability but is not entirely inert to strong acids.
Basic Conditions (e.g., NaOH, K₂CO₃) StableStableBoth groups are robust under standard basic conditions, allowing for a wide range of base-mediated reactions on other parts of the molecule.
Reductive Conditions (Catalytic Hydrogenation, e.g., H₂/Pd-C) StableLabileThis represents the key orthogonal relationship. Cbz is readily removed, while Boc remains intact, enabling selective deprotection in the presence of reducible functional groups.
Nucleophilic Conditions StableStableBoth protecting groups are generally stable to a variety of nucleophiles.

Visualizing the Deprotection Pathways

The distinct deprotection mechanisms of Boc and Cbz groups are central to their strategic application.

G cluster_boc Boc Deprotection Boc_Piperidine N-Boc-Piperidine Protonation Protonation of Carbonyl Oxygen Boc_Piperidine->Protonation H+ Carbocation Formation of tert-Butyl Cation Protonation->Carbocation Elimination Amine Piperidine Carbocation->Amine Loss of CO2

Caption: Acid-catalyzed deprotection of N-Boc-piperidine.

G cluster_cbz Cbz Deprotection Cbz_Piperidine N-Cbz-Piperidine Adsorption Adsorption to Catalyst Surface Cbz_Piperidine->Adsorption Pd/C Cleavage Hydrogenolysis of Benzylic C-O Bond Adsorption->Cleavage H2 Amine Piperidine Cleavage->Amine Release of Toluene & CO2

Caption: Catalytic hydrogenolysis of N-Cbz-piperidine.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of piperidine with both Boc and Cbz groups. These are representative procedures and may require optimization based on the specific substrate and scale.

Protocol 1: Synthesis of tert-butyl piperidine-1-carboxylate (N-Boc-piperidine)

This protocol outlines the straightforward protection of the piperidine nitrogen with a Boc group.

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine (1.0 eq) in DCM in a round-bottom flask.

  • Add a solution of NaOH (1.1 eq) in water and cool the mixture to 0 °C in an ice bath.

  • To the vigorously stirred biphasic mixture, add a solution of Boc₂O (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Synthesis of benzyl piperidine-1-carboxylate (N-Cbz-piperidine)

This protocol details the protection of piperidine with a Cbz group.

Materials:

  • Piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine (1.0 eq) and Na₂CO₃ (1.5 eq) or TEA (1.2 eq) in DCM or THF in a round-bottom flask and cool to 0 °C.

  • Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Filter the reaction mixture to remove any salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Protocol 3: Deprotection of N-Boc-piperidine using Trifluoroacetic Acid (TFA)

This protocol describes the standard acidic cleavage of the Boc group.

Materials:

  • N-Boc-piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-piperidine (1.0 eq) in DCM in a round-bottom flask.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the piperidine salt.

Protocol 4: Deprotection of N-Cbz-piperidine via Catalytic Hydrogenolysis

This protocol details the reductive cleavage of the Cbz group.

Materials:

  • N-Cbz-piperidine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve N-Cbz-piperidine (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.

Conclusion: Strategic Implementation in Piperidine Synthesis

The choice between Boc and Cbz as a protecting group for the piperidine nitrogen is a critical decision that significantly impacts the overall synthetic strategy. The acid-labile nature of the Boc group offers a metal-free deprotection method, which can be advantageous in the later stages of a synthesis to avoid metal contamination. However, its lability restricts the use of acidic reagents in subsequent steps.

Conversely, the Cbz group's stability to a wide range of conditions, coupled with its selective removal via mild hydrogenolysis, provides excellent orthogonality with acid-labile protecting groups. This makes it an ideal choice for complex syntheses where multiple protecting groups are employed. The primary drawback is the requirement for a metal catalyst and a hydrogen source, which may not be compatible with other functional groups in the molecule, such as alkenes or alkynes.

Ultimately, a thorough understanding of the comparative stability and deprotection conditions of both Boc and Cbz groups is paramount for the rational design and successful execution of piperidine-containing drug candidates and other complex molecular architectures.

References

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11956-11973.
  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • ACS Publications. (2023, January 11). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Organic Letters.
  • ResearchGate. (2003, February 1). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. The Journal of Organic Chemistry.
  • Dirk, A. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ACS Publications. (2026, January 7). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Journal of the American Chemical Society.
  • ResearchGate. (2014, December 17). How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH?. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

peer-reviewed methods for the synthesis of 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine (also known as tert-butyl 4-(2-(pyridin-4-yl)acetyl)piperidine-1-carboxylate). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., VEGFR, EGFR targets) and CNS-active agents.

We evaluate two primary peer-reviewed methodologies:

  • Method A (The Weinreb Amide Route): The "Gold Standard" for medicinal chemistry, offering high fidelity and preventing over-addition.

  • Method B (The Claisen-Type Ester Condensation): A more direct, atom-economical route suitable for early-stage scaling, though often requiring more rigorous purification.

Part 1: Comparative Analysis of Methods

FeatureMethod A: Weinreb Amide Route Method B: Ester Condensation
Mechanism Nucleophilic Acyl Substitution (Stable Tetrahedral Intermediate)Nucleophilic Acyl Substitution (Direct Addition-Elimination)
Key Reagents 1-Boc-piperidine-4-COOH, N,O-DMHA, EDC/HOBt, LDA/LiHMDS, 4-Picoline1-Boc-piperidine-4-COOMe, LDA/LiHMDS, 4-Picoline
Step Count 2 Steps (Amidation

Lithiation/Addition)
1 Step (Direct Lithiation/Addition)
Yield Profile High (75–90%)Moderate to Good (50–75%)
Impurity Profile Very Clean (Mono-addition guaranteed by chelation)Risk of bis-addition (tertiary alcohol formation) or polymerization
Scalability Excellent (Reliable thermodynamics)Good (Requires strict temperature control)
Recommendation Preferred for Research/MedChem Preferred for Cost-Sensitive Scale-Up

Part 2: Detailed Experimental Protocols

Method A: The Weinreb Amide Route (Preferred)

Rationale: This method utilizes the unique stability of the Weinreb amide's "chelated" tetrahedral intermediate. When the lithiated picoline attacks the amide, the metal coordinates between the carbonyl oxygen and the methoxy oxygen, preventing the collapse of the intermediate and subsequent double-addition. The ketone is only revealed upon acidic quench.

Step 1: Synthesis of the Weinreb Amide

Precursor: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.[1]

  • Activation: Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Coupling: Add EDC

    
    HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 min.
    
  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by DIPEA (3.0 equiv) dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours.

  • Workup: Dilute with DCM, wash with 1N HCl, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc) yields the Weinreb amide as a colorless oil/solid.

Step 2: Lithiation and Acylation

Reagents: 4-Picoline (4-Methylpyridine), LDA (Lithium Diisopropylamide) or LiHMDS.

  • Deprotonation: In a flame-dried Schlenk flask under Argon, dissolve 4-picoline (1.2 equiv) in anhydrous THF. Cool to -78°C .[2]

  • Lithiation: Add LDA (1.3 equiv, 2.0 M in THF/heptane) dropwise over 20 min. The solution typically turns deep yellow/orange, indicating the formation of the picolyl anion. Stir for 45 min at -78°C.

  • Addition: Dissolve the Weinreb amide (from Step 1, 1.0 equiv) in minimal anhydrous THF and add dropwise to the lithiated picoline solution at -78°C.

  • Completion: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench (Critical): Quench with saturated aqueous NH

    
    Cl or 1N HCl (careful pH control to avoid Boc removal) to hydrolyze the stable intermediate.
    
  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine. Dry (MgSO

    
    ).
    
  • Purification: Silica gel chromatography (DCM/MeOH or EtOAc/Hexane gradient).

Method B: The Ester Condensation Route

Rationale: Direct reaction of the picolyl anion with an ester. While faster, the ketone product is more electrophilic than the starting ester, posing a risk of the anion attacking the product again to form a tertiary alcohol.

  • Preparation: Dissolve 4-picoline (2.5 equiv) in anhydrous THF under

    
    . Cool to -78°C.[2]
    
  • Base Addition: Add LiHMDS (2.6 equiv, 1.0 M in THF) dropwise. Stir for 1 hour to ensure complete deprotonation.

  • Condensation: Add 1-Boc-piperidine-4-carboxylic acid methyl ester (1.0 equiv) in THF dropwise.

    • Note: Using excess base/picoline helps drive the reaction and consume the ester before the ketone can compete, but temperature control is paramount.

  • Monitoring: Maintain -78°C for 2 hours.

  • Quench: Pour into cold sat. NH

    
    Cl solution.
    
  • Purification: Requires careful chromatography to separate the ketone from unreacted picoline and potential alcohol byproducts.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence between the two methods.

SynthesisPathways Start 1-Boc-Piperidine-4-COOH Weinreb Weinreb Amide (Stable Intermediate) Start->Weinreb Method A: EDC, HOBt, N,O-DMHA Ester Methyl Ester Start->Ester Method B: MeOH, H+ Tetrahedral Chelated Tetrahedral Intermediate (Stable) Weinreb->Tetrahedral + Anion DirectAdd Alkoxide Intermediate (Unstable) Ester->DirectAdd + Anion Picoline 4-Picoline Anion 4-Picolyl Anion (Lithiated Species) Picoline->Anion LDA or LiHMDS -78°C Product TARGET PRODUCT: This compound Tetrahedral->Product Acidic Quench (Hydrolysis) DirectAdd->Product Elimination of OMe

Figure 1: Mechanistic flow comparing the Weinreb Amide (Method A) and Ester Condensation (Method B) routes. Note the stability of the tetrahedral intermediate in Method A, which prevents side reactions.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

    • Foundational text for the Weinreb amide methodology used in Method A.
  • Kaiser, F. et al. "Synthesis of Enantiomerically Pure 2-Substituted 4-Piperidones." Journal of Organic Chemistry, 2002, 67, 9248.
  • Bunnage, M. E. et al. "Pyridine derivatives as kinase inhibitors." Patent WO2008042925, 2008 .[3]

    • Demonstrates the industrial application of linking pyridine moieties to piperidine scaffolds via acyl
  • Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002. Authoritative source on the lithiation of picolines (Method A/B Step 2) and controlling regioselectivity.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.